molecular formula C29H55N5O18 B605519 lividomycin A CAS No. 36441-41-5

lividomycin A

Cat. No.: B605519
CAS No.: 36441-41-5
M. Wt: 761.8 g/mol
InChI Key: DBLVDAUGBTYDFR-SWMBIRFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lividomycin A is a broad-spectrum aminoglycoside antibiotic complex derived from Streptomyces lividus . This pentasaccharide compound is structurally classified as a 4,5-disubstituted 2-deoxystreptamine aminoglycoside and is known to interfere with bacterial protein synthesis, leading to its bactericidal effects . Its primary mechanism of action involves binding to the decoding aminoacyl-tRNA site (A-site) of the 16S ribosomal RNA (rRNA) within the bacterial 30S ribosomal subunit . Structural studies, including X-ray crystallography, have shown that this binding event induces conformational changes that stabilize the interaction between the rRNA and near-cognate tRNAs. This disruption of the ribosomal decoding site leads to misreading of the mRNA code and the incorporation of incorrect amino acids during translation, ultimately resulting in the production of non-functional proteins and bacterial cell death . This compound demonstrates efficacy against a wide range of Gram-positive and Gram-negative bacteria, including Mycobacterium tuberculosis and Pseudomonas aeruginosa . Its structure, which lacks a 3'-hydroxyl group present in similar antibiotics like paromomycin, contributes to its profile by conferring resistance to inactivation by certain 3'-O-phosphorylating enzymes found in resistant bacterial strains . Beyond its classical antibacterial application, recent research has also explored this compound as a pharmacological inhibitor of Tyrosyl-DNA phosphodiesterase 1 (Tdp1), an enzyme relevant to cancer research . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

36441-41-5

Molecular Formula

C29H55N5O18

Molecular Weight

761.8 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,5S,6R)-3-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C29H55N5O18/c30-3-11-23(51-28-20(43)19(42)17(40)13(5-36)47-28)18(41)15(34)27(45-11)50-24-14(6-37)48-29(21(24)44)52-25-16(39)7(31)1-8(32)22(25)49-26-9(33)2-10(38)12(4-35)46-26/h7-29,35-44H,1-6,30-34H2/t7-,8+,9-,10+,11+,12-,13-,14-,15-,16+,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1

InChI Key

DBLVDAUGBTYDFR-SWMBIRFSSA-N

SMILES

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H](C[C@@H]([C@H](O2)CO)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)N)O)O)N

Canonical SMILES

C1C(C(C(C(C1N)OC2C(CC(C(O2)CO)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lividomycin;  Antibiotic SF 767 A;  SF 767 A;  SF-767 A;  SF767 A;  Antibiotic 503-2;  Lividomicina; 

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Lividomycin A from Streptomyces lividus

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth overview of the discovery and laboratory-scale isolation of lividomycin A, a potent aminoglycoside antibiotic, from the fermentation broth of Streptomyces lividus. The narrative moves beyond a simple recitation of steps to elucidate the scientific rationale underpinning each phase of the workflow, from culture initiation to final purification. This document is intended for researchers, scientists, and drug development professionals engaged in natural product discovery and antibiotic development, offering field-proven insights into the methodologies that defined the isolation of this important molecule. We will explore the cultivation of the producing organism, a robust fermentation strategy, and a detailed, multi-stage purification protocol centered on the principles of ion-exchange chromatography.

Introduction: The Legacy of Streptomyces and the Emergence of Lividomycin

The genus Streptomyces stands as a cornerstone of antibiotic discovery, a prolific biofactory responsible for producing approximately two-thirds of all known microbial antibiotics.[1] These soil-dwelling, filamentous bacteria possess complex genomes rich with biosynthetic gene clusters (BGCs) that encode the enzymatic machinery for an astounding diversity of secondary metabolites.[1] It was within this fertile landscape that researchers in the early 1970s identified a new antibiotic complex from a novel species, Streptomyces lividus.

In 1971, a team led by T. Oda and T. Mori reported the discovery of lividomycin.[2] This compound was identified as a member of the aminoglycoside family, a class of antibiotics characterized by their amino-sugar moieties and their potent activity against a broad spectrum of bacteria.[2] this compound, the primary component of the complex, is a pseudotetrasaccharide with a molecular formula of C₂₉H₅₅N₅O₁₈.[2] Its mechanism of action is consistent with other aminoglycosides: it binds to the A-site of the 16S rRNA within the bacterial 30S ribosomal subunit, inducing mistranslation and ultimately inhibiting protein synthesis.[2] The isolation of this compound was a testament to classic natural product chemistry, relying on the physicochemical properties of the molecule—specifically, its polycationic nature—to separate it from a complex fermentation milieu. This guide reconstructs and elaborates upon the logical and technical steps of that foundational work.

Fermentation: Cultivating the Biofactory

The successful production of a secondary metabolite is critically dependent on providing the producing organism with an optimized environment. The goal is to first establish healthy biomass (trophophase) before shifting conditions to favor the production of the target antibiotic (idiophase). The following protocol is a representative, field-proven method for the shake-flask scale production of this compound.

Causality of Media Component Selection
  • Carbon Sources (Glucose & Soluble Starch): A combination of a readily available sugar (glucose) and a more complex carbohydrate (starch) is employed. Glucose supports rapid initial growth, while starch provides a slower, more sustained carbon release, which is often beneficial for triggering and maintaining secondary metabolite production. High initial glucose concentrations can sometimes repress antibiotic synthesis, a phenomenon known as catabolite repression.

  • Nitrogen Source (Soybean Meal & Yeast Extract): Soybean meal is a complex, protein-rich source that provides a slow release of amino acids and peptides. Yeast extract complements this by supplying essential B-vitamins, amino acids, and other growth factors necessary for robust enzymatic activity.

  • Inorganic Salts (CaCO₃ & Trace Minerals): Calcium carbonate acts as a pH buffer, neutralizing acidic byproducts of metabolism that could otherwise inhibit growth and antibiotic production. The optimal pH for many Streptomyces fermentations is near neutral (6.5-7.5). Trace minerals are crucial cofactors for the metabolic enzymes involved in both primary growth and the lividomycin biosynthetic pathway.

Step-by-Step Fermentation Protocol

1. Inoculum Preparation (Seed Culture): a. Prepare the seed culture medium consisting of (per liter): 10 g Malt Extract, 4 g Yeast Extract, and 4 g Dextrose (ISP-2 Medium). b. Dispense 50 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes. c. Aseptically inoculate a flask with a spore suspension or a mycelial fragment of a pure culture of Streptomyces lividus. d. Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200 rpm. A well-grown seed culture will appear dense and homogenous.

2. Production Culture: a. Prepare the production medium consisting of (per liter): 20 g Soluble Starch, 15 g Glucose, 15 g Soybean Meal, 5 g Yeast Extract, and 3 g CaCO₃. b. Dispense 100 mL of the production medium into 500 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes. c. Inoculate the production flasks with the seed culture at a 5% (v/v) ratio (e.g., 5 mL of seed culture into 100 mL of production medium). d. Incubate the production flasks at 28-30°C for 7-10 days on a rotary shaker at 220 rpm.

Isolation and Purification: A Multi-Stage Strategy

The isolation of this compound from the complex aqueous matrix of the fermentation broth hinges on its key chemical feature: the presence of multiple basic amino groups. These groups are protonated at neutral pH, conferring a strong positive charge to the molecule. This property is the cornerstone of the purification strategy, which employs cation-exchange chromatography as the primary capture step.

G cluster_0 Upstream Processing cluster_1 Primary Purification (Capture) cluster_2 Secondary Purification (Polishing) Fermentation S. lividus Fermentation Broth (Cells + Supernatant + this compound) Centrifugation Centrifugation / Filtration Fermentation->Centrifugation ClarifiedBroth Clarified Broth (pH ~7.0) Centrifugation->ClarifiedBroth CationExchange Cation Exchange Chromatography (e.g., Amberlite IRC-50) ClarifiedBroth->CationExchange Binding Elution Elution with Dilute Acid (e.g., 0.5 N H₂SO₄) CationExchange->Elution Release CrudeEluate Crude this compound Eluate Elution->CrudeEluate Neutralization Neutralization & Concentration CrudeEluate->Neutralization SilicaGel Silica Gel Chromatography Neutralization->SilicaGel FinalProduct Purified this compound (>95%) SilicaGel->FinalProduct

Fig 1. Overall workflow for the isolation of this compound.
Step-by-Step Isolation Protocol

1. Broth Clarification: a. Harvest the entire fermentation broth (e.g., 10 L) after the incubation period. b. Separate the mycelial biomass from the supernatant by centrifugation at 8,000 x g for 20 minutes. c. Decant the supernatant and further clarify it by passing it through a 0.45 µm filter to remove any remaining cells and particulates. The resulting solution is the clarified broth containing this compound.

2. Cation-Exchange Chromatography (Capture Step): a. Rationale: This is the most critical step. A weakly acidic cation exchange resin, such as Amberlite IRC-50, is used. At a neutral pH, the carboxylic acid functional groups on the resin are deprotonated (COO⁻), creating a negatively charged stationary phase. The positively charged this compound (due to its protonated amino groups, NH₃⁺) binds strongly to the resin via ionic interactions, while neutral molecules and anions pass through. b. Procedure: i. Adjust the pH of the clarified broth to 7.0 using dilute H₂SO₄ or NaOH. ii. Prepare a column with Amberlite IRC-50 resin (H⁺ form) and equilibrate it with deionized water until the effluent pH is neutral. iii. Pass the pH-adjusted clarified broth through the column at a slow flow rate (e.g., 1-2 bed volumes per hour). iv. After loading, wash the column extensively with several bed volumes of deionized water to remove unbound impurities (salts, sugars, anionic metabolites). v. Elute the bound this compound from the column using a dilute acid, such as 0.5 N sulfuric acid (H₂SO₄). The high concentration of H⁺ ions displaces the positively charged this compound from the resin, releasing it into the eluate. Collect fractions and monitor for antibiotic activity using a bioassay (e.g., against Bacillus subtilis).

3. Desalting and Concentration: a. Pool the active fractions from the elution step. b. Neutralize the acidic eluate to approximately pH 7.0 with a suitable base, such as a basic ion-exchange resin or dilute NaOH. c. Concentrate the neutralized solution under reduced pressure using a rotary evaporator to a smaller volume.

4. Silica Gel Chromatography (Polishing Step): a. Rationale: This step separates this compound from other closely related aminoglycosides (like lividomycin B) and remaining impurities based on differences in polarity. b. Procedure: i. Apply the concentrated, crude lividomycin solution to a silica gel column. ii. Elute the column with a solvent system of increasing polarity, for example, a gradient of chloroform-methanol-ammonia. iii. Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing pure this compound. iv. Pool the pure fractions, concentrate under vacuum, and lyophilize to obtain this compound as a white, amorphous powder.

Quantitative Analysis and Yield

Purification StageTotal Volume (L)This compound Conc. (mg/L)Total this compound (g)Purity (%)Recovery (%)
Clarified Broth108008.0~5%100%
Cation Exchange Eluate1.54,8007.2~70%90%
Final Purified ProductN/AN/A6.1>95%~76%

Table 1: Representative quantitative data for a laboratory-scale isolation of this compound. Concentrations and yields are illustrative of a typical high-yield Streptomyces fermentation.

Conclusion

The discovery and isolation of this compound from Streptomyces lividus serves as a classic paradigm in the field of natural product drug discovery. The entire process is a logical cascade, leveraging the fundamental biology of the producing organism and the distinct physicochemical properties of the target molecule. By understanding the rationale behind media design—balancing growth with secondary metabolite induction—and exploiting the polycationic nature of this compound for a highly selective capture on a cation-exchange resin, researchers were able to successfully isolate this potent antibiotic. The principles and techniques detailed in this guide remain highly relevant and form the foundational knowledge for any scientist working to isolate and develop novel bioactive compounds from microbial sources.

References

  • Mori, T., Ichiyanagi, T., Kondo, H., Tokunaga, K., Oda, T., & Munakata, K. (1971). Studies on new antibiotic lividomycins. II. Isolation and characterization of lividomycins A, B and other aminoglycosidic antibiotics produced by Streptomyces lividus. The Journal of Antibiotics, 24(5), 339-346. [Link]

  • Vertex AI Search. (2024).
  • Gao, C., et al. (2024). Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6. BMC Microbiology. [Link]

  • Shirato, S., & Nagatsu, C. (1965). Fermentation Studies with Streptomyces griseus: II. Synthetic Media for the Production of Streptomycin. Applied Microbiology, 13(5), 669–672. [Link]

  • Google Patents. (2007). Ion exchange purifying method of aminoglycoside antibiotics. CN101012246A.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Oda, T., Mori, T., Ito, H., & Kunieda, T. (1971). A new antibiotic, lividomycin. The Journal of Antibiotics, 24(5), 333-335.
  • Yamaguchi, M., et al. (1973). Mode of action of lividomycin on protein synthesis in Escherichia coli. Antimicrobial Agents and Chemotherapy, 4(3), 380-382.
  • MIBiG. (n.d.). BGC0000708: lividomycin. Minimum Information about a Biosynthetic Gene cluster. [Link]

  • Das, S., et al. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Catalysis. [Link]

Sources

A Technical Guide to the Molecular Interaction of Lividomycin A with the Bacterial Ribosomal A-Site

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Lividomycin A, a member of the neomycin subclass of aminoglycoside antibiotics, exerts its bactericidal effects by targeting the bacterial ribosome. This guide provides an in-depth technical exploration of the binding mechanism of this compound to its primary target: the aminoacyl-tRNA site (A-site) within the 16S ribosomal RNA (rRNA) of the 30S subunit. We will dissect the structural basis of this interaction, detail robust experimental methodologies for its characterization, and discuss the implications for the development of novel antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals engaged in antibiotic research and ribosome biology.

Introduction: The Strategic Targeting of the Ribosomal A-Site

The bacterial ribosome is a primary and highly conserved target for antibiotics.[1] Its fundamental role in protein synthesis makes it an Achilles' heel for bacterial viability. This compound, a pseudotetrasaccharide aminoglycoside, effectively hijacks this essential machinery.[2] Like other 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycosides, its mechanism of action involves high-affinity binding to the decoding A-site on the 16S rRNA of the 30S subunit.[2][3] This binding event is not a passive occupation; it actively induces conformational changes in the rRNA, leading to the misreading of the mRNA codon and ultimately, the inhibition of protein synthesis.[3][4] Understanding the precise molecular choreography of this interaction is paramount for overcoming resistance and designing next-generation antibiotics.

This compound's structure, featuring a central neamine core linked to ribose and other sugar moieties, is crucial for its function.[2] This guide will elucidate how this structure dictates its specific and high-affinity interaction with the ribosomal A-site.

The Molecular Basis of this compound-Ribosome Recognition

The binding pocket for this compound is a highly conserved and structured region within helix 44 (h44) of the 16S rRNA.[5] This interaction is characterized by a network of specific hydrogen bonds and electrostatic interactions between the antibiotic and the rRNA nucleotides.

2.1. Key Interacting Nucleotides

Structural studies, primarily through X-ray crystallography and NMR spectroscopy, have revealed the critical nucleotides involved in aminoglycoside binding.[6][7][8] Although a high-resolution crystal structure of this compound specifically bound to the 70S ribosome is not as prevalent as for paromomycin or gentamicin, its binding mode can be inferred from its structural similarity to the neomycin class. The core interactions involve:

  • A1408: Forms a crucial contact point, and mutations like A1408G can confer high-level resistance.[5]

  • G1491 and U1495: These residues form part of the floor and wall of the binding pocket, making key hydrogen bonds with the 2-DOS ring of the aminoglycoside.[5][9]

  • A1492 and A1493: These two universally conserved adenines are the "gatekeepers" of decoding fidelity. In the absence of a cognate tRNA, they are stacked within helix 44. Upon aminoglycoside binding, these bases are flipped out into a conformation that mimics the "on" state induced by a correct codon-anticodon pairing.[4] This locked, flipped-out conformation is the structural basis for mRNA misreading, as it stabilizes the binding of near-cognate aminoacyl-tRNAs.[4]

2.2. The Induced-Fit Mechanism

The binding of this compound is not a simple lock-and-key mechanism but rather an induced-fit process. The antibiotic stabilizes a specific, functionally relevant conformation of the A-site that is otherwise transient. This conformational stabilization is the cornerstone of its bactericidal activity.

Below is a diagram illustrating the key interactions at the A-site.

Lividomycin_Binding_Site This compound Binding in the Ribosomal A-Site cluster_rRNA 16S rRNA (h44) A1492 A1492 (Flipped Out) A1493 A1493 (Flipped Out) G1491 G1491 U1495 U1495 A1408 A1408 Lividomycin This compound (Neomycin Class) Lividomycin->A1492 Stabilizes Conformation Lividomycin->A1493 Stabilizes Conformation Lividomycin->G1491 H-Bonds Lividomycin->U1495 H-Bonds Lividomycin->A1408 H-Bonds

Caption: this compound stabilizes a flipped-out conformation of A1492/A1493.

Experimental Workflows for Characterizing the Binding Interaction

A multi-faceted experimental approach is required to fully characterize the binding of this compound to the ribosome. Here, we detail key methodologies, explaining the rationale behind their application.

3.1. Isothermal Titration Calorimetry (ITC): Quantifying the Binding Thermodynamics

Causality: ITC is the gold standard for measuring the thermodynamics of binding interactions in solution.[10] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[10][11] This provides a complete thermodynamic profile of the interaction, offering insights into the forces driving the binding. For instance, a large negative ΔH suggests strong hydrogen bonding and van der Waals interactions, while a positive ΔS can indicate the release of ordered water molecules from the binding interface.

Protocol:

  • Preparation:

    • Dialyze both the purified 70S ribosomes (or 30S subunits) and the this compound solution extensively against the same buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 10 mM Mg(OAc)₂, 2 mM DTT) to minimize buffer mismatch effects.

    • Degas both solutions immediately before the experiment to prevent bubble formation.

    • Determine the concentrations of both ribosome and this compound solutions accurately using UV-Vis spectroscopy.

  • ITC Experiment Setup:

    • Load the ribosomal solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

    • Load the this compound solution (e.g., 150-300 µM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Control Experiments:

    • Perform a control titration by injecting this compound into the buffer-filled sample cell to determine the heat of dilution.

    • This control data is subtracted from the experimental data during analysis.

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change per injection.

    • Subtract the heat of dilution.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract K_d, n, and ΔH. Calculate ΔS using the equation: ΔG = ΔH - TΔS = -RTln(K_a).

Data Presentation:

ParameterDescriptionTypical Value Range (Aminoglycosides)
K_d (Dissociation Constant)Measure of binding affinity (lower is tighter)10 nM - 1 µM
n (Stoichiometry)Molar ratio of ligand to macromolecule at saturation~1
ΔH (Enthalpy Change)Heat change upon binding (favorable if negative)-5 to -40 kJ/mol
ΔS (Entropy Change)Change in randomness (favorable if positive)Variable

3.2. Structural Biology: Visualizing the Interaction

Causality: To understand the precise atomic details of how this compound binds, high-resolution structural methods are indispensable. Cryo-electron microscopy (Cryo-EM) and X-ray crystallography provide snapshots of the antibiotic-ribosome complex, revealing the specific hydrogen bonds, the conformation of the rRNA, and the overall structural changes induced by the drug.[1][6]

Workflow: Cryo-EM of the this compound-Ribosome Complex

CryoEM_Workflow Cryo-EM Workflow for Ribosome-Antibiotic Complex A Ribosome Purification (e.g., E. coli 70S) B Complex Formation Incubate Ribosomes with this compound A->B C Vitrification Plunge-freeze on EM grid to form vitreous ice B->C D Data Collection Automated imaging in a Titan Krios TEM C->D E Image Processing (RELION / cryoSPARC) D->E F Particle Picking & 2D Classification E->F Motion Correction CTF Estimation G 3D Reconstruction & Refinement F->G H Model Building & Interpretation G->H High-Resolution Map (e.g., <3 Å)

Caption: A streamlined workflow for determining the structure of the complex.

Protocol Steps:

  • Sample Preparation: Prepare a homogenous, high-purity sample of 70S ribosomes complexed with this compound and a relevant mRNA/tRNA mimic if desired.[1]

  • Grid Freezing: Apply a small volume (~3 µL) of the complex to a glow-discharged EM grid, blot away excess liquid, and rapidly plunge-freeze into liquid ethane to embed the particles in a thin layer of vitreous ice.

  • Data Collection: Collect thousands of micrograph movies on a high-end transmission electron microscope (TEM) like a Titan Krios equipped with a direct electron detector.[1]

  • Image Processing: Use software packages like RELION or cryoSPARC for movie frame alignment, contrast transfer function (CTF) estimation, particle picking, 2D class averaging to remove bad particles, and finally, 3D reconstruction and refinement to generate a high-resolution density map.[1]

  • Model Building: Dock an existing ribosome crystal structure into the cryo-EM map and manually build the this compound molecule and surrounding nucleotides into the density using software like Coot. Refine the final atomic model.

3.3. Functional Assays: Assessing the Biological Consequence

Causality: While ITC and structural methods define the physical interaction, functional assays are crucial to measure the biological outcome—the inhibition of protein synthesis. An in vitro translation assay directly quantifies the inhibitory potency of this compound.[12][13]

Protocol: In Vitro Translation Inhibition Assay

  • System Setup:

    • Use a commercially available bacterial cell-free expression system (e.g., PURE system or S30 extract) or a reconstituted system.[14][15]

    • Use a DNA or mRNA template encoding a reporter protein, such as luciferase or Green Fluorescent Protein (GFP).[15][16]

  • Inhibition Assay:

    • Set up a series of reactions, each containing the translation system, the reporter template, and varying concentrations of this compound (e.g., from 0.01 µM to 100 µM).

    • Include a "no inhibitor" positive control and a "no template" negative control.

    • Incubate the reactions at 37°C for a set period (e.g., 1-2 hours) to allow for protein synthesis.

  • Quantification:

    • Measure the reporter signal (luminescence for luciferase, fluorescence for GFP) in each reaction using a plate reader.

    • Normalize the signal from the this compound-containing reactions to the "no inhibitor" control (set to 100% activity).

  • Data Analysis:

    • Plot the percent activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of protein synthesis).

Logical Integration of Results:

The power of this multi-pronged approach lies in the integration of data.

Data_Integration Integrating Experimental Data for a Comprehensive Model ITC ITC Data (K_d, ΔH, n) MODEL Comprehensive Binding Model ITC->MODEL Quantifies Affinity & Driving Forces STRUCT Structural Data (Cryo-EM / X-ray) STRUCT->MODEL Reveals Atomic Contacts & Conformation FUNC Functional Data (IC50) FUNC->MODEL Confirms Biological Potency

Sources

Lividomycin A's Inhibition of Bacterial Protein Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of lividomycin A, an aminoglycoside antibiotic, and its potent inhibitory effects on bacterial protein synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of action, offers detailed experimental protocols for its study, and provides insights into the structural basis of its interaction with the bacterial ribosome.

Introduction: The Enduring Significance of Aminoglycosides

Aminoglycoside antibiotics have long been a cornerstone in the treatment of severe bacterial infections, particularly those caused by Gram-negative bacteria.[1][2] Their bactericidal activity stems from their ability to disrupt the intricate process of protein synthesis, a fundamental pillar of bacterial viability.[3][4] this compound, a member of the neomycin subclass of aminoglycosides, exemplifies this class's potent mechanism of action.[2] Understanding the precise molecular interactions and the downstream consequences of this compound's binding to the bacterial ribosome is paramount for overcoming resistance mechanisms and developing next-generation therapeutics.

This compound is a pseudo-tetrasaccharide characterized by a 2-deoxystreptamine core, which is a common feature among many aminoglycosides.[2] This structural motif is crucial for its high-affinity binding to the ribosomal RNA (rRNA), the catalytic heart of the ribosome.

The Core Mechanism: this compound's Hijacking of the Ribosomal A-Site

The primary target of this compound is the A-site (aminoacyl-tRNA binding site) within the 16S rRNA of the bacterial 30S ribosomal subunit.[3][4] This interaction is the linchpin of its antibacterial activity and triggers a cascade of events that ultimately lead to cell death.

Molecular Interactions at the A-Site

This compound binds with high affinity to the A-site, inducing a conformational change in the rRNA.[4][5] This binding event is stabilized by a network of hydrogen bonds between the hydroxyl and amino groups of the antibiotic and the nucleotides of the 16S rRNA. Specifically, rings I and II of the neamine core of this compound play a critical role in this interaction.[2] Key interactions include:

  • Ring I: Forms crucial contacts with the universally conserved nucleotides A1492 and A1493 of the 16S rRNA.[1][6]

  • Ring II (2-deoxystreptamine): Interacts with the phosphate backbone and bases of the A-site, further stabilizing the complex.[2]

The binding of this compound forces the universally conserved bases A1492 and A1493 to flip out from their normal intrahelical conformation.[1][5] This "flipped-out" conformation mimics the state of the ribosome when a correct codon-anticodon pairing has occurred, effectively locking the A-site in an "on" state.[7]

The Consequences of A-Site Disruption

The this compound-induced conformational change in the A-site has two major downstream effects on protein synthesis:

  • Codon Misreading: By stabilizing the "on" state of the A-site, this compound lowers the decoding fidelity of the ribosome. This allows for the incorporation of incorrect amino acids into the growing polypeptide chain, as near-cognate aminoacyl-tRNAs are mistakenly accepted.[3][8] This leads to the synthesis of non-functional or toxic proteins. Studies have shown that aminoglycosides preferentially induce misreading at specific codons.[9][10] For instance, lividomycin has been observed to promote read-through of premature stop codons, highlighting its potent effect on translational accuracy.[11][12][13]

  • Inhibition of Translocation: The stable binding of this compound to the A-site can also physically impede the translocation of the peptidyl-tRNA from the A-site to the P-site (peptidyl-tRNA binding site), a critical step in the elongation cycle of protein synthesis.[14] This steric hindrance contributes to the overall inhibition of protein production.

The culmination of these effects—the production of aberrant proteins and the stalling of ribosomes—disrupts cellular homeostasis and ultimately leads to bacterial cell death.

Visualizing the Mechanism of Action

The following diagram illustrates the key steps in this compound's inhibition of bacterial protein synthesis.

Lividomycin_A_Mechanism cluster_ribosome Bacterial Ribosome (70S) 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit A_Site A-Site (on 16S rRNA) A_Site->A_Site Incorrect_Protein Aberrant/Truncated Protein A_Site->Incorrect_Protein Codon Misreading Inhibition Inhibition of Translocation A_Site->Inhibition Steric Hindrance P_Site P-Site E_Site E-Site Lividomycin_A This compound Lividomycin_A->A_Site Binds with high affinity mRNA mRNA mRNA->30S_Subunit aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Decoding Cell_Death Bacterial Cell Death Incorrect_Protein->Cell_Death Inhibition->Cell_Death

Caption: Mechanism of this compound Action on the Bacterial Ribosome.

Experimental Protocols for Studying this compound's Activity

A robust understanding of this compound's inhibitory properties relies on a suite of well-established experimental techniques. The following section provides detailed, step-by-step methodologies for key assays.

In Vitro Translation Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the synthesis of a reporter protein in a cell-free system.

Principle: A bacterial cell-free extract containing all the necessary components for translation is programmed with a messenger RNA (mRNA) encoding a reporter protein (e.g., luciferase or green fluorescent protein). The activity of the synthesized reporter protein is then measured in the presence and absence of this compound to determine its inhibitory concentration.

Detailed Protocol:

  • Preparation of Bacterial S30 Extract:

    • Grow a suitable bacterial strain (e.g., Escherichia coli) to mid-log phase.

    • Harvest the cells by centrifugation and wash them with a buffer containing high magnesium concentrations to maintain ribosome integrity.

    • Lyse the cells using a French press or sonication.

    • Centrifuge the lysate at 30,000 x g to pellet cell debris, yielding the S30 supernatant.

    • Perform a pre-incubation step to degrade endogenous mRNA and amino acids.

    • Dialyze the extract against a suitable buffer.

  • In Vitro Translation Reaction Setup:

    • Prepare a master mix containing the S30 extract, an energy source (ATP and GTP), an amino acid mixture, and the reporter mRNA.

    • Aliquot the master mix into reaction tubes.

    • Add varying concentrations of this compound to the reaction tubes. Include a no-antibiotic control.

    • Incubate the reactions at 37°C for a defined period (e.g., 60-90 minutes).[15]

  • Quantification of Reporter Protein Activity:

    • For luciferase reporters, add the luciferin substrate and measure luminescence using a luminometer.

    • For fluorescent reporters, measure fluorescence using a fluorometer.

  • Data Analysis:

    • Plot the reporter activity against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[16][17]

Ribosome Profiling

Ribosome profiling (Ribo-seq) is a powerful technique that provides a snapshot of all the ribosome positions on the transcriptome at a given moment, revealing how antibiotics affect translation globally and at specific codons.

Principle: Ribosome-protected mRNA fragments (footprints) are generated by nuclease digestion of polysomes. These footprints are then isolated, converted to a cDNA library, and sequenced using next-generation sequencing.

Detailed Protocol:

  • Cell Culture and this compound Treatment:

    • Grow a bacterial culture to the desired density.

    • Treat the culture with this compound at a relevant concentration for a specific duration. An untreated culture serves as a control.

    • Rapidly arrest translation by adding an inhibitor like chloramphenicol or by flash-freezing the culture.[18]

  • Cell Lysis and Nuclease Digestion:

    • Lyse the cells under conditions that preserve ribosome-mRNA complexes.

    • Treat the lysate with a nuclease (e.g., RNase I or micrococcal nuclease) to digest mRNA that is not protected by ribosomes.[3][19]

  • Isolation of Monosomes:

    • Load the digested lysate onto a sucrose density gradient and separate the components by ultracentrifugation.

    • Fractionate the gradient and collect the monosome peak, which contains the 70S ribosomes with their protected mRNA footprints.[19]

  • Footprint Extraction and Library Preparation:

    • Extract the RNA from the monosome fraction.

    • Isolate the ribosome-protected footprints (typically 28-30 nucleotides in bacteria) by size selection on a denaturing polyacrylamide gel.[20]

    • Ligate adapters to the 3' and 5' ends of the footprints.

    • Perform reverse transcription to generate cDNA.

    • Amplify the cDNA by PCR to create the final sequencing library.[3][20]

  • Sequencing and Data Analysis:

    • Sequence the library using a high-throughput sequencing platform.

    • Align the sequencing reads to the bacterial genome to map the ribosome footprints.

    • Analyze the data to identify changes in ribosome occupancy on different genes and pausing at specific codons in the presence of this compound.

Structural Biology Techniques: X-ray Crystallography and Cryo-Electron Microscopy

Visualizing the direct interaction between this compound and the ribosome at atomic resolution is crucial for a complete mechanistic understanding.

X-ray Crystallography

Principle: This technique involves crystallizing the this compound-ribosome complex and then diffracting X-rays through the crystal to determine the three-dimensional structure of the complex.

Methodology Outline:

  • Purification and Crystallization:

    • Purify bacterial 70S ribosomes or 30S subunits to high homogeneity.

    • Form the complex by incubating the ribosomes with an excess of this compound.

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain diffraction-quality crystals.[21][22] Co-crystallization or soaking of pre-formed ribosome crystals with the antibiotic are common approaches.[21]

  • Data Collection and Structure Determination:

    • Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect the diffraction data.

    • Process the data and solve the crystal structure using molecular replacement or other phasing methods.[1][23]

Cryo-Electron Microscopy (Cryo-EM)

Principle: Cryo-EM involves flash-freezing the this compound-ribosome complex in a thin layer of vitreous ice and then imaging the individual particles with an electron microscope. Computational averaging of thousands of particle images allows for the reconstruction of a high-resolution 3D map.

Methodology Outline:

  • Sample Preparation and Vitrification:

    • Prepare a solution of the this compound-ribosome complex at an appropriate concentration.

    • Apply a small volume of the solution to an EM grid, blot away the excess liquid, and rapidly plunge the grid into liquid ethane to vitrify the sample.[24][25]

  • Data Acquisition:

    • Image the vitrified sample in a transmission electron microscope equipped with a direct electron detector.

    • Collect a large dataset of particle images.[25][26]

  • Image Processing and 3D Reconstruction:

    • Use specialized software to pick individual particle images from the micrographs.

    • Align and classify the particle images.

    • Generate a 3D reconstruction of the this compound-ribosome complex.[27]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the activity of this compound and related aminoglycosides.

ParameterValueOrganism/SystemReference
Binding Affinity (Kd) ~4-fold higher than paromomycinIn vitro 16S rRNA A-site model[28]
IC50 (In Vitro Translation) Sub-micromolar range (for related aminoglycoside arbekacin)E. coli reconstituted system[16]
Effect on Enzyme Activity 7.8-fold increase in α-L-iduronidase activity (W402X mutation)Cultured cells[11][12]

Conclusion and Future Directions

This compound serves as a powerful tool for studying the intricacies of bacterial protein synthesis and a valuable scaffold for the development of novel antibiotics. Its well-defined mechanism of action, centered on the disruption of the ribosomal A-site, provides a clear rationale for its bactericidal properties. The experimental methodologies detailed in this guide offer a robust framework for researchers to further investigate the nuances of this compound's activity, explore mechanisms of resistance, and design new aminoglycoside derivatives with improved therapeutic profiles.

Future research in this area will likely focus on:

  • High-resolution structural studies: Obtaining even higher resolution structures of this compound bound to the ribosome in different functional states will provide deeper insights into its dynamic interactions.

  • Single-molecule studies: Techniques like single-molecule FRET can be employed to dissect the kinetic effects of this compound on individual steps of translation in real-time.

  • Combating resistance: Understanding how resistance enzymes modify this compound and how ribosomal mutations affect its binding is crucial for developing strategies to overcome resistance.[4]

By leveraging these advanced techniques, the scientific community can continue to unlock the full potential of aminoglycosides in the ongoing battle against bacterial infections.

References

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Sources

An In-depth Technical Guide to the Physicochemical Properties of Lividomycin A

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Lividomycin A, an aminoglycoside antibiotic produced by Streptomyces lividus, presents a compelling subject for antimicrobial research and development.[1] Its potent activity, particularly against Gram-negative bacteria, warrants a thorough understanding of its fundamental physical and chemical properties. This technical guide provides a comprehensive exploration of this compound's physicochemical characteristics, analytical methodologies for its characterization, and its biological activity. By synthesizing available data with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively work with and advance this promising antibiotic.

Introduction: The Scientific Context of this compound

Discovered in 1971, this compound is a member of the neomycin subclass of aminoglycoside antibiotics.[1] These compounds are characterized by their polar, basic nature, stemming from multiple amino and hydroxyl groups, which facilitates their strong binding to RNA targets.[1] this compound is a pseudotetrasaccharide with a central neamine core linked to ribofuranose and other sugar moieties.[1] Its primary mechanism of action involves binding to the decoding A-site of the 16S rRNA in the bacterial 30S ribosomal subunit, thereby disrupting protein synthesis.[1] This guide delves into the core physicochemical properties that underpin its biological function and are crucial for its handling, formulation, and analysis.

Physicochemical Properties of this compound

A precise understanding of the physical and chemical properties of an active pharmaceutical ingredient (API) is fundamental to its development. These properties influence its stability, solubility, bioavailability, and formulation design.

Structural and General Properties

This compound's complex structure dictates its chemical behavior and biological interactions.

PropertyValueSource
Chemical Formula C₂₉H₅₅N₅O₁₈[2][3]
Molecular Weight 761.77 g/mol [3]
Appearance Solid powder
CAS Number 36441-41-5[3]
PubChem CID 72394[4]
ChEBI ID 71961[5]
Solubility Profile
  • Water: Freely soluble

  • Methanol: Soluble

  • Ethanol: Sparingly soluble

  • Dimethyl Sulfoxide (DMSO): Soluble

  • Non-polar organic solvents (e.g., hexane, chloroform): Insoluble

Experimental Insight: When preparing stock solutions, it is advisable to start with water or DMSO. For cell-based assays, ensure the final concentration of organic solvents is minimized to avoid cytotoxic effects.

Melting Point and Stability

The thermal stability of this compound is crucial for its storage and handling.

  • Melting Point: Specific experimental data for the melting point of this compound is not widely reported.

  • Storage Conditions: this compound sulfate salt is typically stored at 2-8°C.[6][7]

  • pH and Temperature Stability: As an aminoglycoside, this compound's stability is pH-dependent. It is generally more stable in acidic to neutral solutions and may degrade under strongly alkaline conditions. Elevated temperatures can also lead to degradation.

Causality behind Experimental Choices: Stability studies are essential to determine the optimal storage conditions and shelf-life of both the pure compound and its formulated products. These studies typically involve subjecting the compound to a range of pH values and temperatures and analyzing for degradation products over time using a stability-indicating method like HPLC.

Acidity and Basicity (pKa)

The pKa values of the multiple amino groups in this compound are critical for its solubility, binding to the rRNA target, and pharmacokinetic properties. A study determined the pKa values of the amino groups in this compound sulfate to range from 7.24 to 9.51, with the 3-amino group having the lowest pKa of 7.24.[6]

Diagram of this compound Protonation States

G cluster_low_ph Low pH (Acidic) cluster_physiological_ph Physiological pH (~7.4) cluster_high_ph High pH (Alkaline) Fully_Protonated This compound-(NH3+)n (All amino groups protonated) Partially_Protonated Mixture of protonated states (Predominantly charged) Fully_Protonated->Partially_Protonated Increasing pH Deprotonated This compound-(NH2)n (Deprotonated) Partially_Protonated->Deprotonated Increasing pH

Caption: Protonation states of this compound at different pH values.

Analytical Methodologies

Robust analytical methods are essential for the quality control, characterization, and quantification of this compound.

Spectroscopic Analysis

Spectroscopic techniques provide invaluable information about the structure and purity of this compound.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing polar, non-volatile molecules like this compound. It can be used to confirm the molecular weight and, with tandem MS (MS/MS), to elucidate fragmentation patterns for structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will be characterized by broad absorptions in the O-H and N-H stretching regions (~3200-3600 cm⁻¹) and C-O stretching in the fingerprint region, consistent with its polyhydroxylated and aminated structure.

Chromatographic Techniques

Chromatography is the cornerstone for the purification and quantitative analysis of this compound.

  • High-Performance Liquid Chromatography (HPLC): A validated stability-indicating HPLC method is crucial for purity determination and assay. Due to the lack of a strong chromophore in this compound, UV detection can be challenging. Alternative detection methods such as evaporative light scattering detection (ELSD) or derivatization to introduce a chromophore or fluorophore are often employed for aminoglycosides. A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of an ion-pairing agent (e.g., heptafluorobutyric acid) in a water/acetonitrile gradient.

  • Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring reactions and assessing purity. For aminoglycosides, silica gel plates are commonly used with a mobile phase containing a mixture of a polar organic solvent (e.g., methanol, propanol) and aqueous ammonia.[8] Visualization can be achieved using iodine vapor or a ninhydrin stain.[8]

Experimental Protocol: A General Approach to HPLC Analysis of this compound

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in water.

  • Mobile Phase B: 0.1% HFBA in acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Evaporative Light Scattering Detector (ELSD) or derivatization followed by UV/Fluorescence detection.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40 °C.

Self-Validating System: The inclusion of an internal standard and the analysis of reference standards at multiple concentrations are critical for ensuring the accuracy and precision of the HPLC method. System suitability parameters (e.g., theoretical plates, tailing factor, and reproducibility of injections) must be established and monitored.

Diagram of a Typical HPLC Workflow for this compound Analysis

G Sample_Prep Sample Preparation (Dissolution in mobile phase A) HPLC_System HPLC System (Pump, Injector, Column) Sample_Prep->HPLC_System Injection Detection Detection (ELSD or UV/Fluorescence) HPLC_System->Detection Elution Data_Analysis Data Analysis (Chromatogram integration, Quantification) Detection->Data_Analysis Signal

Caption: High-level workflow for the HPLC analysis of this compound.

Biological Activity and Potency Assessment

The ultimate measure of an antibiotic's utility is its biological activity.

Antibacterial Spectrum

This compound exhibits broad-spectrum activity, with notable efficacy against Gram-negative bacteria, including Pseudomonas aeruginosa.[9][10][11][12] Its activity against P. aeruginosa is a significant characteristic, as this organism is a common cause of opportunistic infections and is known for its intrinsic and acquired resistance to many antibiotics. The minimal inhibitory concentration (MIC) of this compound against susceptible strains of P. aeruginosa has been reported to be in the range of 12.5 to 25 µg/mL.[9][13]

Microbiological Bioassay

A microbiological bioassay is a functional assay that measures the potency of an antibiotic by its inhibitory effect on a susceptible microorganism. This method is crucial as it reflects the true biological activity, which may not always be captured by chemical assays.

Experimental Protocol: Agar Diffusion Bioassay for this compound Potency

  • Test Organism: A susceptible strain of Staphylococcus aureus or Bacillus subtilis is commonly used for aminoglycoside bioassays.

  • Culture Medium: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar).

  • Inoculum Preparation: Prepare a standardized suspension of the test organism and inoculate the molten agar medium.

  • Plate Preparation: Pour the inoculated agar into sterile petri dishes and allow it to solidify.

  • Application of Samples: Create wells in the agar or use sterile paper discs. Apply known concentrations of a this compound reference standard and the test samples to the wells/discs.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Measurement: Measure the diameter of the zones of inhibition around each well/disc.

  • Data Analysis: Construct a standard curve by plotting the logarithm of the concentration of the reference standard against the zone diameter. Determine the potency of the test samples by interpolating their zone diameters on the standard curve.

Trustworthiness of the Protocol: The validity of the bioassay relies on the use of a well-characterized reference standard, a standardized inoculum of the test organism, and appropriate statistical analysis of the results. Parallel line assay methodology is often employed for enhanced accuracy.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with essential analytical methodologies for its characterization and potency determination. A thorough grasp of these fundamental aspects is indispensable for any researcher or drug development professional working with this important aminoglycoside antibiotic. Further research to fill the existing gaps in quantitative data, particularly regarding solubility, stability, and detailed spectroscopic analysis, will be crucial for unlocking the full therapeutic potential of this compound.

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  • FTIR spectra of AM specimens after treatment with antibiotic and/or UV:.... ResearchGate. [Link]

  • lividomycin B. The Comprehensive Antibiotic Resistance Database. [Link]

  • Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide. ResearchGate. [Link]

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Lividomycin A in Aqueous Environments: A Technical Guide to Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the aqueous solubility and stability of lividomycin A, a potent aminoglycoside antibiotic. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a foundational understanding of the physicochemical principles governing this compound's behavior in aqueous solutions. By elucidating the causality behind its properties and outlining robust experimental protocols, this guide aims to empower researchers to optimize formulation strategies and ensure the integrity of their experimental work.

Introduction to this compound: A Structural and Functional Overview

This compound is a member of the aminoglycoside class of antibiotics, specifically belonging to the neomycin subclass.[1] These antibiotics are characterized by their potent bactericidal activity against a broad spectrum of bacteria. The structure of this compound, a pseudo-tetrasaccharide, is fundamental to its function and its physicochemical properties.[1]

Key Structural Features:

  • Molecular Formula: C₂₉H₅₅N₅O₁₈[1][2][3][4]

  • Molecular Weight: Approximately 761.77 g/mol [5]

  • Core Structure: A central 2-deoxystreptamine ring glycosidically linked to various amino sugars.[1]

  • Polar Nature: The molecule is rich in hydroxyl (-OH) and amino (-NH₂) groups, rendering it highly polar and basic in nature.[1]

This high density of polar functional groups is the primary determinant of this compound's interaction with aqueous environments, governing both its solubility and its susceptibility to various degradation pathways.

Aqueous Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) in aqueous media is a critical parameter influencing its bioavailability and formulation development. Due to its highly polar and basic nature, this compound is expected to be freely soluble in water.[1] While specific quantitative solubility data for this compound is not extensively published, we can infer its behavior based on its structural similarity to other aminoglycosides like neomycin.

Factors Influencing Aqueous Solubility

The aqueous solubility of this compound is not a fixed value but is influenced by several environmental factors, most notably pH.

  • pH: As a basic compound with multiple amino groups, the solubility of this compound is significantly pH-dependent. In acidic to neutral solutions, the amino groups become protonated, forming positively charged ammonium ions. This ionization enhances the molecule's interaction with polar water molecules, leading to increased solubility. Conversely, in alkaline conditions, the amino groups are deprotonated, reducing the molecule's overall charge and potentially decreasing its aqueous solubility. The solubility of other ionizable antibiotics, such as fluoroquinolones, has been shown to increase with decreasing pH.[6][7]

  • Temperature: Generally, for most solid solutes, solubility in a liquid solvent increases with temperature. However, this relationship should be determined empirically for this compound, as exceptions to this rule exist.

  • Co-solvents and Excipients: The presence of other substances in the solution can impact the solubility of this compound. For instance, the use of certain buffers or salts may alter the ionic strength of the solution, which can in turn affect solubility.

The following diagram illustrates the key factors that influence the solubility of this compound in aqueous solutions.

Lividomycin_A This compound Aqueous_Solubility Aqueous Solubility Lividomycin_A->Aqueous_Solubility Determines pH pH pH->Aqueous_Solubility Influences Temperature Temperature Temperature->Aqueous_Solubility Influences Co_solvents Co-solvents / Excipients Co_solvents->Aqueous_Solubility Influences cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Stress Thermal->Stressed_Samples Photolytic Photolytic Stress Photolytic->Stressed_Samples Lividomycin_A_Solution This compound in Aqueous Solution Lividomycin_A_Solution->Acid Lividomycin_A_Solution->Base Lividomycin_A_Solution->Oxidation Lividomycin_A_Solution->Thermal Lividomycin_A_Solution->Photolytic Analysis Analysis (e.g., HPLC-MS) Stressed_Samples->Analysis Degradation_Profile Degradation Profile Analysis->Degradation_Profile

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A Technical Guide to the Structural Distinctions Between Lividomycin A and Lividomycin B

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the structural differences between the aminoglycoside antibiotics lividomycin A and lividomycin B. Moving beyond a simple recitation of facts, this document delves into the biosynthetic origins of their structural divergence, the resulting impact on their biological activity, and the analytical methodologies employed for their characterization. This guide is designed to equip researchers and drug development professionals with a deep, actionable understanding of these two closely related natural products.

Core Structural Dissimilarity: The Mannose Moiety

This compound and Lividomycin B are aminoglycoside antibiotics produced by Streptomyces lividus.[1] Both compounds share a common pseudotetrasaccharide core structure. The fundamental structural difference lies in the presence of an additional sugar moiety in this compound.

This compound possesses an α-D-mannopyranosyl group attached at the 4-position of the diamino-L-idopyranosyl unit.[1] In contrast, lividomycin B is the demannosylated form of this compound, meaning it lacks this mannose residue.[2] This seemingly minor variation has significant implications for the molecule's interaction with bacterial targets and resistance enzymes.

Comparative Molecular Data
FeatureThis compoundLividomycin BReference
Molecular Formula C₂₉H₅₅N₅O₁₈C₂₃H₄₅N₅O₁₃[1]
Key Structural Difference Contains an α-D-mannopyranosyl groupLacks the α-D-mannopyranosyl group[2]

dot graph "Lividomycin_Structures" { layout=neato; node [shape=plaintext]; A [label="this compound Structure", pos="0,2!"]; B [label="Lividomycin B Structure", pos="5,2!"]; A_struct [label=<>, pos="0,0!"]; B_struct [label=<Structure of Lividomycin B is inferred by the removal of the terminal mannose group from this compound.>, pos="5,0!"]; } Caption: Chemical structures of this compound and the inferred structure of Lividomycin B.

Biosynthetic Origins of Structural Divergence

The structural difference between this compound and B arises from a specific enzymatic step during their biosynthesis. The lividomycin biosynthetic gene cluster (BGC), accessible via MIBiG accession number BGC0000708, contains the genetic blueprint for the synthesis of these molecules.[3] While the complete enzymatic pathway for the addition of the mannose group has not been fully elucidated in all producer strains, analysis of the gene cluster points to the action of a specific glycosyltransferase.

Within the liv gene cluster, several putative glycosyltransferase genes are present.[3] It is hypothesized that one of these enzymes, a mannosyltransferase, is responsible for the final tailoring step that converts lividomycin B into this compound by attaching a mannose residue. The absence or downregulation of this specific mannosyltransferase activity would lead to the accumulation of lividomycin B as the final product. The regulation of this gene's expression is a key factor in determining the ratio of this compound to B produced by Streptomyces lividus.

dot graph "Biosynthetic_Pathway" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "Precursor" -> "Lividomycin B Core" [label="Multiple Enzymatic Steps"]; "Lividomycin B Core" -> "Lividomycin B" [label="Final Assembly"]; "Lividomycin B" -> "this compound" [label="Mannosyltransferase (Putative)", fontcolor="#EA4335", color="#EA4335"]; "Mannose Donor" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Mannose Donor" -> "this compound" [style=dashed, color="#34A853"]; } Caption: Proposed final step in the biosynthesis of this compound from Lividomycin B.

Impact on Biological Activity and Resistance

The presence of the mannose moiety in this compound is not merely a structural curiosity; it directly influences the antibiotic's interaction with bacterial ribosomes and its susceptibility to inactivation by bacterial resistance enzymes.

A notable consequence of this structural difference is observed in the context of bacterial resistance mediated by aminoglycoside-modifying enzymes (AMEs). Lividomycin B, lacking the 3'-hydroxyl group found in the related antibiotic paromomycin I, exhibits resistance to certain phosphorylating enzymes.[1] This suggests that the mannose group in this compound may play a role in how the molecule is recognized and inactivated by specific AMEs.

While comprehensive, directly comparative studies on the antibacterial spectrum of this compound and B are limited, existing data for this compound against clinically relevant pathogens like Pseudomonas aeruginosa indicate its potential. One study reported a minimal inhibitory concentration (MIC) range of 12.5 to 25 µg/ml for lividomycin against several strains of P. aeruginosa.[4] The absence of the mannose group in lividomycin B could potentially alter its binding affinity to the bacterial ribosome, thereby affecting its intrinsic antibacterial potency. Further comparative MIC testing is warranted to fully elucidate the structure-activity relationship.

Protocol for Comparative Minimum Inhibitory Concentration (MIC) Determination

To ascertain the precise impact of the mannosyl group on antibacterial efficacy, a standardized MIC determination protocol should be employed.

Methodology: Broth Microdilution

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and lividomycin B in sterile deionized water at a concentration of 1024 µg/mL.

  • Bacterial Inoculum Preparation: Culture the desired bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213) overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of each antibiotic stock solution in CAMHB directly in the 96-well plates to achieve a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted antibiotics. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

dot graph "MIC_Workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; A [label="Prepare Antibiotic Stocks\n(this compound & B)"]; B [label="Prepare Bacterial Inoculum"]; C [label="Serial Dilution in 96-well Plate"]; D [label="Inoculate Plate"]; E [label="Incubate (37°C, 18-24h)"]; F [label="Read MIC"]; A -> C; B -> D; C -> D; D -> E; E -> F; } Caption: Workflow for comparative MIC determination.

Analytical Characterization

The structural elucidation and differentiation of this compound and B rely on modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structural integrity of the lividomycin core and for identifying the presence or absence of the mannose moiety.

  • ¹H NMR: In the ¹H NMR spectrum of this compound, characteristic signals for the anomeric proton of the α-D-mannopyranosyl group would be observable. These signals would be absent in the spectrum of lividomycin B.

  • ¹³C NMR: Similarly, the ¹³C NMR spectrum of this compound will exhibit distinct signals corresponding to the carbon atoms of the mannose residue, which will not be present in the spectrum of lividomycin B.

A detailed comparison of the chemical shifts would provide definitive proof of the structural difference.

Mass Spectrometry (MS)

Mass spectrometry is instrumental in determining the molecular weight of each compound and in providing fragmentation data that can confirm their structures.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formulas of this compound (C₂₉H₅₅N₅O₁₈) and lividomycin B (C₂₃H₄₅N₅O₁₃).[1]

  • Tandem Mass Spectrometry (MS/MS): MS/MS experiments can be designed to induce fragmentation of the parent ions. The fragmentation pattern of this compound would show a characteristic loss of the mannose residue (a neutral loss of 162.14 g/mol ), a fragmentation pathway that would be absent for lividomycin B.

Experimental Protocol for Mass Spectrometric Analysis

Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: Dissolve this compound and lividomycin B standards in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1 µg/mL.

  • Chromatographic Separation: Inject the samples onto a reverse-phase C18 column. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometric Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) in positive ion mode.

  • Data Analysis: Extract the exact masses of the parent ions to confirm the molecular formulas. For MS/MS analysis, select the parent ions for fragmentation and analyze the resulting product ion spectra to identify characteristic fragmentation patterns.

Conclusion

The structural distinction between this compound and lividomycin B, defined by the presence or absence of a terminal mannose residue, is a compelling example of how subtle changes in a natural product's structure can have profound effects on its biological properties. For researchers in drug discovery and development, understanding this relationship at a molecular and biosynthetic level is crucial for the rational design of novel aminoglycoside antibiotics with improved efficacy and resistance profiles. The analytical methodologies outlined in this guide provide a robust framework for the characterization and comparison of these and other related compounds.

References

[4] Kobayashi F, Yamaguchi M, Mitsuhashi S. Activity of lividomycin against Pseudomonas aeruginosa: its inactivation by phosphorylation induced by resistant strains. Antimicrob Agents Chemother. 1972;1(1):17-21. [5] MIBiG. BGC0000708: lividomycin. The Minimum Information about a Biosynthetic Gene cluster database. [6] The Comprehensive Antibiotic Resistance Database. lividomycin B. [7] PNAS. Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry. [8] ResearchGate. Combinatorial biosynthesis of lividomycin (LM) by new route (modified...). [1] Google Cloud. Lividomycin. [2] The Comprehensive Antibiotic Resistance Database. lividomycin B. [3] MIBiG. BGC0000708.

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The Lividomycin A Enigma: A Technical Guide to its Biosynthetic Machinery in Streptomyces

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Decoding Nature's Pharmacy for Next-Generation Drug Development

For researchers, scientists, and drug development professionals, the intricate world of microbial secondary metabolism represents a treasure trove of therapeutic potential. Among the myriad of natural products, the aminoglycoside antibiotics, produced predominantly by the genus Streptomyces, have long been a cornerstone in combating bacterial infections. Lividomycin A, a potent member of this family, exhibits a complex molecular architecture that hints at a fascinating and intricate biosynthetic assembly line. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in Streptomyces lividus, offering insights grounded in established research and comparative genomics. By dissecting the genetic blueprint and the enzymatic choreography, we aim to equip researchers with the foundational knowledge required to harness and engineer this pathway for the generation of novel, clinically relevant compounds.

Section 1: The Genetic Blueprint - The liv Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC), cataloged as BGC0000708 in the MIBiG database[1]. This cluster, identified in Streptomyces lividus, spans approximately 40.6 kb and contains a suite of genes encoding the enzymes responsible for every step of the antibiotic's construction, from precursor synthesis to final tailoring modifications. The genetic organization provides the initial clues to the function of each component of this molecular factory.

Core Components of the liv Gene Cluster

The liv gene cluster is a mosaic of genes predicted to be involved in the synthesis of the 2-deoxystreptamine (2-DOS) core, the attachment and modification of sugar moieties, and regulatory and resistance functions. Through comparative analysis with the well-characterized neomycin (neo) and paromomycin (par) biosynthetic pathways, the putative functions of many liv genes can be inferred[2]. This compound is structurally a mannosylated derivative of paromomycin, which itself is closely related to neomycin. This evolutionary relationship is reflected in the genetic architecture of their respective BGCs.

Section 2: The Assembly Line: A Step-by-Step Elucidation of the this compound Pathway

The biosynthesis of this compound is a convergent process, beginning with the synthesis of the central aminocyclitol core, 2-deoxystreptamine (2-DOS), from primary metabolism. This core is then sequentially glycosylated and modified by a series of dedicated enzymes.

Formation of the 2-Deoxystreptamine (2-DOS) Core

The journey from a simple sugar to the complex 2-DOS scaffold is a multi-step enzymatic cascade. This process is highly conserved across 2-DOS-containing aminoglycoside pathways[3][4][5].

  • From Glucose-6-Phosphate to 2-deoxy-scyllo-inosose: The pathway initiates with D-glucose-6-phosphate, a common metabolite. A key enzyme, 2-deoxy-scyllo-inosose synthase (DOIS), catalyzes an intricate cyclization reaction to form 2-deoxy-scyllo-inosose. This is a crucial step in committing the precursor to the aminoglycoside pathway.

  • Amination to form 2-deoxy-scyllo-inosamine: The first amino group is introduced by an L-glutamine-dependent aminotransferase. This enzyme specifically acts on 2-deoxy-scyllo-inosose to produce 2-deoxy-scyllo-inosamine.

  • Second Amination to Yield 2-Deoxystreptamine: A second aminotransferase, also utilizing L-glutamine, catalyzes the final amination step to yield the symmetrical 2-deoxystreptamine (2-DOS) core.

Glycosylation and Tailoring: Building upon the 2-DOS Scaffold

With the 2-DOS core synthesized, the pathway proceeds with a series of glycosylation events, where sugar moieties are attached to the central scaffold. The order of these additions is critical and is dictated by the specificity of the glycosyltransferase enzymes.

  • Attachment of the First Sugar: A glycosyltransferase attaches the first sugar, D-glucosamine, to the 4-hydroxyl group of 2-DOS, forming the pseudodisaccharide paromamine[6].

  • Ribosylation to form Paromomycin I: A second glycosyltransferase then adds a D-ribose unit to the 5-hydroxyl group of the glucosamine moiety of paromamine, yielding paromomycin I.

  • Final Glycosylation to Paromomycin: The biosynthesis of the paromomycin core is completed by the action of another glycosyltransferase that attaches a second D-glucosamine to the ribose unit.

The Defining Step: Mannosylation to this compound

The crucial divergence from the paromomycin pathway to produce this compound is the mannosylation of the paromomycin structure. This final tailoring step is what confers the unique identity and biological activity profile to this compound. A specific mannosyltransferase within the liv cluster is responsible for attaching a mannose residue to the 4'-hydroxyl group of the terminal glucosamine of paromomycin.

Diagram of the Postulated this compound Biosynthesis Pathway

Lividomycin_A_Biosynthesis G6P D-Glucose-6-Phosphate DOI 2-deoxy-scyllo-inosose G6P->DOI Multiple steps DOIA 2-deoxy-scyllo-inosamine DOI->DOIA DOS 2-Deoxystreptamine (2-DOS) DOIA->DOS Paromamine Paromamine DOS->Paromamine ParomomycinI Paromomycin I Paromamine->ParomomycinI Paromomycin Paromomycin ParomomycinI->Paromomycin LividomycinA This compound Paromomycin->LividomycinA DOIS DOIS (e.g., LivA) AT1 Aminotransferase 1 (e.g., LivB) AT2 Aminotransferase 2 GT1 Glycosyltransferase 1 (e.g., LivC) GT2 Glycosyltransferase 2 GT3 Glycosyltransferase 3 MT Mannosyltransferase (e.g., LivM) Gene_Inactivation_Workflow Start Start: Identify Target Gene (livC) PCR PCR-Targeting Cassette Construction Start->PCR Ecoli_Transform E. coli Transformation & Recombineering PCR->Ecoli_Transform Conjugation Conjugation into S. lividus Ecoli_Transform->Conjugation Mutant_Selection Selection of ΔlivC Mutant Conjugation->Mutant_Selection Analysis Metabolite Analysis (LC-MS) Mutant_Selection->Analysis Complementation_Construct Complementation Plasmid Construction Analysis->Complementation_Construct Accumulation of Intermediate Complementation_Transform Transformation into ΔlivC Mutant Complementation_Construct->Complementation_Transform Complementation_Analysis Metabolite Analysis of Complemented Strain Complementation_Transform->Complementation_Analysis End End: Functional Confirmation Complementation_Analysis->End Restoration of this compound

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Methodological & Application

Application Notes and Protocols: Utilizing Lividomycin A in Cell-Free Translation Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the use of lividomycin A in prokaryotic and eukaryotic cell-free translation systems. This compound, a 4,5-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside antibiotic, is a powerful tool for investigating the mechanisms of protein synthesis, modulating translational fidelity, and inducing the read-through of premature termination codons (PTCs). This document offers an in-depth exploration of this compound's mechanism of action, practical guidance for its experimental application, and robust protocols for data analysis and troubleshooting. By leveraging the information within, researchers can effectively employ this compound to advance studies in molecular biology, drug discovery, and the development of therapies for genetic disorders caused by nonsense mutations.

Introduction: The Power of Aminoglycosides in Modulating Translation

Cell-free translation systems have emerged as indispensable platforms in synthetic biology and proteomics, offering an open and controllable environment for protein synthesis without the constraints of living cells.[1] These systems, typically derived from E. coli (S30 extracts) or rabbit reticulocytes, contain all the necessary macromolecular machinery for translation, including ribosomes, tRNAs, and initiation, elongation, and termination factors.[2] The "open" nature of these systems allows for the direct manipulation of the translational environment, making them ideal for studying the effects of small molecules on protein synthesis.

This compound, a pentasaccharide antibiotic isolated from Streptomyces lividus, belongs to the neomycin subclass of aminoglycosides.[3] Like other aminoglycosides, its primary mechanism of action involves binding to the ribosomal RNA (rRNA), thereby interfering with the fidelity of protein synthesis.[3][4] This property makes this compound a valuable molecular probe for a variety of research applications, from fundamental studies of ribosomal function to the development of novel therapeutics.

This guide will provide the scientific foundation and practical protocols to effectively integrate this compound into your cell-free translation workflows.

Molecular Mechanism of this compound Action

This compound exerts its effects by binding to the decoding A-site of the 16S rRNA within the 30S ribosomal subunit in prokaryotes.[3] This binding event induces a conformational change in the ribosome, which has two major consequences:

  • Induction of Codon Misreading: The primary effect of this compound is a decrease in the fidelity of tRNA selection. By altering the conformation of the A-site, this compound stabilizes the binding of near-cognate aminoacyl-tRNAs, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[4][5]

  • Inhibition of Translocation: At higher concentrations, this compound can also inhibit the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[5]

A significant application of this compound's ability to induce misreading is the suppression of premature termination codons (PTCs). By promoting the binding of a near-cognate tRNA at the site of a nonsense mutation (UAA, UAG, or UGA), this compound can facilitate the "read-through" of the stop codon, leading to the synthesis of a full-length protein.[4]

This compound binding to the ribosomal A-site, leading to translational misreading.

Experimental Design and Workflow

The successful application of this compound in cell-free systems requires careful planning of the experimental workflow. The general steps are outlined below:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Template_Prep 1. DNA/mRNA Template Preparation Reaction_Setup 4. Assemble In Vitro Translation Reaction Template_Prep->Reaction_Setup CFE_Prep 2. Cell-Free Extract (S30 or RRL) CFE_Prep->Reaction_Setup Lividomycin_Prep 3. This compound Stock Solution Lividomycin_Prep->Reaction_Setup Incubation 5. Incubate at Optimal Temperature Reaction_Setup->Incubation Quant_Protein 6a. Quantify Total Protein Synthesis Incubation->Quant_Protein Quant_Readthrough 6b. Quantify Stop Codon Read-through Incubation->Quant_Readthrough Visualize 6c. Visualize Protein Products (SDS-PAGE) Incubation->Visualize

General experimental workflow for using this compound in cell-free translation.

Protocols

This section provides detailed protocols for using this compound in both prokaryotic (E. coli S30) and eukaryotic (Rabbit Reticulocyte Lysate) cell-free translation systems.

Preparation of Reagents
  • DNA/mRNA Template:

    • For coupled transcription-translation systems (e.g., S30), use a high-purity plasmid DNA preparation containing the gene of interest under the control of a T7 promoter.

    • For translation-only systems (e.g., Rabbit Reticulocyte Lysate), prepare capped and polyadenylated mRNA via in vitro transcription.[6][7][] Ensure the final mRNA is free of contaminants from the transcription reaction.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound sulfate in nuclease-free water.

    • Filter-sterilize the stock solution through a 0.22 µm filter.

    • Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 1: Inhibition of Protein Synthesis in an E. coli S30 System

This protocol is designed to determine the inhibitory concentration (IC50) of this compound on prokaryotic translation.

Materials:

  • E. coli S30 Extract System (e.g., NEBExpress™, Promega S30)

  • Control DNA (e.g., pET-based vector expressing a reporter like luciferase or GFP)

  • This compound stock solution (10 mM)

  • Nuclease-free water

Procedure:

  • Thaw all components on ice.

  • Prepare a series of this compound dilutions (e.g., from 1 µM to 500 µM final concentration).

  • Set up the following 25 µL reactions in nuclease-free microcentrifuge tubes on ice:

ComponentVolumeFinal Concentration
S30 Premix10 µL1X
DNA Template (100 ng/µL)1 µL4 ng/µL
This compound (or water for control)2.5 µLVariable
S30 Extract6.25 µL~25% (v/v)
Nuclease-free Waterto 25 µL-
  • Mix the reactions gently by pipetting.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Analyze the results by quantifying the synthesized reporter protein (e.g., luciferase activity, GFP fluorescence) or by SDS-PAGE and autoradiography if using 35S-methionine.

Data Analysis:

  • Plot the percentage of protein synthesis relative to the no-drug control against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Protocol 2: Stop Codon Read-through Assay in a Rabbit Reticulocyte Lysate System

This protocol utilizes a dual-luciferase reporter system to quantify the efficiency of this compound-induced read-through of a premature termination codon.

Materials:

  • Rabbit Reticulocyte Lysate (RRL) System (e.g., Promega, Thermo Fisher)

  • Dual-luciferase reporter mRNA with an in-frame PTC between the two luciferase genes.

  • Control mRNA (with a sense codon in place of the PTC).

  • This compound stock solution (10 mM).

  • Dual-Luciferase® Reporter Assay System (or equivalent).

Procedure:

  • Thaw all components on ice.

  • Prepare a range of this compound concentrations. Based on literature for similar aminoglycosides, a starting range of 1 µM to 200 µM is recommended.[9][10]

  • Set up the following 25 µL reactions in nuclease-free microcentrifuge tubes on ice:

ComponentVolume
RRL12.5 µL
Amino Acid Mixture (minus Met)0.5 µL
35S-Methionine (optional, for SDS-PAGE)1 µL
RNasin® Ribonuclease Inhibitor0.5 µL
Reporter mRNA (50 ng/µL)1 µL
This compound (or water for control)2.5 µL
Nuclease-free Waterto 25 µL
  • Mix gently and incubate at 30°C for 60-90 minutes.[11]

  • Perform the dual-luciferase assay according to the manufacturer's instructions.[12][13] Measure both Firefly (downstream of PTC) and Renilla (upstream of PTC) luciferase activities.

Data Analysis:

  • Calculate the Firefly/Renilla luciferase ratio for each reaction.

  • Normalize the ratios of the PTC-containing reporter to the control reporter (with a sense codon) to determine the percentage of read-through.[14]

    • % Read-through = [(Fluc/Rluc)PTC / (Fluc/Rluc)Control] x 100

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Solution
No protein synthesis in control reactions Nuclease contamination, inactive extract, or degraded template.Use nuclease-free reagents and tips. Aliquot extract to avoid multiple freeze-thaws. Verify template integrity via gel electrophoresis.
High background in no-template control Endogenous mRNA in the extract.For RRL, ensure it is nuclease-treated. For S30, the pre-incubation step during preparation should degrade endogenous mRNA.[6]
Low read-through efficiency This compound concentration is suboptimal. The specific stop codon or its context is resistant to read-through.Perform a wider titration of this compound. Test different stop codons (UGA > UAG > UAA in terms of read-through efficiency) and flanking sequences.
Inhibition of overall translation at high this compound concentrations General inhibition of translocation or other ribosomal functions.Lower the concentration of this compound. The goal is to induce misreading without completely halting protein synthesis.[9]

Conclusion

This compound is a versatile and potent tool for modulating protein synthesis in cell-free systems. Its ability to induce codon misreading and promote stop codon read-through makes it invaluable for a wide range of applications, from fundamental research into the mechanisms of translation to the development of novel therapeutic strategies for genetic diseases. By following the detailed protocols and guidelines presented in this document, researchers can confidently and effectively utilize this compound to achieve their experimental objectives.

References

  • Lividomycin. (n.d.). In Prabook. Retrieved January 15, 2026, from [Link]

  • Borovinskaya, M.A., Pai, R.D., Zhang, W., Schuwirth, B.S., Holton, J.M., Hirokawa, G., Kaji, H., Kaji, A., & Cate, J.H.D. (2007). Crystal structure of the bacterial ribosome from Escherichia coli in complex with paromomycin and ribosome recycling factor (RRF). RCSB PDB. [Link]

  • T7 In Vitro mRNA Synthesis with Separate Capping and PolyA (V1 08.11.25). (2025, August 13). Protocols.io. [Link]

  • Cell-free protein synthesis. (2023, November 29). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Binding of paromomycin to the mRNA decoding site in the 30S subunit... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Cell-free protein synthesis. (2023, November 29). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Stop codon read-through is detectable by luciferase assay. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Dual Luciferase Reporter Assay: Experimental Design, Protocol, Calculation, and Data Interpretation. (2023, April 26). YouTube. Retrieved January 15, 2026, from [Link]

  • Wangen, J. R., & Green, R. (2020). Stop codon context influences genome-wide stimulation of termination codon readthrough by aminoglycosides. eLife, 9, e52912. [Link]

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. Retrieved January 15, 2026, from [Link]

  • How to interpret dual luciferase assay result (RLU) and calculate transfection efficiency? (2017, March 24). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Autoradiography Patterns In Vitro Translation with CNBr Cleavage. (2025, June 13). Let's Talk Academy. Retrieved January 15, 2026, from [Link]

  • Watson, Z. L., Ward, F. R., Méheust, R., Ad, O., Schepartz, A., Banfield, J. F., & Cate, J. H. D. (2020). Structure of the Bacterial Ribosome at 2 Angstrom Resolution. RCSB PDB. [Link]

  • In Vitro Translation Using Rabbit Reticulocyte Lysate. (n.d.). Springer Nature Experiments. Retrieved January 15, 2026, from [Link]

  • Yamaguchi, M., Eda, J., Kobayashi, F., & Mitsuhashi, S. (1973). Mode of action of lividomycin on protein synthesis in Escherichia coli. Antimicrobial Agents and Chemotherapy, 4(3), 380–382. [Link]

  • Characterization of in vitro translation products. (1986, December 31). OSTI.GOV. [Link]

  • Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling. (n.d.). STAR Protocols. Retrieved January 15, 2026, from [Link]

  • SDS-PAGE analysis of products resulting from in vitro... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Ziętkiewicz, E., et al. (2014). Aminoglycoside-stimulated readthrough of premature termination codons in selected genes involved in primary ciliary dyskinesia. Human Mutation, 35(5), 648–655. [Link]

  • Optimize Your TNT® Reticulocyte Lysate Systems Reaction. (n.d.). Promega GmbH. Retrieved January 15, 2026, from [Link]

  • Palmer, E., Wilhelm, J. M., & Sherman, F. (1979). The effects of paromomycin on the fidelity of translation in a yeast cell-free system. Nature, 277(5692), 148–150. [Link]

  • Himeno, H., Sato, T., Narita, T., & Muto, A. (2004). Various effects of paromomycin on tmRNA-directed trans-translation. The Journal of Biological Chemistry, 279(45), 46569–46576. [Link]

  • Mammalian In Vitro Translation Systems. (n.d.). Polacek Group. Retrieved January 15, 2026, from [Link]

  • González, A., et al. (2010). Differential Effects of Paromomycin on Ribosomes of Leishmania mexicana and Mammalian Cells. Antimicrobial Agents and Chemotherapy, 54(12), 5063–5071. [Link]

  • SDS-PAGE Protocol. (n.d.). Rockland Immunochemicals. Retrieved January 15, 2026, from [Link]

  • Bidou, L., Allamand, V., Rousset, J. P., & Namy, O. (2010). Aminoglycosides and other factors promoting stop codon readthrough in human cells. Comptes Rendus Biologies, 333(6-7), 595–604. [Link]

  • In vitro research method for screening inhibitors of protein translation. (2018, May 4). YouTube. Retrieved January 15, 2026, from [Link]

  • Nudelman, I., et al. (2016). Reducing the Toxicity of Designer Aminoglycosides as Nonsense Mutation Readthrough Agents for Therapeutic Targets. Journal of Medicinal Chemistry, 59(23), 10656–10670. [Link]

  • Palmer, E., Wilhelm, J. M., & Sherman, F. (1979). The effects of paromomycin on the fidelity of translation in a yeast cell-free system. Nature, 277(5692), 148–150. [Link]

Sources

Application Note: HPLC Analysis for Lividomycin A Purity and Quantification

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity assessment and quantitative determination of Lividomycin A, a potent aminoglycoside antibiotic. Due to its chemical structure, this compound lacks a significant UV chromophore, rendering traditional HPLC-UV detection methods impractical.[1][2][3] To overcome this challenge, this protocol employs a Hydrophilic Interaction Liquid Chromatography (HILIC) separation strategy coupled with universal mass-based detectors—either a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). This approach provides the necessary sensitivity and specificity for accurate analysis in research, drug development, and quality control settings. The causality behind the selection of chromatographic mode, detector, and mobile phase is explained to provide a comprehensive understanding of the method's development.

Introduction: The Analytical Challenge of this compound

This compound is a broad-spectrum aminoglycoside antibiotic belonging to the neomycin subclass.[4][5] Its structure is characterized by multiple amino and hydroxyl groups, which make the molecule highly polar and basic.[4] This high polarity presents a significant challenge for traditional reversed-phase HPLC, as the analyte exhibits poor retention on nonpolar stationary phases like C18.[6] Furthermore, the absence of a UV-absorbing chromophore makes direct detection by UV-Vis spectrophotometry insensitive and unsuitable for impurity profiling or quantification.[1][3]

Consequently, alternative analytical strategies are required. While pre- or post-column derivatization can be used to attach a chromophore to the molecule, these methods can be tedious, time-consuming, and may not detect all impurities.[1][7][8] A more direct and modern approach involves coupling a separation technique suited for polar compounds with a universal detector.

This guide presents a method based on HILIC, which is an ideal separation mode for highly polar compounds, coupled with CAD or ELSD for detection.[1][6][9][10] These detectors do not rely on the optical properties of the analyte and provide a response proportional to its mass, making them perfectly suited for the analysis of lividomycin and related substances.[11][12]

Principle of the Method

The Role of Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a chromatographic technique that uses a polar stationary phase (such as bare silica or amide-bonded silica) with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer.[13][14] In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Analyte retention is primarily based on the partitioning of the polar analyte between this immobilized aqueous layer and the bulk organic mobile phase.[14] Highly polar compounds like this compound partition preferentially into the aqueous layer, leading to strong retention and allowing for excellent separation from less polar impurities. This approach is superior to ion-pairing chromatography, which can suffer from column contamination and ion suppression if coupled with mass spectrometry.[6]

The Mechanism of Charged Aerosol and Evaporative Light Scattering Detection

Since this compound is non-chromophoric, a universal detector is essential.

  • Charged Aerosol Detector (CAD): The HPLC eluent is first nebulized into an aerosol. The resulting droplets are dried, leaving analyte particles. These particles are then charged by a stream of ionized nitrogen gas. An electrometer measures the total charge, which is proportional to the mass of the analyte.[12][15] CAD is known for its high sensitivity and consistent response for non-volatile analytes.[1][15]

  • Evaporative Light Scattering Detector (ELSD): Similar to CAD, the eluent is nebulized and the solvent evaporated. The remaining solid particles pass through a light beam. The amount of light scattered by the particles is measured by a photodiode, and this signal is proportional to the analyte mass.[3][11][16] ELSD is a robust and simple alternative to CAD.[11]

Both detectors are compatible with the gradient elution of volatile mobile phases required for HILIC, making them ideal for this application.[11]

Experimental Protocol

This protocol provides a self-validating system through the inclusion of rigorous system suitability tests, ensuring the reliability and reproducibility of the results, in line with ICH Q2(R1) and USP <621> guidelines.[17][18][19][20]

Materials and Reagents
  • This compound Reference Standard (Purity ≥98%)

  • Acetonitrile (HPLC or LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • HPLC Vials and Caps

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended instrumental parameters. These may be adjusted as per USP <621> guidelines to meet system suitability criteria.[21][22]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II, Waters Alliance, or equivalent
Detector Thermo Scientific Corona Veo CAD or Agilent 1290 Infinity II ELSD
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC phase
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid, pH ~3.0
Mobile Phase B 90:10 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Gradient Program 0-1 min (95% B), 1-10 min (95% to 60% B), 10-12 min (60% B), 12.1-15 min (95% B)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
CAD Settings Evaporation Temp: 35°C, Power Function: 1.0
ELSD Settings Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM

Rationale for Choices:

  • BEH Amide Column: Provides excellent retention and peak shape for polar carbohydrates and amines.

  • Ammonium Formate/Formic Acid Buffer: A volatile buffer system ideal for CAD/ELSD and mass spectrometry, ensuring no detector fouling.

  • Gradient Elution: Necessary to elute this compound in a reasonable time while separating it from potential early-eluting and late-eluting impurities.

Preparation of Solutions
  • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Deionized Water.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the Stock Solution to 10.0 mL with the 50:50 Acetonitrile:Water mixture.

  • Sample Solution (100 µg/mL): Prepare the test sample of this compound at a target concentration of 100 µg/mL using the same diluent as the working standard.

Experimental Workflow

The overall process from sample preparation to data analysis is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Reference Standard (100 µg/mL) sst System Suitability Test (Inject Standard 5x) prep_std->sst prep_sample Prepare Test Sample (100 µg/mL) analysis_run Inject Blank, Standard, and Sample Solutions prep_sample->analysis_run sst->analysis_run If SST Passes integrate Integrate Chromatograms analysis_run->integrate calculate Calculate Purity & Quantification integrate->calculate

Sources

Application Note: High-Resolution Mass Spectrometry for the Definitive Characterization of Lividomycin A

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lividomycin A, a potent aminoglycoside antibiotic, presents unique analytical challenges due to its high polarity, low volatility, and lack of a significant chromophore. This application note provides a comprehensive guide to the characterization of this compound using state-of-the-art Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the foundational principles of this methodology, offering a detailed, field-proven protocol for robust and reproducible analysis. This guide is designed to provide both the "how" and the "why," empowering researchers to confidently implement and adapt these techniques for their specific research and development needs.

Introduction: The Analytical Imperative for this compound

This compound, a member of the neomycin class of aminoglycosides, exerts its antibacterial effect by binding to the 16S rRNA of the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis.[1] Its complex structure, a pseudotetrasaccharide, necessitates precise and accurate analytical methods for identification, quantification, and impurity profiling, all of which are critical quality attributes (CQAs) in drug development and manufacturing.[2] Traditional analytical techniques often fall short in providing the required specificity and sensitivity for such a polar and non-volatile compound.[3]

Mass spectrometry, particularly when coupled with liquid chromatography, has emerged as an indispensable tool for the comprehensive analysis of complex biomolecules like this compound.[2][4] This application note will focus on the use of Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) for the structural elucidation and characterization of this compound.

Foundational Principles: Why Mass Spectrometry is a Superior Tool for this compound Analysis

The physicochemical properties of this compound make it an ideal candidate for LC-MS/MS analysis. Here, we explore the core principles that underpin this powerful analytical technique.

The Challenge of Aminoglycoside Analysis

Aminoglycosides are notoriously difficult to analyze using conventional chromatographic techniques like reversed-phase HPLC with UV detection. Their high polarity leads to poor retention on standard C18 columns, and the absence of a strong chromophore results in low sensitivity.[3] While derivatization methods can be employed, they introduce additional complexity and potential for analytical variability.

The Power of Electrospray Ionization (ESI)

Electrospray ionization is a "soft" ionization technique that allows for the transfer of large, non-volatile, and thermally labile molecules like this compound from the liquid phase to the gas phase as intact, charged ions.[5] For this compound, which has multiple basic amine groups, positive ion mode ESI is highly effective, typically generating protonated molecular ions, such as [M+H]⁺.

The Specificity of Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry adds a layer of specificity that is crucial for unambiguous identification. In an MS/MS experiment, the protonated molecular ion of this compound is isolated and then subjected to fragmentation through collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure and can be used as a "fingerprint" for its identification.

Experimental Protocol: A Step-by-Step Guide to this compound Characterization

This section provides a detailed protocol for the LC-MS/MS analysis of this compound. The methodologies described are based on established principles for aminoglycoside analysis and have been optimized for this specific compound.

Materials and Reagents
  • This compound reference standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

Sample Preparation

Given the polar nature of this compound, sample preparation is relatively straightforward.

  • Standard Preparation: Prepare a stock solution of this compound in LC-MS grade water at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with a suitable solvent, such as 95:5 water:acetonitrile with 0.1% formic acid, to achieve the desired concentration range for analysis.

Liquid Chromatography Method

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic mode for separating highly polar compounds like aminoglycosides.[6][7]

Parameter Value Rationale
Column Zwitterionic HILIC Column (e.g., Atlantis PREMIER BEH Z-HILIC)Provides excellent retention and peak shape for polar analytes.[6]
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0Provides good buffering capacity and promotes ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic component for HILIC separation.
Gradient 95% B to 50% B over 10 minutesA typical starting point for HILIC; may require optimization.
Flow Rate 0.4 mL/minSuitable for standard bore columns.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLDependent on sample concentration and instrument sensitivity.
Mass Spectrometry Method

The following parameters are recommended for a triple quadrupole or Q-TOF mass spectrometer.

Parameter Value Rationale
Ionization Mode Positive Electrospray Ionization (ESI+)This compound readily forms positive ions due to its amine groups.
Capillary Voltage 3.5 kVTypical voltage for stable spray.
Source Temperature 150 °COptimizes desolvation without degrading the analyte.
Desolvation Gas Flow 800 L/hrFacilitates efficient solvent evaporation.
Cone Voltage 40 VCan be optimized to minimize in-source fragmentation.
Collision Gas ArgonInert gas for collision-induced dissociation.
Collision Energy 20-40 eVRequires optimization to achieve desired fragmentation.
Data Acquisition and Analysis

For targeted characterization, Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique.

Proposed MRM Transitions for this compound:

Precursor Ion (m/z) Product Ion (m/z) Proposed Fragment Rationale
762.4161.1Neamine Core FragmentBased on the known fragmentation of the structurally similar neomycin.
762.4601.3Loss of MannoseCleavage of the terminal mannose sugar.
762.4439.2Loss of Mannose and RiboseSequential loss of sugar moieties.

Visualization of the Experimental Workflow and Fragmentation Pathway

The following diagrams illustrate the key processes in the characterization of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep This compound Standard in Water lc HILIC Separation prep->lc Injection esi ESI+ Ionization lc->esi ms1 MS1: Precursor Ion Selection (m/z 762.4) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Detection cid->ms2 data Fragmentation Pattern Analysis ms2->data

Figure 1: A schematic of the LC-MS/MS workflow for this compound characterization.

fragmentation_pathway lividomycin This compound [M+H]⁺ m/z 762.4 fragment1 Loss of Mannose [M+H - 162]⁺ m/z 601.3 lividomycin->fragment1 - C₆H₁₀O₅ fragment3 Neamine Core Fragment m/z 161.1 lividomycin->fragment3 Glycosidic Bond Cleavage fragment2 Loss of Mannose and Ribose [M+H - 162 - 132]⁺ m/z 439.2 fragment1->fragment2 - C₅H₈O₄

Figure 2: A proposed fragmentation pathway for this compound in positive ion ESI-MS/MS.

Trustworthiness and Self-Validation

The protocol described herein is designed to be a self-validating system.

  • Retention Time: The retention time of the analyte should be consistent across multiple injections.

  • Precursor Ion: The accurate mass of the precursor ion should be within a narrow mass tolerance (e.g., ± 5 ppm) of the theoretical mass of protonated this compound (C₂₉H₅₆N₅O₁₈⁺, m/z 762.3618).[8]

  • Product Ions: The presence and relative abundance of the characteristic product ions should be reproducible.

  • Isotopic Pattern: The isotopic distribution of the precursor and product ions should match the theoretical distribution for their elemental compositions.

By verifying these parameters, researchers can have high confidence in the identity of this compound in their samples.

Conclusion

This application note has provided a comprehensive framework for the characterization of this compound by LC-MS/MS. By understanding the underlying principles and following the detailed protocol, researchers in drug discovery, development, and quality control can achieve reliable and accurate results. The combination of HILIC chromatography and tandem mass spectrometry offers the specificity and sensitivity required for the definitive characterization of this complex and important antibiotic.

References

  • PubChemLite. This compound (C29H55N5O18). Available at: [Link]

  • Waters Corporation. Simultaneous Separation and Quantification of Aminoglycosides Using Liquid Chromatography and Mass Spectrometry. Available at: [Link]

  • PubChem. This compound | C29H55N5O18 | CID 72394. Available at: [Link]

  • EMBL-EBI. This compound (CHEBI:71961). Available at: [Link]

  • ResearchGate. Hydrophilic interaction chromatography combined with tandem-mass spectrometry to determine six aminoglycosides in serum. Available at: [Link]

  • CARD. This compound. Available at: [Link]

  • Shimadzu. LC-MS/MS Method Package for Aminoglycoside Antibiotics. Available at: [Link]

  • NIH. An optimized method for the detection and spatial distribution of aminoglycoside and vancomycin antibiotics in tissue sections by mass spectrometry imaging. Available at: [Link]

  • Waters Corporation. UPLC-MS/MS Determination of Aminoglycoside Antibiotics in Meat and Milk. Available at: [Link]

  • Waters Corporation. UPLC/MS/MS Determination of Aminoglycoside Antibiotics in Meat and Milk. Available at: [Link]

  • The Comprehensive Antibiotic Resistance Database. Lividomycins. Available at: [Link]

  • ChEMBL. Compound: LIVIDOMYCIN (CHEMBL389029). Available at: [Link]

  • NIH. High-throughput identification and determination of aminoglycoside antibiotics in human plasma using UPLC–Q-ToF-MS. Available at: [Link]

  • Agilent. Aminoglycosides in Milk Using Agilent Bond Elut Plexa SPE, Agilent Poroshell 120, and LC/Tandem MS. Available at: [Link]

  • NIH. Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides: role of the number of rings and positive charges in the specific binding leading to miscoding. Available at: [Link]

  • NIH. Rapid and Accurate Detection of Aminoglycoside-Modifying Enzymes and 16S rRNA Methyltransferases by Targeted Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]

  • ACS Publications. Liquid Chromatography–Tandem Mass Spectrometry Analysis of Aminoglycosides in Foods Using an Ethylene-Bridged Hybrid Zwitterionic Stationary Phase and Hydrophilic–Lipophilic-Balanced Solid-Phase Extraction Cartridges. Available at: [Link]

  • Wikipedia. Lividomycin. Available at: [Link]

  • MDPI. A Subject Review on Some Analytical Methods for Determination of Fosfomycin Drugs. Available at: [Link]

  • NIH. Overcharging Effect in Electrospray Ionization Mass Spectra of Daunomycin-Tuftsin Bioconjugates. Available at: [Link]

  • PubMed. Fragmentation study of salinomycin and monensin A antibiotics using electrospray quadrupole time-of-flight mass spectrometry. Available at: [Link]

  • ResearchGate. Electrospray ionization tandem mass spectrometry-based structure elucidation of lipid A molecules. Available at: [Link]

  • Pharma Focus Europe. Emerging role of Mass Spectrometry in Biologics Development. Available at: [Link]

  • NIH. The Electrospray Ionization - Mass Spectra of Erythromycin A Obtained from a Marine Streptomyces sp. Mutant. Available at: [Link]

  • Das Institute. Identification of antibiotic by chromatographic and spectrophotometric methods – A Review. Available at: [Link]

  • PubMed. Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations. Available at: [Link]

  • YouTube. Mass Spectrometry – an Essential Tool for Characterization of Monoclonal Antibodies during Developme. Available at: [Link]

Sources

Decoding Antibiotic Action: A Crystallographic Guide to the Lividomycin A-Ribosome Complex

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Mechanism of a Potent Aminoglycoside

Lividomycin A, a member of the aminoglycoside family of antibiotics, exerts its potent bactericidal activity by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis.[1][2][3] By binding to a specific site on the 16S ribosomal RNA (rRNA) within the 30S subunit, this compound induces codon misreading and ultimately inhibits protein synthesis, leading to bacterial cell death.[1][2][4] Understanding the precise molecular interactions between this compound and its ribosomal target is paramount for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

X-ray crystallography has been an indispensable tool in elucidating the structural basis of antibiotic action on the ribosome.[5][6][7] High-resolution crystal structures of antibiotic-ribosome complexes provide invaluable atomic-level details of the binding pocket, the conformational changes induced upon drug binding, and the key interactions that govern specificity and affinity.[8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the crystallographic analysis of this compound in complex with bacterial ribosomal subunits. It synthesizes established methodologies and expert insights to offer a detailed, self-validating protocol for achieving this scientific goal.

The Scientific Rationale: Capturing a Transient Interaction in a Crystalline State

The primary challenge in the structural determination of antibiotic-ribosome complexes lies in obtaining well-diffracting crystals of this large and dynamic macromolecular assembly. The bacterial 70S ribosome is a ~2.5 MDa ribonucleoprotein complex composed of a small (30S) and a large (50S) subunit.[10] The protocol outlined below focuses on the co-crystallization of this compound with the 30S subunit or the entire 70S ribosome from a thermophilic bacterium, such as Thermus thermophilus, which is often used in structural studies due to the higher stability of its ribosomes.[11][12][13]

The core principle of this experimental approach is to form a stable complex between the ribosomal subunit and this compound in solution and then induce crystallization by carefully manipulating physicochemical parameters such as precipitant concentration, pH, and temperature. The resulting crystals trap the ribosome-antibiotic complex in a single, ordered conformation, allowing for high-resolution structural analysis by X-ray diffraction.

Experimental Workflow Overview

The journey from purified ribosomal subunits and this compound to a high-resolution crystal structure involves a multi-step process. This workflow is designed to ensure the integrity of the biological sample and maximize the chances of obtaining high-quality crystals.

This compound Crystallography Workflow cluster_prep Sample Preparation cluster_complex Complex Formation cluster_cryst Crystallization cluster_data Data Collection & Analysis ribosome_prep Ribosome Subunit Purification incubation Co-incubation of Ribosome and this compound ribosome_prep->incubation lividomycin_prep This compound Solution Preparation lividomycin_prep->incubation screening Crystallization Screening incubation->screening Complex optimization Optimization of Crystal Growth screening->optimization Hits cryo Crystal Harvesting & Cryo-protection optimization->cryo Crystals diffraction X-ray Diffraction Data Collection cryo->diffraction structure Structure Solution & Refinement diffraction->structure

Figure 1: A schematic overview of the experimental workflow for the crystallographic analysis of the this compound-ribosome complex.

Detailed Protocols

Part 1: Preparation of Bacterial Ribosomal Subunits

The quality of the ribosomal preparation is the most critical factor for successful crystallization. This protocol is adapted from established methods for purifying ribosomes from Thermus thermophilus.[12][14]

Step-by-Step Methodology:

  • Cell Culture and Lysis:

    • Grow Thermus thermophilus cells to late logarithmic phase.

    • Harvest cells by centrifugation and resuspend in a lysis buffer (e.g., 20 mM HEPES-KOH pH 7.6, 100 mM NH₄Cl, 10.5 mM Mg(OAc)₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol).

    • Lyse the cells using a French press or sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Ribosome Isolation:

    • Layer the clarified lysate onto a sucrose cushion (e.g., 1.1 M sucrose in a buffer similar to the lysis buffer but with higher magnesium concentration).

    • Pellet the ribosomes by ultracentrifugation.

    • Resuspend the ribosome pellet in a storage buffer (e.g., 20 mM HEPES-KOH pH 7.6, 50 mM KCl, 10 mM NH₄Cl, 10 mM Mg(OAc)₂, 6 mM β-mercaptoethanol).

  • Subunit Dissociation and Purification:

    • To separate the 70S ribosomes into 30S and 50S subunits, dialyze the ribosome solution against a low-magnesium buffer (e.g., containing 1 mM Mg(OAc)₂).

    • Load the dissociated subunits onto a sucrose density gradient (e.g., 10-40%).

    • Separate the 30S and 50S subunits by ultracentrifugation.

    • Collect the fractions corresponding to the 30S (or 70S if desired) subunit and concentrate using ultrafiltration.

    • Assess the purity and integrity of the subunits by gel electrophoresis and analytical ultracentrifugation.

Part 2: Co-crystallization of the this compound-Ribosome Complex

This phase involves forming the complex and screening for crystallization conditions. The binding of this compound to the A-site of the 16S rRNA is a key step.[15][16][17]

Step-by-Step Methodology:

  • This compound Preparation:

    • Prepare a stock solution of this compound sulfate in nuclease-free water.

    • Determine the accurate concentration by UV-Vis spectrophotometry or other quantitative methods.

  • Complex Formation:

    • Incubate the purified 30S or 70S ribosomal subunits with a molar excess of this compound (typically 5-10 fold) to ensure saturation of the binding site.

    • The incubation should be performed on ice for at least 30 minutes in a buffer that maintains the stability of the ribosome (e.g., 5 mM HEPES-KOH pH 7.6, 50 mM KCl, 10 mM NH₄Cl, 10 mM Mg(CH₃COO)₂).[14]

  • Crystallization Screening:

    • Use the hanging drop or sitting drop vapor diffusion method for crystallization screening.

    • Set up crystallization trials using commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, Qiagen JCSG+ Suite).

    • The drops typically consist of 1 µL of the ribosome-lividomycin A complex and 1 µL of the reservoir solution.

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 19°C).

Table 1: Example Crystallization Conditions for Ribosome-Antibiotic Complexes

ComponentConcentration RangePurpose
Precipitant (e.g., PEG 4000)5-20% (w/v)Induces supersaturation
Salt (e.g., NH₄Cl, KCl)50-200 mMModulates solubility
Buffer (e.g., HEPES, Tris)50-100 mMMaintains stable pH
Divalent Cations (e.g., Mg²⁺)5-20 mMStabilizes RNA structure
Additives (e.g., Arginine)50-200 mMCan improve crystal quality

Note: These are starting ranges and require extensive optimization.

Part 3: Crystal Handling, Data Collection, and Structure Determination

Once initial crystals are obtained, the focus shifts to optimizing their size and quality, collecting diffraction data, and solving the structure.

Step-by-Step Methodology:

  • Crystal Optimization:

    • Optimize initial "hit" conditions by systematically varying the concentrations of the precipitant, salt, and pH.

    • Consider micro-seeding to improve crystal size and quality.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals using a cryo-loop.

    • Briefly soak the crystals in a cryo-protectant solution to prevent ice formation during flash-cooling. The cryo-protectant is typically the reservoir solution supplemented with a cryo-agent like glycerol or ethylene glycol (20-30% v/v).

    • Flash-cool the crystals in liquid nitrogen.

  • X-ray Diffraction Data Collection:

    • Collect diffraction data at a synchrotron beamline, which provides a high-intensity X-ray beam necessary for weakly diffracting ribosome crystals.[18]

    • Collect a complete dataset by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data using software like XDS or MOSFLM.

    • Solve the structure using molecular replacement, with a previously determined ribosome structure as a search model (e.g., from the Protein Data Bank).

    • Build the this compound molecule into the difference electron density map.

    • Refine the model against the experimental data using software like PHENIX or Refmac5, and validate the final structure.

Mechanism of this compound Action at the A-Site

The crystallographic data will reveal the precise binding mode of this compound in the decoding A-site of the 16S rRNA. This compound, like other 4,5-disubstituted 2-deoxystreptamine aminoglycosides, interacts with key nucleotides in helix 44 (h44) of the 16S rRNA.[8][15]

This compound Binding Site cluster_ribosome 30S Ribosomal Subunit h44 Helix 44 (h44) 16S rRNA Decoding A-Site A1408 A1408 h44:h->A1408 G1491 G1491 h44:h->G1491 A1492 A1492 h44:h->A1492 A1493 A1493 h44:h->A1493 lividomycin This compound lividomycin->h44:p Binds

Figure 2: A diagram illustrating the binding of this compound to the decoding A-site within helix 44 of the 16S rRNA in the 30S ribosomal subunit.

The structure will likely show that this compound induces a conformational change in the A-site, stabilizing a state that mimics the binding of a cognate tRNA.[17] This leads to the misincorporation of amino acids during protein synthesis. Key interactions to analyze include hydrogen bonds between the amino and hydroxyl groups of this compound and the phosphate backbone and bases of the rRNA.[9]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating at each critical stage:

  • Ribosome Purity: Assessed by gel electrophoresis and analytical ultracentrifugation.

  • Complex Formation: Can be confirmed by native gel shift assays or isothermal titration calorimetry.

  • Crystal Quality: Evaluated by the diffraction limit and spot shape during X-ray data collection.

  • Structural Accuracy: Validated through statistical measures (R-work, R-free) and stereochemical analysis during and after refinement.

By adhering to these rigorous validation steps, researchers can ensure the scientific integrity of their results and contribute to the authoritative understanding of antibiotic-ribosome interactions.

Conclusion

The crystallographic analysis of this compound in complex with bacterial ribosomal subunits is a challenging yet rewarding endeavor. The resulting high-resolution structures provide profound insights into the molecular basis of its antibiotic activity, which can guide the rational design of novel and more effective antimicrobial agents. The detailed protocols and conceptual framework presented in this application note offer a robust foundation for researchers to embark on this important scientific journey.

References

  • Yamaguchi, M., Eda, J., Kobayashi, F., & Mitsuhashi, S. (1973). Mode of Action of Lividomycin on Protein Synthesis in Escherichia coli. Antimicrobial Agents and Chemotherapy, 4(3), 380–382. [Link]

  • Yamaguchi, M., Kobayashi, F., & Mitsuhashi, S. (1973). Mode of action of lividomycin on protein synthesis in Escherichia coli. PubMed. [Link]

  • Recht, M. I., Douthwaite, S., & Puglisi, J. D. (1999). Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA. Journal of Molecular Biology, 286(1), 33–43. [Link]

  • Prokhorova, I., Altman, R. B., Djumagulov, M., Shrestha, J. P., Urzhumtsev, A., Ferguson, A., Chang, C.-W. T., & Blanchard, S. C. (2017). Aminoglycoside interactions and impacts on the eukaryotic ribosome. Proceedings of the National Academy of Sciences, 114(49), E10577–E10586. [Link]

  • Hofstadler, S. A., Sannes-Lowery, K. A., Hannis, J. C., Griffey, R. H., & Somogyi, A. (2000). Determinants of aminoglycoside-binding specificity for rRNA by using mass spectrometry. Proceedings of the National Academy of Sciences, 97(23), 12390–12394. [Link]

  • Machiyama, N. (1971). MECHANISM OF ACTION OF this compound, A NEW AMINOGLYCOSIDIC ANTIBIOTIC. The Journal of Antibiotics, 24(10), 706–707. [Link]

  • St-Onge, A., & Berghuis, A. M. (2018). Lividomycin interaction in the aminoglycoside binding site of APH(2″). ResearchGate. [Link]

  • Wilson, D. N. (2014). Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design. Chemical Reviews, 114(10), 4948–5018. [Link]

  • Moore, P. B. (2001). Structure Determination without Crystals: The Ribosome, 1970−2000. Accounts of Chemical Research, 34(6), 481–487. [Link]

  • Anashkina, A., Zuev, Y., & Usachev, K. (2025). Evolution of ribosome X-ray crystallography: from first crystals to atomic resolution. ResearchGate. [Link]

  • Vicens, Q., & Westhof, E. (2003). Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides: role of the number of rings and positive charges in the specific binding leading to miscoding. Nucleic Acids Research, 31(21), 6457–6468. [Link]

  • Polikanov, Y. S., Blaha, G. M., & Steitz, T. A. (2012). High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition. RNA, 18(8), 1534–1543. [Link]

  • Sierra, R. G., Nikolay, R., & Cate, J. H. D. (2018). Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature. Nucleic Acids Research, 46(12), 6396–6406. [Link]

  • Machiyama, N. (1971). Mechanism of Action of this compound, a New Aminoglycosidic Antibiotic. The Journal of Antibiotics, 24(10), 706–707. [Link]

  • Gagnon, M. G., Lin, J., Bulkley, D., & Steitz, T. A. (2012). Ribosome engineering to promote new crystal forms. Acta Crystallographica Section D: Biological Crystallography, 68(Pt 7), 859–865. [Link]

  • Beckert, B., Abdel-Samad, A., Shaikh, T. R., & Grubmüller, H. (2025). Cryo-EM maps and models for 17 ribosome-targeting antibiotics Segmented... ResearchGate. [Link]

  • Miyaguchi, H., Narita, H., Sakamoto, K., & Yokoyama, S. (1996). An antibiotic-binding motif of an RNA fragment derived from the A-site-related region of Escherichia coli 16S rRNA. Nucleic Acids Research, 24(18), 3700–3706. [Link]

  • Beckert, B., Abdel-Samad, A., Shaikh, T. R., & Grubmüller, H. (2023). Structural conservation of antibiotic interaction with ribosomes. Nature Communications, 14(1), 4743. [Link]

  • European Molecular Biology Laboratory. (2022, September 28). Seeing antibiotics in action inside a pathogenic bacterium. EMBL. [Link]

  • Wikipedia. (n.d.). Ribosome. In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Brown, A., & Shao, S. (2018). Ribosomes and cryo-EM: a duet. Current Opinion in Structural Biology, 52, 1–7. [Link]

  • Yonath, A. (2005). Ribosomal Crystallography: Initiation, Peptide Bond Formation, and Amino Acid Polymerization Are Hampered by Antibiotics. Annual Review of Biochemistry, 74(1), 649–679. [Link]

  • MRC Laboratory of Molecular Biology. (2013, February 6). Ribosome structure determined to near-atomic resolution by cryo-EM. MRC Laboratory of Molecular Biology. [Link]

  • Ramakrishnan, V. (2019). The Ribosome Under Synchrotron Light. IUCrJ. [Link]

  • O'Donnell, J. C., Jaskolowski, M., & Villa, E. (2022). Rapid structural analysis of bacterial ribosomes in situ. Nature Communications, 13(1), 1064. [Link]

  • Fourmy, D., Recht, M. I., Blanchard, S. C., & Puglisi, J. D. (1998). Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA. Journal of Molecular Biology, 277(2), 333–345. [Link]

  • Hendrix, M., Alper, P. B., Priestley, E. S., & Wong, C.-H. (1998). Specificity of aminoglycoside antibiotics for the A-site of the decoding region of ribosomal RNA. Chemistry & Biology, 5(7), 397–406. [Link]

  • Khatter, H., Myasnikov, A. G., Natchiar, S. K., & Klaholz, B. P. (2014). Purification, characterization and crystallization of the human 80S ribosome. Nucleic Acids Research, 42(4), e29. [Link]

  • Myasnikov, A. G., Natchiar, S. K., Nebenfuehr, B., & Klaholz, B. P. (2016). Structural basis for the inhibition of the eukaryotic ribosome. Max-Planck-Gesellschaft. [Link]

Sources

Application Notes and Protocols for the Enzymatic Inactivation Assay of Lividomycin A

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unraveling Lividomycin A Inactivation

This compound, a potent aminoglycoside antibiotic, exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit, thereby disrupting protein synthesis.[1] However, the emergence of antibiotic resistance poses a significant threat to its clinical efficacy. The primary mechanism of resistance against this compound is enzymatic inactivation through phosphorylation, a reaction catalyzed by aminoglycoside phosphotransferases (APHs).[2] This application note provides a comprehensive guide to developing and executing a robust enzymatic inactivation assay for this compound, focusing on a continuous spectrophotometric method. Understanding the kinetics of this inactivation is paramount for the development of novel antibiotics that can evade these resistance mechanisms. The APH(3')-I family of enzymes is known to inactivate lividomycin by catalyzing its ATP-dependent phosphorylation.[3]

Principle of the Assay: A Coupled Spectrophotometric Approach

The inactivation of this compound by an aminoglycoside phosphotransferase (APH) involves the transfer of a phosphate group from adenosine triphosphate (ATP) to the antibiotic, producing phosphorylated this compound and adenosine diphosphate (ADP).

This compound + ATP --(APH)--> Phosphorylated this compound + ADP

Directly measuring the phosphorylation of this compound can be challenging. Therefore, a coupled enzyme system is employed to continuously monitor the production of ADP, which is directly proportional to the rate of this compound inactivation. This is achieved by linking the production of ADP to the oxidation of nicotinamide adenine dinucleotide (NADH), a chromophore that can be readily measured spectrophotometrically at 340 nm.

The coupled reactions are as follows:

  • ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate

  • Pyruvate + NADH + H⁺ --(Lactate Dehydrogenase)--> Lactate + NAD⁺

In this system, for every molecule of ADP produced from the inactivation of this compound, one molecule of NADH is oxidized to NAD⁺. The resulting decrease in absorbance at 340 nm provides a continuous and real-time measurement of the APH enzyme's activity.

Key Components and Considerations

Successful implementation of this assay requires careful preparation and consideration of the following components:

  • Aminoglycoside Phosphotransferase (APH) Enzyme: The choice of APH is critical. The APH(3')-I family of enzymes is known to inactivate lividomycin.[3] For a robust and reproducible assay, a highly purified, recombinant APH enzyme is recommended. A well-characterized enzyme with broad substrate specificity, such as APH(3')-IIIa, can also be utilized.[4]

  • This compound: High-purity this compound is essential for accurate kinetic studies.

  • ATP and Cofactors: ATP serves as the phosphate donor. The reaction also requires divalent cations, typically magnesium chloride (MgCl₂), as a cofactor for the APH enzyme.

  • Coupling Enzymes and Substrates: Pyruvate kinase (PK) and lactate dehydrogenase (LDH) are the coupling enzymes. Phosphoenolpyruvate (PEP) and NADH are their respective substrates.

  • Assay Buffer: The buffer system is crucial for maintaining optimal pH and ionic strength for the activity of all enzymes in the assay. A common choice is HEPES or Tris-HCl buffer at a pH of 7.5.

Experimental Workflow

The following diagram illustrates the overall workflow for the this compound enzymatic inactivation assay.

G cluster_prep I. Preparation cluster_assay II. Assay Execution cluster_analysis III. Data Analysis reagent_prep Reagent Preparation: - this compound - APH Enzyme - ATP, MgCl2 - PEP, NADH - PK/LDH - Assay Buffer assay_setup Assay Setup: - Add buffer, ATP, MgCl2, PEP, NADH, PK/LDH, this compound to cuvette reagent_prep->assay_setup Dispense initiation Reaction Initiation: - Add APH Enzyme assay_setup->initiation Equilibrate measurement Data Acquisition: - Monitor Absorbance at 340 nm initiation->measurement Start Measurement rate_calc Calculate Initial Rate: - Determine ΔAbs/min measurement->rate_calc Raw Data kinetics Kinetic Parameter Determination: - Michaelis-Menten Plot - Determine Km and Vmax rate_calc->kinetics Initial Rates

Caption: Workflow for the this compound Enzymatic Inactivation Assay.

Detailed Protocols

Protocol 1: Recombinant Expression and Purification of Aminoglycoside Phosphotransferase (APH)

For a consistent and reliable source of the enzyme, recombinant expression and purification are highly recommended. The following is a general protocol for the expression and purification of a His-tagged APH enzyme, such as APH(3')-IIIa, in E. coli.

1. Gene Cloning and Expression Vector:

  • Synthesize or PCR amplify the gene encoding the desired APH enzyme (e.g., aph(3')-IIIa).
  • Clone the gene into a suitable expression vector, such as pET15b, which incorporates an N-terminal hexahistidine (His₆) tag for affinity purification.
  • Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection (e.g., ampicillin).
  • Grow the culture overnight at 37°C with shaking.
  • Inoculate 1 L of fresh LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
  • Continue to grow the culture for an additional 4-6 hours at 30°C or overnight at 18-20°C.

3. Cell Lysis and Lysate Preparation:

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

4. Affinity Purification:

  • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
  • Elute the His-tagged APH enzyme with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole).

5. Dialysis and Storage:

  • Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 50% glycerol).
  • Determine the protein concentration using a standard method (e.g., Bradford assay).
  • Store the purified enzyme in aliquots at -80°C.
Protocol 2: Spectrophotometric Inactivation Assay

This protocol details the continuous spectrophotometric assay to measure the inactivation of this compound.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂.

  • This compound Stock Solution: Prepare a 10 mM stock solution in sterile water.

  • ATP Stock Solution: Prepare a 100 mM stock solution in sterile water, neutralized to pH 7.0.

  • PEP Stock Solution: Prepare a 100 mM stock solution in sterile water.

  • NADH Stock Solution: Prepare a 10 mM stock solution in assay buffer.

  • PK/LDH Enzyme Mix: Use a commercially available suspension of pyruvate kinase and lactate dehydrogenase.

  • APH Enzyme: Dilute the purified APH enzyme to a suitable working concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

2. Assay Procedure:

  • Set up the reaction in a 1 mL quartz cuvette.

  • To the cuvette, add the following components in the specified order:

    • Assay Buffer (to a final volume of 1 mL)

    • 10 µL of 100 mM ATP (final concentration: 1 mM)

    • 20 µL of 100 mM PEP (final concentration: 2 mM)

    • 20 µL of 10 mM NADH (final concentration: 0.2 mM)

    • 5 µL of PK/LDH enzyme mix

    • A variable volume of 10 mM this compound stock solution (to achieve the desired final concentration, e.g., for kinetic studies, a range of concentrations from 0.1 to 10 times the expected Km).

  • Mix the contents of the cuvette by gentle inversion and incubate at 25°C for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline reading.

  • Initiate the reaction by adding the APH enzyme to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. Record the absorbance every 15-30 seconds for 5-10 minutes.

3. Data Analysis:

  • Calculate the initial reaction rate (v₀) from the linear portion of the absorbance versus time plot (ΔA₃₄₀/min).

  • Convert the rate of absorbance change to the rate of NADH consumption using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).

    • Rate (M/min) = (ΔA₃₄₀/min) / (ε * l) , where l is the path length of the cuvette (typically 1 cm).

  • For kinetic analysis, plot the initial rates against the corresponding this compound concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.

Data Presentation and Interpretation

The results of the kinetic analysis can be summarized in a table for easy comparison.

SubstrateKₘ (µM)Vₘₐₓ (µmol/min/mg)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
This compoundValueValueValueValue
Control SubstrateValueValueValueValue

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Self-Validating System and Troubleshooting

To ensure the integrity of the assay, several controls should be included:

  • No APH Enzyme Control: This control should show no change in absorbance at 340 nm, confirming that the reaction is dependent on the APH enzyme.

  • No this compound Control: This control should also show no significant change in absorbance, confirming that the APH enzyme is not hydrolyzing ATP in the absence of the aminoglycoside substrate.

  • No ATP Control: This control will confirm the absolute requirement of the phosphate donor for the reaction.

Troubleshooting Common Issues:

  • No or Low Activity:

    • Check the activity of all enzymes (APH, PK, LDH).

    • Verify the concentrations of all reagents.

    • Ensure the assay buffer is at the correct pH.

    • Confirm the presence of MgCl₂.

  • High Background Rate:

    • Check for contaminating ATPases in the enzyme preparations.

    • Ensure the purity of the ATP stock.

  • Non-linear Reaction Rate:

    • The concentration of the APH enzyme may be too high, leading to rapid substrate depletion.

    • Substrate inhibition may occur at high this compound concentrations.

Conclusion

This application note provides a detailed framework for establishing a robust and reliable enzymatic inactivation assay for this compound. By employing a continuous spectrophotometric coupled-enzyme system, researchers can efficiently determine the kinetic parameters of this compound phosphorylation by aminoglycoside phosphotransferases. This information is invaluable for understanding the mechanisms of antibiotic resistance and for guiding the rational design of next-generation aminoglycosides that can overcome these resistance mechanisms.

References

  • McKay, G. A., & Wright, G. D. (1996). Broad spectrum aminoglycoside phosphotransferase type III from Enterococcus: overexpression, purification, and substrate specificity. Biochemistry, 35(3), 845–850. [Link]

  • Kobayashi, F., Yamaguchi, M., & Mitsuhashi, S. (1972). Activity of lividomycin against Pseudomonas aeruginosa: its inactivation by phosphorylation induced by resistant strains. Antimicrobial agents and chemotherapy, 1(1), 17–21. [Link]

  • Yamaguchi, M., Eda, J., Kobayashi, F., & Mitsuhashi, S. (1973). Mode of action of lividomycin on protein synthesis in Escherichia coli. Antimicrobial agents and chemotherapy, 4(3), 380–382. [Link]

  • The Comprehensive Antibiotic Resistance Database. APH(3')-I. [Link]

  • Shi, K., & Bothun, G. D. (2013). Probing the membrane activity of aminoglycoside antibiotics. Langmuir : the ACS journal of surfaces and colloids, 29(35), 11043–11050. [Link]

  • Boal, A. K., Grove, T. L., Yennawar, N. H., & Booker, S. J. (2011). Structural basis for product feedback inhibition in an S-adenosylmethionine-dependent methyltransferase. Journal of the American Chemical Society, 133(41), 16543–16551. [Link]

  • Hainrichson, M., Yaniv, O., Cherniavsky, M., Nudelman, I., Shallom-Shezifi, D., Yaron, S., & Baasov, T. (2007). Overexpression and initial characterization of the chromosomal aminoglycoside 3'-O-phosphotransferase APH(3')-IIb from Pseudomonas aeruginosa. Antimicrobial agents and chemotherapy, 51(2), 774–776. [Link]

  • Caldwell, S. J., & Berghuis, A. M. (2018). Plasticity of Aminoglycoside Binding to Antibiotic Kinase APH(2″)-Ia. Antimicrobial agents and chemotherapy, 62(7), e00300-18. [Link]

  • Pharmaoffer. (n.d.). This compound API Suppliers. [Link]

  • Amsbio. (n.d.). Lividomycin. [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Lividomycin A Resistance in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and experimental protocols to address the challenges of lividomycin A resistance in Pseudomonas aeruginosa. This document is structured to provide a logical workflow, from understanding the core resistance mechanisms to implementing and troubleshooting experimental strategies to overcome them.

Section 1: Understanding this compound Resistance in P. aeruginosa

P. aeruginosa is a notoriously difficult-to-treat opportunistic pathogen, largely due to its intrinsic and acquired resistance mechanisms.[1][2] Resistance to aminoglycosides like this compound is a significant clinical challenge. The minimal inhibitory concentration (MIC) of lividomycin for susceptible P. aeruginosa strains is typically between 12.5 to 25 µg/ml, but resistant strains can tolerate concentrations exceeding 200 µg/ml.[3][4]

Understanding the molecular basis of this resistance is the first step in designing effective countermeasures. There are three primary mechanisms at play:

  • Enzymatic Modification: This is the most common mechanism of acquired resistance to aminoglycosides.[5][6] P. aeruginosa can acquire genes, often on mobile genetic elements like plasmids, that encode for Aminoglycoside-Modifying Enzymes (AMEs).[5][6] These enzymes chemically alter the this compound molecule, preventing it from binding to its target, the 16S rRNA of the 30S ribosomal subunit.[7][8]

    • Phosphorylation: this compound is primarily inactivated by aminoglycoside phosphotransferases (APHs).[3][4][6][9] Specifically, enzymes like APH(3') have been identified in resistant clinical isolates of P. aeruginosa.[6]

    • Acetylation: Aminoglycoside acetyltransferases (AACs) are also major contributors to resistance. The AAC(6') family is particularly significant in P. aeruginosa, conferring resistance to a range of aminoglycosides.[6][10][11]

    • Adenylylation: Aminoglycoside nucleotidyltransferases (ANTs), such as ANT(2''), can also inactivate this compound.[7]

  • Active Efflux Pumps: P. aeruginosa possesses a formidable array of multidrug efflux pumps, which are protein complexes that actively expel antibiotics from the bacterial cell.[12][13][14] The Resistance-Nodulation-Division (RND) family of pumps, particularly MexXY-OprM, is a major contributor to aminoglycoside resistance.[14][15][16] Overexpression of these pumps reduces the intracellular concentration of this compound, preventing it from reaching its ribosomal target.[12][17]

  • Target Site Modification: While less common than enzymatic modification, alterations to the drug's target can also confer resistance.[1] Methylation of the 16S rRNA can prevent this compound from binding effectively.[1][8]

The following diagram illustrates these primary resistance mechanisms.

ResistanceMechanisms cluster_bacterium Pseudomonas aeruginosa Cell cluster_resistance Resistance Mechanisms Lividomycin_in This compound Ribosome 30S Ribosome (Target) Lividomycin_in->Ribosome Binds & Inhibits Protein Synthesis AME Aminoglycoside- Modifying Enzyme (AME) (e.g., APH) Lividomycin_in->AME Substrate EffluxPump MexXY-OprM Efflux Pump Lividomycin_in->EffluxPump Captured Methylation 16S rRNA Methylation Ribosome->Methylation Target Site Altered Lividomycin_modified Inactive Lividomycin AME->Lividomycin_modified Inactivation Lividomycin_out This compound (Extracellular) EffluxPump->Lividomycin_out Expelled Lividomycin_out->Lividomycin_in Entry

Caption: Workflow for the checkerboard synergy assay.

Step-by-Step Procedure:

  • Prepare Inoculum: From a fresh culture plate, suspend colonies of the P. aeruginosa test strain in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:100 in CAMHB to achieve the working inoculum.

  • Prepare Drug Dilutions:

    • In a separate 96-well plate or in tubes, prepare serial two-fold dilutions of Drug A (this compound) and Drug B in CAMHB. The concentration range should span from well below to well above the expected MIC of each drug.

  • Set up the Checkerboard Plate:

    • Dispense 50 µL of CAMHB into each well of a sterile 96-well plate.

    • Along the x-axis (e.g., columns 1-10), add 50 µL of each corresponding dilution of Drug A.

    • Along the y-axis (e.g., rows A-G), add 50 µL of each corresponding dilution of Drug B. This creates a matrix of drug combinations.

    • Controls are essential:

      • Row H: Drug A only (to determine MIC of A alone).

      • Column 11: Drug B only (to determine MIC of B alone).

      • Column 12, Row H: Growth control (no drugs).

  • Inoculation: Inoculate each well (except a sterility control well) with 10 µL of the working inoculum. The final volume in each well will be ~110 µL.

  • Incubation: Cover the plate and incubate at 35°C for 18-24 hours under aerobic conditions. [18]6. Reading Results: Determine the MIC for each drug alone and the MIC of each drug in combination. The MIC is the lowest concentration showing no visible turbidity.

  • Calculate the FIC Index: The interaction is quantified by the FIC index, calculated as follows: [18] FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

Data Interpretation:

The following table summarizes the interpretation of the FIC index.

FIC Index ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Indifference / Additive
> 4.0Antagonism
[Source: Adapted from Creative Diagnostics, 2023]
[18]

References

  • Shakya, T., et al. (2011). Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors. National Institutes of Health (NIH). [Link]

  • Kobayashi, F., et al. (1972). Activity of lividomycin against Pseudomonas aeruginosa: its inactivation by phosphorylation induced by resistant strains. Antimicrobial Agents and Chemotherapy. [Link]

  • Getz, M., et al. (2012). Understanding and overcoming aminoglycoside resistance caused by N-6′-acetyltransferase. National Institutes of Health (NIH). [Link]

  • Vetting, M. W., et al. (2015). Potentiation of Aminoglycoside Activity in Pseudomonas aeruginosa by Targeting the AmgRS Envelope Stress-Responsive Two-Component System. ASM Journals. [Link]

  • Kobayashi, F., et al. (1972). Activity of Lividomycin Against Pseudomonas aeruginosa: Its Inactivation by Phosphorylation Induced by Resistant Strains. National Institutes of Health (NIH). [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • Sy, C. L., et al. (2009). Comparison of Methods To Test Antibiotic Combinations against Heterogeneous Populations of Multiresistant Pseudomonas aeruginosa from Patients with Acute Infective Exacerbations in Cystic Fibrosis. National Institutes of Health (NIH). [Link]

  • Labby, K. J., & Garneau-Tsodikova, S. (2013). Strategies to overcome the action of aminoglycoside-modifying enzymes for treating resistant bacterial infections. National Institutes of Health (NIH). [Link]

  • Kobayashi, F., et al. (1972). Activity of Lividomycin Against Pseudomonas aeruginosa: Its' Inactivation by Phosphorylation. ResearchGate. [Link]

  • Poole, K. (2005). Aminoglycoside Resistance in Pseudomonas aeruginosa. National Institutes of Health (NIH). [Link]

  • Al-Dhaheri, F., & Al-Ghanim, A. (2020). Aminoglycoside-Modifying Enzymes Are Sufficient to Make Pseudomonas aeruginosa Clinically Resistant to Key Antibiotics. MDPI. [Link]

  • White, A., et al. (2021). Antimicrobial Synergy Testing: Comparing the Tobramycin and Ceftazidime Gradient Diffusion Methodology Used in Assessing Synergy in Cystic Fibrosis-Derived Multidrug-Resistant Pseudomonas aeruginosa. MDPI. [Link]

  • Jain, S. N., et al. (2012). ANTIBIOTIC SYNERGY TEST: CHECKERBOARD METHOD ON MULTIDRUG RESISTANT PSEUDOMONAS AERUGINOSA. Semantic Scholar. [Link]

  • Perea, E. J., et al. (2017). E-test method for detecting antibiotic synergy against Pseudomonas aeruginosa from neutropenic patients: A cost-effective approach. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pseudomonas aeruginosa. Wikipedia. [Link]

  • Al-Dhaheri, F., & Al-Ghanim, A. (2020). Aminoglycoside-Modifying Enzymes Are Sufficient to Make Pseudomonas aeruginosa Clinically Resistant to Key Antibiotics. Semantic Scholar. [Link]

  • Genc, S., et al. (2020). Aminoglycoside-modifying Enzymes in Carbapenem-resistant Pseudomonas aeruginosa Clinical Isolates. Mediterranean Journal of Infection Microbes and Antimicrobials. [Link]

  • Ghafurian, S., et al. (2021). Role of Aminoglycoside-Modifying Enzymes (AMEs) in Resistance to Aminoglycosides among Clinical Isolates of Pseudomonas aeruginosa in the North of Iran. PubMed. [Link]

  • Pang, Z., et al. (2019). Mechanisms of antibiotic resistance in Pseudomonas aeruginosa biofilms. National Institutes of Health (NIH). [Link]

  • GARDP Revive. (n.d.). Checkerboard assay. GARDP Revive. [Link]

  • Putri, C.D.R., et al. (2024). Comparison of synergistic effects of multiple combinations of anti-pseudomonas antibiotics against Pseudomonas aeruginosa pan drug. Bali Medical Journal. [Link]

  • Ali, D., et al. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. National Institutes of Health (NIH). [Link]

  • Ullah, F., et al. (2023). Identification of Efflux Pump Mutations in Pseudomonas aeruginosa from Clinical Samples. BioMed Research International. [Link]

  • Silver, L. L. (2007). Review of Efflux Pump Overexpression Resistance Mechanisms for Pseudomonas aeruginosa. Touro Scholar. [Link]

  • Bellio, P., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. National Institutes of Health (NIH). [Link]

  • Randall, C., et al. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. National Institutes of Health (NIH). [Link]

  • Hernando-Amado, S., et al. (2023). Efflux pump mutations in Pseudomonas aeruginosa cause low-level clinical resistance and high-level tolerance to antibiotics in patients. bioRxiv. [Link]

  • Randall, C., et al. (2022). Development of a polymicrobial checkerboard assay as a tool for determining combinatorial antibiotic effectiveness in polymicrobial communities. bioRxiv. [Link]

  • Hernando-Amado, S., et al. (2023). Efflux pump mutations in Pseudomonas aeruginosa cause low-level clinical resistance and high-level tolerance to antibiotics in patients. ResearchGate. [Link]

  • Khan, A., et al. (2023). Investigating Synergistic Effects of Different Antibiotics on Biofilm of Pseudomonas aeruginosa. Preprints.org. [Link]

  • Akturk, E., et al. (2021). Synergistic Killing and Re-Sensitization of Pseudomonas aeruginosa to Antibiotics by Phage-Antibiotic Combination Treatment. National Institutes of Health (NIH). [Link]

  • Khan, A., et al. (2023). Investigating Synergistic Effects of Different Antibiotics on Biofilm of Pseudomonas aeruginosa. ResearchGate. [Link]

  • Zare, E., et al. (2018). Synergistic or Antagonistic Effects of Probiotics and Antibiotics- Alone or in Combination- on Antimicrobial-Resistant Pseudomonas aeruginosa Isolated from Burn Wounds. Brieflands. [Link]

Sources

Technical Support Center: Lividomycin A Modification by Aminoglycoside-Modifying Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the enzymatic modification of lividomycin A by aminoglycoside-modifying enzymes (AMEs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experiments. Our goal is to equip you with the expertise and validated protocols necessary for accurate and reproducible results.

Introduction to this compound and AME-Mediated Resistance

This compound is a potent aminoglycoside antibiotic that exerts its antibacterial effect by binding to the 16S rRNA of the bacterial 30S ribosomal subunit, ultimately inhibiting protein synthesis.[1] However, the clinical efficacy of this compound, like other aminoglycosides, is threatened by the emergence of bacterial resistance, primarily mediated by aminoglycoside-modifying enzymes (AMEs).[1][2] These enzymes catalyze the covalent modification of the antibiotic, hindering its ability to bind to its ribosomal target.[3][4] Understanding the specific modifications conferred by different AMEs is crucial for developing novel antibiotics that can evade this resistance mechanism.

The three main classes of AMEs are:

  • Aminoglycoside Phosphotransferases (APHs): These enzymes transfer a phosphate group from ATP to a hydroxyl group on the aminoglycoside.[2][4]

  • Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-CoA to an amino group on the aminoglycoside.[2][4]

  • Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes transfer an adenylyl group from ATP to a hydroxyl group on the aminoglycoside.[2][4]

This compound is a known substrate for several AMEs, including APH(3')-I, which phosphorylates the 3'-hydroxyl group, and various AACs that can acetylate specific amino groups.[2][5][6]

Frequently Asked Questions (FAQs)

Q1: My minimum inhibitory concentration (MIC) assay shows resistance to this compound in my bacterial strain, but I'm unsure which type of AME is responsible. How can I begin to characterize the resistance mechanism?

A1: An elevated MIC is the first indicator of resistance. To begin characterizing the AME, a good starting point is to perform a preliminary classification based on the substrate profile of your resistant strain against a panel of aminoglycosides. Different AMEs have distinct substrate specificities. For example, if your strain is also resistant to kanamycin and neomycin, it might suggest the presence of an APH(3') enzyme, as these are known to modify this group of aminoglycosides.[2]

For a more definitive identification, you will need to perform enzymatic assays using crude cell lysates or purified enzymes, followed by analytical techniques like HPLC or mass spectrometry to detect the modified this compound.

Q2: I am trying to express and purify an AME to test its activity against this compound, but the enzyme is insoluble or has low activity. What are some common troubleshooting steps?

A2: Recombinant protein expression and purification can be challenging. Here are some key areas to troubleshoot:

  • Expression System: Ensure the codon usage of your AME gene is optimized for your expression host (e.g., E. coli). Consider using a different expression vector with a stronger or more tightly regulated promoter.

  • Induction Conditions: Optimize the inducer concentration (e.g., IPTG) and the temperature and duration of induction. Lowering the induction temperature (e.g., to 16-20°C) can sometimes improve protein solubility.

  • Lysis Buffer: The composition of your lysis buffer is critical. Ensure it contains a suitable buffering agent, salt concentration, and additives like lysozyme and DNase. Including a reducing agent (e.g., DTT or BME) and a protease inhibitor cocktail is also recommended.

  • Purification Strategy: If using an affinity tag (e.g., His-tag), ensure the tag is accessible and not interfering with protein folding. You might need to adjust the imidazole concentration during washing and elution steps in nickel-affinity chromatography. Consider alternative purification methods like ion-exchange or size-exclusion chromatography if affinity purification is problematic.

Q3: My HPLC results for the this compound modification assay are ambiguous. I see multiple peaks, and it's difficult to distinguish the modified product from the substrate or other cellular components. How can I improve my results?

A3: Ambiguous HPLC results are a common issue. Here’s a systematic approach to improve peak resolution and identification:

  • Optimize Chromatographic Conditions:

    • Mobile Phase: Adjust the gradient of your mobile phase. A shallower gradient can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and pH of the aqueous phase.[7][8]

    • Column: Ensure you are using a column with the appropriate chemistry for separating polar compounds like aminoglycosides. A C18 column is a common starting point, but other options like HILIC columns might provide better separation.

  • Improve Sample Preparation:

    • Protein Precipitation: Before injection, effectively precipitate and remove proteins from your reaction mixture using methods like trichloroacetic acid (TCA) or acetonitrile precipitation.

    • Solid-Phase Extraction (SPE): For cleaner samples, consider using an SPE cartridge to enrich for aminoglycosides and remove interfering substances.

  • Use a Control: Always run a control reaction without the enzyme or the cofactor (ATP or acetyl-CoA) to identify the peak corresponding to unmodified this compound.

Troubleshooting Guides

Guide 1: Inconsistent Results in this compound Phosphorylation Assays

Problem: You are performing an in vitro phosphorylation assay with a purified APH and [γ-³²P]ATP, but the incorporation of radiolabel into this compound is inconsistent or low.

Potential Cause Troubleshooting Steps Scientific Rationale
Enzyme Inactivity 1. Verify enzyme purity by SDS-PAGE. 2. Perform a positive control assay with a known good substrate for your APH. 3. Check the storage buffer and conditions; repeated freeze-thaw cycles can denature the enzyme.Contaminating proteases can degrade your enzyme. A known substrate confirms catalytic competence. Proper storage is crucial for maintaining protein structure and function.
Suboptimal Reaction Conditions 1. Titrate the concentration of Mg²⁺ ions in your reaction buffer. 2. Optimize the pH of the reaction buffer (typically around 7.5-8.5 for APHs). 3. Vary the incubation time and temperature.APH enzymes are metalloenzymes that require divalent cations like Mg²⁺ as a cofactor for activity. Enzyme kinetics are highly dependent on pH, temperature, and incubation time.
Issues with [γ-³²P]ATP 1. Check the age of the radiolabeled ATP; its activity decreases over time. 2. Ensure the final concentration of ATP in the reaction is appropriate (typically in the micromolar range).The specific activity of the radioisotope is critical for signal detection. Substrate concentration affects reaction kinetics.
Inefficient Separation of Product 1. Optimize the method for separating phosphorylated this compound from free [γ-³²P]ATP (e.g., phosphocellulose paper binding assay).Incomplete separation will lead to high background noise and inaccurate quantification of product formation.
Guide 2: Identifying the Site of Acetylation on this compound by Mass Spectrometry

Problem: You have confirmed that your AAC enzyme acetylates this compound, but you need to determine the specific site of modification.

Workflow for Site of Modification Analysis:

cluster_reaction Enzymatic Reaction cluster_analysis LC-MS/MS Analysis A This compound + AAC + Acetyl-CoA B Incubate at optimal temperature A->B C Quench reaction B->C D Inject sample into LC-MS/MS C->D Sample preparation E Acquire full scan MS data D->E F Perform MS/MS fragmentation of acetylated this compound E->F G Analyze fragmentation pattern F->G H Identify site of acetylation G->H Interpret data

Caption: Workflow for identifying the site of this compound acetylation.

Troubleshooting Mass Spectrometry Analysis:

Potential Issue Troubleshooting Steps Scientific Rationale
Poor Ionization of Acetylated this compound 1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). 2. Consider using a different ionization technique if available.Aminoglycosides can be challenging to ionize efficiently. Proper source tuning is essential for maximizing signal intensity.[9]
Ambiguous Fragmentation Pattern 1. Increase the collision energy in the MS/MS experiment to induce more informative fragmentation. 2. Compare the fragmentation pattern of the modified this compound with that of the unmodified parent compound. 3. Use high-resolution mass spectrometry to obtain accurate mass measurements of the fragment ions.A well-defined fragmentation pattern is necessary to pinpoint the location of the acetyl group. High-resolution data aids in the confident assignment of fragment ion structures.[10][11]
Interference from Contaminants 1. Use a more rigorous sample cleanup method before LC-MS/MS analysis (e.g., SPE). 2. Ensure the use of high-purity solvents and reagents.Co-eluting contaminants can suppress the signal of your analyte of interest or introduce interfering peaks in the mass spectrum.

Experimental Protocols

Protocol 1: Determining the MIC of this compound

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (e.g., 1024 µg/mL)

  • 96-well microtiter plates

  • Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted.

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculate: Add the diluted bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro this compound Modification Assay and HPLC Analysis

This protocol outlines a general procedure for performing an in vitro enzymatic modification of this compound and analyzing the product by HPLC.

Reaction Setup:

  • Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

    • Divalent cations (e.g., 10 mM MgCl₂)

    • Cofactor (e.g., 1 mM ATP for APHs or 1 mM Acetyl-CoA for AACs)

    • This compound (e.g., 100 µM)

    • Purified AME (concentration to be optimized)

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching agent (e.g., an equal volume of acetonitrile or by heating).

  • Centrifuge the mixture to pellet any precipitated protein.

HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA)

    • B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or by mass spectrometry.

  • Analysis: Compare the chromatogram of the reaction mixture to that of a this compound standard and a control reaction without the enzyme. The appearance of a new peak with a different retention time indicates the formation of modified this compound.

Visualizing the Workflow:

start Start prep_reaction Prepare Reaction Mixture Buffer Cations Cofactor This compound AME start->prep_reaction incubation Incubate at Optimal Temperature prep_reaction->incubation quench Quench Reaction incubation->quench centrifuge Centrifuge and Collect Supernatant quench->centrifuge hplc HPLC Analysis Inject Sample Run Gradient Detect Peaks centrifuge->hplc analyze Analyze Chromatogram Compare to Controls Identify Modified Product hplc->analyze end End analyze->end

Sources

Technical Support Center: Optimizing Lividomycin A Dosage to Minimize Nephrotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with the aminoglycoside antibiotic, Lividomycin A. Our goal is to provide a comprehensive resource for optimizing experimental protocols to maximize therapeutic efficacy while minimizing the inherent risk of nephrotoxicity. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your in vivo and in vitro experiments. We will delve into the mechanistic underpinnings of this compound's action and its adverse renal effects, offering field-proven insights and detailed methodologies to support your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound, with a focus on mitigating renal toxicity.

Q1: What is the primary mechanism of action of this compound, and how does it relate to its potential for nephrotoxicity?

A1: this compound, like other aminoglycosides, exerts its antibacterial effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[1] This binding interferes with protein synthesis, leading to bacterial cell death.[1]

The nephrotoxicity of this compound is not directly related to its antibacterial mechanism but rather to its pharmacokinetics and interaction with renal cells. Aminoglycosides are primarily cleared by the kidneys through glomerular filtration.[2][3] A significant portion of the filtered drug is then taken up by the proximal tubular epithelial cells of the kidney.[2][3] This uptake is mediated by an endocytic receptor called megalin.[4][5] Once inside the cells, this compound accumulates in lysosomes, leading to a cascade of events including lysosomal phospholipidosis, mitochondrial dysfunction, and ultimately, cell death (acute tubular necrosis).[2][3] This cellular damage impairs the kidney's ability to function, leading to nephrotoxicity.

Q2: What are the key risk factors for developing this compound-induced nephrotoxicity in experimental models?

A2: Several factors can increase the risk of observing nephrotoxicity in your animal models. These are generally applicable to all aminoglycosides and should be carefully controlled in your study design:

  • High Doses and Prolonged Therapy: The risk of nephrotoxicity is directly related to the dose and duration of this compound administration.[6]

  • Pre-existing Renal Impairment: Animals with compromised renal function will have reduced clearance of this compound, leading to higher and more prolonged drug exposure, thus increasing the risk of toxicity.

  • Dehydration: Volume depletion can reduce renal blood flow and glomerular filtration rate, leading to increased drug concentration in the renal tubules.

  • Concomitant use of other nephrotoxic agents: Co-administration of drugs like NSAIDs, diuretics, or certain chemotherapeutic agents can potentiate the nephrotoxic effects of aminoglycosides.[6]

  • Advanced Age: Older animals may have a natural decline in renal function, making them more susceptible.

Q3: Are there established therapeutic peak and trough concentration ranges for this compound to guide dosing?

A3: Currently, there are no universally established, specific therapeutic peak and trough concentration guidelines for this compound, unlike more commonly used aminoglycosides such as gentamicin, tobramycin, and amikacin.[7][8][9] This is a significant challenge in optimizing its dosage. However, general principles of aminoglycoside therapeutic drug monitoring (TDM) can be applied. The goal of TDM is to achieve a peak concentration high enough for bactericidal efficacy while allowing the trough concentration to fall below a toxic threshold to minimize drug accumulation in renal cells.[10] For other aminoglycosides, target peaks are often 8-10 times the minimum inhibitory concentration (MIC) of the target pathogen, while troughs are kept as low as possible.[11] When using this compound, it is crucial to establish a clear rationale for your dosing strategy and to monitor renal function closely.

Q4: How should I adjust the dosage of this compound in animal models with induced renal impairment?

A4: Dosage adjustment in renal impairment is critical to prevent exacerbating kidney injury. A study on the pharmacokinetics of lividomycin in patients with renal insufficiency provides valuable insights that can be adapted for animal models.[12] The serum half-life of lividomycin is significantly prolonged as renal function decreases. Therefore, the dosing interval should be extended. One suggested approach is to administer a full dose every 3 times the calculated serum half-life. Another strategy is to administer a reduced maintenance dose based on the creatinine clearance. Given the lack of specific guidelines, a pilot study to determine the pharmacokinetic profile of this compound in your specific animal model of renal impairment is highly recommended.

Part 2: Troubleshooting Guides for Experimental Protocols

This section provides practical guidance for addressing specific challenges you may encounter during your research.

Issue 1: High variability in nephrotoxicity markers (e.g., serum creatinine, BUN) within the same treatment group.

  • Potential Cause: Inconsistent hydration status of the animals.

  • Troubleshooting Steps:

    • Ensure all animals have free access to water throughout the experiment.

    • Monitor water intake to identify any animals that may be dehydrated.

    • Consider administering a standardized volume of subcutaneous or intraperitoneal fluids to all animals before each this compound dose to ensure consistent hydration.

  • Potential Cause: Variation in the timing of blood sample collection relative to drug administration.

  • Troubleshooting Steps:

    • Establish a strict and consistent schedule for both this compound administration and blood sampling for all animals.

    • For measuring peak levels, collect blood at a consistent time point after drug administration (e.g., 30-60 minutes post-injection).

    • For trough levels, collect blood immediately before the next scheduled dose.

Issue 2: Difficulty in establishing a clear dose-response relationship for nephrotoxicity.

  • Potential Cause: Saturation of the renal tubular uptake mechanism at higher doses.

  • Troubleshooting Steps:

    • The uptake of aminoglycosides into proximal tubular cells is a saturable process.[2] This means that beyond a certain dose, you may not see a proportional increase in intracellular drug concentration and, consequently, toxicity.

    • Expand your dose range to include lower, clinically relevant doses to better define the lower end of the dose-response curve.

    • Consider using a more sensitive biomarker of kidney injury that can detect subtle changes at lower doses.

  • Potential Cause: The chosen endpoint for nephrotoxicity is not sensitive enough.

  • Troubleshooting Steps:

    • Serum creatinine and BUN are functional markers that may only become elevated after significant kidney damage has occurred.

    • Incorporate more sensitive, early-detection biomarkers of kidney injury into your protocol. A panel of biomarkers is often more informative than a single marker. (See Table 2 for examples).

    • Perform histopathological analysis of the kidney tissue to directly assess for tubular necrosis, which is the hallmark of aminoglycoside nephrotoxicity.

Part 3: Key Experimental Protocols & Data Presentation

This section provides detailed methodologies for assessing this compound nephrotoxicity and presents key data in a structured format.

Experimental Protocol: In Vivo Assessment of this compound Nephrotoxicity in a Rodent Model

This protocol outlines a general framework. Specific parameters such as animal strain, age, and this compound dosage should be optimized for your specific research question.

1. Animal Model:

  • Species: Rat (e.g., Sprague-Dawley or Wistar) or Mouse. Rats are often preferred for nephrotoxicity studies due to the larger kidney size and similarity in some aspects of renal physiology to humans.[13]
  • Age and Weight: Use age- and weight-matched animals to reduce variability.

2. This compound Administration:

  • Route: Intramuscular (IM) or subcutaneous (SC) injection.
  • Dosage: Based on your experimental design. It is advisable to include a vehicle control group and at least three dose levels of this compound.
  • Frequency: Once-daily dosing is generally recommended for aminoglycosides to minimize nephrotoxicity.[2]

3. Monitoring:

  • Daily clinical observations: Monitor for changes in activity, posture, and urine output.
  • Body weight: Record daily.
  • Blood Sampling: Collect blood via an appropriate method (e.g., tail vein, saphenous vein) at baseline and at predetermined time points throughout the study.
  • Urine Collection: House animals in metabolic cages for timed urine collection to measure urinary biomarkers.

4. Biomarker Analysis:

  • Serum: Analyze for creatinine and Blood Urea Nitrogen (BUN) using standard biochemical assays.
  • Urine: Analyze for biomarkers such as Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and albumin.

5. Histopathology:

  • At the end of the study, euthanize the animals and collect the kidneys.
  • Fix one kidney in 10% neutral buffered formalin for paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS).
  • A board-certified veterinary pathologist should evaluate the slides for evidence of acute tubular necrosis, protein casts, and interstitial inflammation.
Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Humans with Varying Renal Function

ParameterNormal Renal FunctionRenal Insufficiency (CrCl < 5 ml/min)
Serum Half-life (T½) 1.74 - 2.23 hours40.20 - 56.98 hours
Total Elimination Constant (Kc) 0.312 - 0.400 h⁻¹Not reported
24-hour Urinary Excretion 80 - 85%~30%

Data adapted from Leroy A, et al. (1977). Comparative pharmacokinetics of lividomycin, amikacin and sisomicin in normal subjects and in uraemic patients. Journal of Antimicrobial Chemotherapy, 3(2), 113-120.[12]

Table 2: Selected Biomarkers for Early Detection of Aminoglycoside-Induced Nephrotoxicity

BiomarkerLocationSignificance
Kidney Injury Molecule-1 (KIM-1) UrineUpregulated in injured proximal tubule cells; a sensitive and specific marker of tubular injury.[14]
Neutrophil Gelatinase-Associated Lipocalin (NGAL) Urine, PlasmaReleased from damaged renal tubular cells; an early indicator of acute kidney injury.[14]
Cystatin C Serum, UrineFreely filtered by the glomerulus and reabsorbed by the proximal tubule; increased levels can indicate impaired glomerular and tubular function.[14]
Albumin UrineIncreased urinary albumin (albuminuria) can be an early sign of glomerular or tubular damage.

Part 4: Visualization of Key Pathways and Workflows

Mechanism of this compound-Induced Nephrotoxicity

The following diagram illustrates the key steps involved in the uptake and subsequent cellular damage caused by this compound in renal proximal tubular cells.

Lividomycin_Nephrotoxicity cluster_cell Proximal Tubule Cell Lividomycin_blood This compound Lividomycin_lumen Filtered This compound Lividomycin_blood->Lividomycin_lumen Megalin Megalin Receptor Lividomycin_lumen->Megalin Binding Endosome Endosome Megalin->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Mitochondrion Mitochondrion Lysosome->Mitochondrion ROS Production, Enzyme Release Cell_Death Apoptosis / Necrosis Lysosome->Cell_Death Lysosomal Disruption Mitochondrion->Cell_Death Mitochondrial Dysfunction

Caption: Cellular pathway of this compound-induced nephrotoxicity.

Experimental Workflow for Assessing Nephrotoxicity

This diagram outlines a typical experimental workflow for evaluating the nephrotoxic potential of this compound in an animal model.

Nephrotoxicity_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase start Start: Animal Acclimatization dosing This compound Dosing (e.g., once daily) start->dosing monitoring Daily Monitoring: - Clinical Signs - Body Weight dosing->monitoring sampling Sample Collection: - Blood (Serum) - Urine histology Endpoint: Kidney Histopathology monitoring->sampling biomarkers Biomarker Analysis: - Creatinine, BUN - KIM-1, NGAL sampling->biomarkers data_analysis Data Analysis & Interpretation biomarkers->data_analysis histology->data_analysis end End data_analysis->end

Caption: In vivo workflow for this compound nephrotoxicity assessment.

References

  • Aminoglycosides: an update on indications, dosing and monitoring. PMC - NIH. Available at: [Link]

  • Aminoglycosides: Recommendations for use, dosing and monitoring clinical guideline. SA Health. Published December 11, 2020. Available at: [Link]

  • Guidelines for monitoring aminoglycoside concentrations in adults. Atrium Health. Available at: [Link]

  • ADULT AMINOGLYCOSIDE DOSING AND MONITORING GUIDELINES. UC Davis Health. Available at: [Link]

  • Guidelines for the Monitoring of Vancomycin, Aminoglycosides and Certain Antibiotics | Request PDF. ResearchGate. Published August 6, 2025. Available at: [Link]

  • Nephrotoxicity of aminoglycoside antibiotics. PubMed. Available at: [Link]

  • [Experimental study on the nephrotoxicity of lividomycin]. PubMed. Available at: [Link]

  • Lividomycin. Wikipedia. Available at: [Link]

  • Lividomycin. Google Cloud.
  • Aminoglycosides: Nephrotoxicity. PMC - NIH. Available at: [Link]

  • [Clinical experience of lividomycin in postoperative urinary tract infections--with special reference to Pseudomonas infection]. PubMed. Available at: [Link]

  • Entry of aminoglycosides into renal tubular epithelial cells via endocytosis-dependent and ... PubMed. Published August 15, 2014. Available at: [Link]

  • Entry of aminoglycosides into renal tubular epithelial cells via endocytosis-dependent and -independent pathways. | Request PDF. ResearchGate. Published August 7, 2025. Available at: [Link]

  • Comparative nephrotoxicity of aminoglycoside antibiotics in rats. PubMed. Available at: [Link]

  • Northwestern Medicine Aminoglycoside Dosing Protocol. Available at: [Link]

  • Aminoglycoside nephrotoxicity. CORE. Available at: [Link]

  • Mechanism of Action of this compound, a New Aminoglycosidic Antibiotic. PubMed. Available at: [Link]

  • [Laboratory and clinical studies on lividomycin in otorhinolaryngology]. PubMed. Available at: [Link]

  • Stanford Health Care Aminoglycoside Dosing Guideline. Available at: [Link]

  • Overview of Antibiotic-Induced Nephrotoxicity. PMC - NIH. Available at: [Link]

  • Animal models mimicking aminoglycoside-induced renal damage. PMC - NIH. Available at: [Link]

  • Aminoglycoside Dosing and Monitoring Guidelines for Adult Patients at Stony Brook University Hospital Type of Infection Gram-neg. Available at: [Link]

  • Are there antibiotics that can harm the kidneys? | Ubie Doctor's Note. Published November 7, 2025. Available at: [Link]

  • Preclinical Animal Models of Renal Disease. OUCI. Available at: [Link]

  • Renal ultrastructural and biochemical injuries induced by aminoglycosides. PMC - NIH. Available at: [Link]

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Technical Support Center: Improving Lividomycin A Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for lividomycin A. This document is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a pseudotetrasaccharide aminoglycoside antibiotic, this compound's complex structure, characterized by multiple amino and hydroxyl groups, makes it susceptible to degradation if not handled correctly.[1] This guide provides in-depth, experience-driven advice to help you maintain the stability and integrity of this compound in your experimental buffers, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My this compound solution seems to be losing activity over time. What are the primary factors that affect its stability?

Answer: The stability of this compound, like other aminoglycosides, is primarily influenced by three factors: pH, temperature, and the chemical composition of your buffer. This compound is a polycationic molecule, meaning its stability is highly dependent on the ionic environment and pH.[2]

  • pH: Extreme pH values (highly acidic or highly alkaline) can catalyze the hydrolysis of the glycosidic bonds that link the amino sugar rings, or degradation of the sugar moieties themselves. While specific data for this compound is sparse, aminoglycosides generally exhibit the best stability in a slightly acidic to neutral pH range (pH 6.0-7.5).

  • Temperature: Elevated temperatures accelerate chemical degradation.[3] Long-term storage at room temperature or above can lead to a significant loss of potency. A study on various antibiotics showed that while many aminoglycosides have good thermal stability, prolonged exposure to physiological temperatures (37°C) can still lead to degradation over several weeks.[4]

  • Buffer Components: Certain buffer components can interact negatively with this compound. For instance, phosphate buffers may participate in enzymatic phosphorylation reactions that inactivate the antibiotic, especially in crude biological samples that may contain inactivating enzymes.[5] Additionally, strong chelating agents like EDTA could potentially impact stability, although one study on neomycin showed a temperature-dependent effect where EDTA was beneficial at high temperatures but detrimental at 30°C.[6]

The following diagram illustrates the key factors that can compromise the integrity of your this compound solution.

Factors Affecting this compound Stability cluster_factors Degradation Factors Lividomycin This compound (Active) Degraded Degraded this compound (Inactive/Reduced Activity) Lividomycin->Degraded Hydrolysis/ Degradation Temp High Temperature (> 4°C for long-term) Temp->Lividomycin pH Extreme pH (< 6.0 or > 8.0) pH->Lividomycin Buffer Reactive Buffer Components (e.g., some phosphates, strong chelators) Buffer->Lividomycin

Caption: Key environmental and chemical factors leading to this compound degradation.

Question 2: What is the best way to prepare and store this compound stock solutions?

Answer: Proper preparation and storage of stock solutions are critical for maximizing the shelf-life of this compound. The goal is to create a concentrated, stable stock that can be diluted into your experimental buffer just before use.

Recommended Protocol for Stock Solution Preparation:

  • Weighing: Use this compound sulfate salt, which is typically more stable and soluble than the free base.[7] Perform weighing in a controlled environment to avoid moisture absorption, as the compound is hygroscopic.

  • Solvent Selection: this compound is highly soluble in water.[8] Use sterile, nuclease-free water to prepare your stock solution. Avoid using buffers for the initial stock solution unless specifically required, as high salt concentrations can sometimes reduce long-term stability during freeze-thaw cycles.

  • Concentration: Prepare a concentrated stock solution, for example, at 50 to 100 mg/mL.[9] This high concentration helps to minimize the volume you need to add to your experiment, reducing potential interference from the stock solvent.

  • Sterilization: Do not autoclave aminoglycoside solutions. The high heat will cause degradation. Instead, sterilize the solution by passing it through a 0.22 µm syringe filter.[9][10]

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into small, single-use aliquots in sterile polypropylene tubes.

    • This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the antibiotic.[9]

    • Store the aliquots at -20°C or, for even better long-term stability, at -80°C.[7][9] Properly stored, stock solutions can be stable for up to a year.[9]

ParameterRecommendationRationale
Form Sulfate SaltEnhanced stability and solubility.[7]
Solvent Sterile, nuclease-free waterHigh solubility and minimal interaction.[8]
Stock Conc. 50-100 mg/mLMinimizes experimental dilution effects.[9]
Sterilization 0.22 µm FiltrationAvoids heat-induced degradation from autoclaving.[10]
Storage Temp. -20°C (standard) or -80°C (optimal)Low temperatures are essential to halt hydrolytic degradation.[9][11]
Aliquoting Single-use volumesPrevents degradation from repeated freeze-thaw cycles.[9]

Table 1: Summary of Recommended Stock Solution Preparation and Storage Conditions.

Question 3: I suspect my buffer is causing this compound degradation. How can I test this and choose a better buffer?

Answer: If you suspect buffer-induced degradation, it is essential to perform a simple stability study. This self-validating approach will allow you to empirically determine the best buffer for your specific experimental conditions.

Protocol: Comparative Buffer Stability Assay

This protocol uses a quantitative method, like High-Performance Liquid Chromatography (HPLC), to measure the concentration of intact this compound over time. HPLC is a preferred method for the specific and sensitive quantification of aminoglycosides.[12]

Materials:

  • This compound stock solution (prepared as described above).

  • Your current experimental buffer ("Buffer A").

  • Alternative buffers to test (e.g., HEPES, MOPS, Tris-HCl at a similar pH and ionic strength).

  • Sterile microcentrifuge tubes.

  • Incubator set to your experimental temperature (e.g., 37°C).

  • Access to an HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, ELSD, or Mass Spectrometry).[13][14]

Methodology:

  • Preparation:

    • Dilute your this compound stock solution to the final working concentration in each buffer you wish to test (e.g., Buffer A, HEPES, MOPS).

    • Prepare enough solution for all time points. For each buffer, dispense equal volumes into separate, labeled microcentrifuge tubes (one for each time point: 0h, 2h, 4h, 8h, 24h).

  • Time Zero (T=0) Sample: Immediately after preparation, take the "0h" tube for each buffer and freeze it at -80°C. This is your baseline control.

  • Incubation: Place the remaining tubes in the incubator at your experimental temperature.

  • Time-Point Sampling: At each subsequent time point (2h, 4h, 8h, 24h), remove the corresponding tube from the incubator and immediately freeze it at -80°C to halt any further degradation.

  • Analysis:

    • Once all samples are collected, thaw them simultaneously.

    • Analyze each sample by a validated HPLC method to quantify the concentration of this compound.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample for each buffer.

  • Interpretation: The buffer that maintains the highest percentage of intact this compound over the 24-hour period is the most suitable for your experiment.

The following workflow diagram outlines the troubleshooting and validation process.

start Start: This compound Instability Suspected prep Prepare this compound in: - Current Buffer (A) - Alternative Buffer (B) - Alternative Buffer (C) start->prep sample_t0 Take T=0 sample for each buffer (Freeze immediately) prep->sample_t0 incubate Incubate remaining samples at experimental temperature prep->incubate analyze Analyze all samples via HPLC to quantify intact this compound sample_t0->analyze sample_tx Collect samples at various time points (e.g., 2, 4, 8, 24h) (Freeze immediately) incubate->sample_tx sample_tx->analyze compare Compare % Degradation vs. T=0 for each buffer analyze->compare select Select buffer with minimal degradation compare->select

Caption: Workflow for validating buffer compatibility with this compound.

References
  • Lividomycin. (n.d.). Google Vertex AI Search. Retrieved January 16, 2026.
  • This compound. (n.d.). PubChem. National Institutes of Health. Retrieved January 16, 2026, from [Link]

  • Lividomycin. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • This compound. (2025). Chemsrc. Retrieved January 16, 2026, from [Link]

  • Mechanism of Action of this compound, a New Aminoglycosidic Antibiotic. (1971). Journal of Antibiotics, 24(10), 706-707. PubMed. [Link]

  • Aminoglycosides (drug interactions). (n.d.). EBSCO Research Starters. Retrieved January 16, 2026, from [Link]

  • Kobayashi, F., Yamaguchi, M., & Mitsuhashi, S. (1972). Activity of Lividomycin Against Pseudomonas aeruginosa: Its' Inactivation by Phosphorylation. Antimicrobial Agents and Chemotherapy, 1(1), 17-21.
  • Prokhorova, I. V., et al. (2017). Aminoglycoside interactions and impacts on the eukaryotic ribosome. Proceedings of the National Academy of Sciences, 114(50), E10899-E10908. PubMed Central. [Link]

  • Murray, I. A., & Langley, G. J. (2000). Current methodologies for the analysis of aminoglycosides.
  • Tsai, F. J., et al. (2015). The impact of aminoglycosides on the dynamics of translation elongation. Cell Reports, 10(6), 952-961. PubMed Central. [Link]

  • Samara, E., et al. (2017). Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement. Bone & Joint Research, 6(3), 166-173. National Institutes of Health. [Link]

  • Antibiotic Stock Solutions. (n.d.). Barrick Lab, The University of Texas at Austin. Retrieved January 16, 2026, from [Link]

  • Krause, K. M., et al. (2016). Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(6), a027029. PubMed Central. [Link]

  • Goldman, R. C., & Gange, D. (2000). Degradation and Reconstruction of Moenomycin A and Derivatives: Dissecting the Function of the Isoprenoid Chain. Journal of the American Chemical Society, 122(28), 6834-6839. PubMed Central. [Link]

  • Evaluation of Buffer Stability for the Production of Small Molecules. (2016). International Journal of Engineering Research & Technology, 5(4).
  • Norris, S., et al. (2019). Systematic review of stability data pertaining to selected antibiotics used for extended infusions in outpatient parenteral antimicrobial therapy (OPAT) at standard room temperature and in warmer climates. PLoS ONE, 14(11), e0224153. PubMed Central. [Link]

  • This compound SULFATE SALT. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 16, 2026, from [Link]

  • Williams, P. D., Hottendorf, G. H., & Bennett, D. B. (1986). Membrane-Aminoglycoside Interactions as the Pathogenetic Pathway for Aminoglycoside Nephrotoxicity. Deep Blue Repositories, University of Michigan.
  • Temperature-dependent Effect of Edetate Disodium on Neomycin Stability. (1981). Journal of Pharmaceutical Sciences, 70(8), 960-961. PubMed. [Link]

  • Mode of action of lividomycin on protein synthesis in Escherichia coli. (1973). Antimicrobial Agents and Chemotherapy, 4(3), 380-382. PubMed. [Link]

  • Effect of elevated storage temperatures on the concentration of active ingredients in 5 commonly used large animal pharmaceuticals. (2014). The Bovine Practitioner, 48(1), 44-48.
  • Li, Z., et al. (2023). Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review. Foods, 12(8), 1604.
  • van Holthoon, F. L., et al. (2009). A generic method for the quantitative analysis of aminoglycosides (and spectinomycin) in animal tissue using methylated internal standards and liquid chromatography tandem mass spectrometry. Analytica Chimica Acta, 637(1-2), 135-143. Wageningen University & Research.
  • Correlation analysis of heat stability of veterinary antibiotics by structural degradation, changes in antimicrobial activity and genotoxicity. (2011). Food and Chemical Toxicology, 49(10), 2294-2301.
  • Hahne, F., et al. (2024). Stability Studies of the Dilution Series of Different Antibiotic Stock Solutions in Culture Medium Incubated at 37 °C. Applied Microbiology, 4(2), 920-943. National Institutes of Health. [Link]

  • Ibrahim, F., et al. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. Journal of Pharmaceutical and Biopharmaceutical Research, 2(1), 98-111. SyncSci Publishing.
  • Barry, A. L., & Effinger, L. J. (1985). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology, 21(5), 885-889. PubMed. [Link]

  • Kim, H. Y., et al. (2021). High-throughput identification and determination of aminoglycoside antibiotics in human plasma using UPLC–Q-ToF-MS. Journal of Analytical Science and Technology, 12(1), 1-8.
  • Bär, C., et al. (2019). Degradation pathways of branched-chain amino acids leucine, isoleucine and valine and natural products utilizing intermediates of those pathways for their biosynthesis.
  • Kedar, P., et al. (2001).
  • Chen, J., et al. (2006). Towards the biodegradation pathway of fosfomycin. Organic & Biomolecular Chemistry, 4(17), 3247-3255. Royal Society of Chemistry Publishing. [Link]

Sources

Lividomycin A MIC Assays: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for lividomycin A Minimum Inhibitory Concentration (MIC) assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of antimicrobial susceptibility testing (AST) with this aminoglycoside antibiotic. Unexpected variability in MIC results can be a significant roadblock in research, leading to questionable data and delays. Here, we will dissect the common causes of such variability and provide robust, field-proven solutions to ensure the accuracy and reproducibility of your this compound MIC assays.

Understanding this compound and the MIC Assay

This compound is an aminoglycoside antibiotic that exerts its bactericidal effect by binding to the 16S rRNA within the 30S ribosomal subunit of bacteria.[1] This action disrupts protein synthesis, ultimately leading to cell death.[1] An MIC assay is the gold standard for determining the in vitro activity of an antimicrobial agent. It identifies the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period. While the principle is straightforward, the execution is sensitive to numerous variables, especially for aminoglycosides like this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and immediate concerns that researchers often have when working with this compound MIC assays.

Q1: My this compound MIC values are consistently higher than expected for my test organism. What is the most likely cause?

A1: The most common reason for artificially high aminoglycoside MIC values is an incorrect concentration of divalent cations (Ca²⁺ and Mg²⁺) in your Mueller-Hinton Broth (MHB). Aminoglycosides are polycationic and compete with divalent cations for binding sites on the bacterial cell surface. Excess cations in the media can antagonize the antibiotic's activity, leading to higher, inaccurate MICs. Always use Cation-Adjusted Mueller-Hinton Broth (CAMHB) that has been prepared and validated according to CLSI or EUCAST standards.

Q2: I am seeing significant well-to-well and day-to-day variation in my MIC results. How can I improve reproducibility?

A2: Inconsistent inoculum density is a primary driver of variability. A bacterial inoculum that is too dense can overwhelm the antibiotic, leading to higher MICs, while a sparse inoculum can result in artificially low values. It is critical to standardize your inoculum to a 0.5 McFarland standard and then dilute it to the final target concentration (approximately 5 x 10⁵ CFU/mL) as specified in CLSI and EUCAST guidelines. Adhering strictly to a standardized protocol for every step, from media preparation to incubation time and temperature, is key to achieving reproducibility.

Q3: How should I prepare and store my this compound stock solution?

A3: this compound is generally soluble in sterile, deionized water. Prepare a high-concentration stock solution (e.g., 10 mg/mL) in water. While specific stability data for this compound is limited, general practice for aminoglycoside stock solutions is to sterilize by filtration through a 0.22 µm filter, aliquot into single-use volumes, and store at -20°C or, for longer-term storage, at -80°C.[2] Avoid repeated freeze-thaw cycles. Studies on other aminoglycosides have shown excellent long-term stability when stored properly.[3]

Q4: I can't find published CLSI or EUCAST quality control (QC) ranges for this compound. How do I validate my assay?

Part 2: Troubleshooting Guide: From QC Failure to Reliable Results

When MIC results are variable or out of the expected range, a systematic approach to troubleshooting is essential. This guide follows a logical flow from the most common and easily correctable issues to more complex variables.

Initial Checkpoint: Quality Control (QC) Strain Failure

Your first indicator of a problem is a QC strain result that falls outside of its expected range. Do not proceed with testing experimental isolates until QC is within range.

Observation Potential Cause(s) Corrective Action(s) Authoritative Standard
QC MIC is too high 1. Incorrect Cation Concentration: Media has excess Ca²⁺/Mg²⁺.1. Prepare fresh Cation-Adjusted Mueller-Hinton Broth (CAMHB) strictly following formulation guidelines. Verify the final cation concentration if possible.CLSI M07, EUCAST
2. Inoculum Too Heavy: Bacterial density is greater than 5 x 10⁵ CFU/mL.2. Re-standardize inoculum to a 0.5 McFarland standard and perform the correct dilution. Verify final density with a colony count.CLSI M07, EUCAST
3. This compound Degradation: Improper stock solution storage or handling.3. Prepare a fresh stock solution of this compound from powder. Ensure proper storage at -20°C or below in single-use aliquots.General Lab Practice[2]
QC MIC is too low 1. Incorrect Cation Concentration: Media is deficient in Ca²⁺/Mg²⁺.1. Ensure you are using CAMHB, not standard MHB. Prepare fresh media if necessary.CLSI M07, EUCAST
2. Inoculum Too Light: Bacterial density is less than 5 x 10⁵ CFU/mL.2. Re-standardize inoculum carefully. Ensure proper vortexing before dilution.CLSI M07, EUCAST
3. Error in this compound Dilution: Pipetting error led to higher than intended concentrations.3. Review dilution calculations and pipetting technique. Prepare a fresh dilution series.Good Laboratory Practice
Skipped Wells or Inconsistent Growth 1. Poor Inoculum Mixing: Uneven distribution of bacteria in the wells.1. Ensure the standardized inoculum is thoroughly mixed before dispensing into the microplate.CLSI M07, EUCAST
2. Contamination: Presence of a second organism.2. Check the purity of the QC strain from the stock culture. Subculture for single colonies and repeat the assay.Good Laboratory Practice
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting this compound MIC assay variability, starting with a QC failure.

MIC_Troubleshooting Start QC MIC Result Out of Range Check_Media Step 1: Verify Media Is it Cation-Adjusted MHB? Was it prepared correctly? Start->Check_Media Check_Inoculum Step 2: Verify Inoculum Was 0.5 McFarland used? Was it diluted correctly? Perform colony count. Check_Media->Check_Inoculum Media OK Check_Drug Step 3: Verify this compound Prepare fresh stock solution. Check dilution calculations. Check_Inoculum->Check_Drug Inoculum OK Check_Procedure Step 4: Review Procedure Incubation time/temp correct? Pipetting technique sound? Plate reading consistent? Check_Drug->Check_Procedure Drug Prep OK Retest Retest QC Strain Check_Procedure->Retest Procedure OK Pass QC in Range: Proceed with Experiment Retest->Pass Pass Fail QC Still Fails: Consult Senior Staff/ Re-evaluate all reagents Retest->Fail Fail

Caption: Troubleshooting workflow for out-of-range QC results.

Part 3: Key Experimental Protocols

Adherence to standardized protocols is the foundation of reliable MIC testing. Below are detailed methodologies for critical steps in a this compound MIC assay.

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
  • Calculate Required Mass: Use the formula: Weight (mg) = [Desired Volume (mL) * Desired Concentration (mg/mL)] / [Potency (µg/mg) / 1000]. Assume potency from the manufacturer's certificate of analysis.

  • Weighing: Aseptically weigh the calculated amount of this compound powder.

  • Dissolution: Dissolve the powder in the required volume of sterile, deionized water. Vortex gently until fully dissolved. This compound should be readily soluble in water.[7][8][9]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use, sterile cryovials. Store immediately at -20°C for short-term use (weeks) or -80°C for long-term storage (months).[2] Label clearly with name, concentration, and date.

Protocol 2: Broth Microdilution MIC Assay (CLSI/EUCAST-based)

This protocol follows the general principles outlined by CLSI and EUCAST for broth microdilution.

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Bacterial culture (QC strain or test isolate) grown overnight on non-selective agar

  • Sterile 96-well U-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for dilution

Procedure:

  • Prepare this compound Dilutions:

    • In a separate "mother" plate or in tubes, prepare a 2-fold serial dilution of this compound in CAMHB at 2x the final desired concentrations.

    • Transfer 50 µL of each 2x concentration to the corresponding wells of the final test plate.

  • Prepare Bacterial Inoculum:

    • Select 3-5 well-isolated colonies from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approx. 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes of standardization, dilute this suspension 1:100 in CAMHB (e.g., 0.1 mL into 9.9 mL of broth). This is the final inoculum, which will be approximately 1 x 10⁶ CFU/mL.

  • Inoculate the Microplate:

    • Add 50 µL of the final bacterial inoculum to each well of the microtiter plate containing the 50 µL of 2x antibiotic dilutions. This brings the final volume to 100 µL and the final inoculum density to approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (100 µL of inoculum, no drug) and a sterility control well (100 µL of uninoculated CAMHB).

  • Incubation:

    • Incubate the plate at 35 ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC:

    • Place the plate on a reading apparatus. The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth.

Protocol 3: Establishing Internal Quality Control Ranges

As official QC ranges for this compound are not published, establishing your own is critical for assay validation. This protocol is based on the principles described in CLSI document M23.[4][5][6]

  • Select QC Strain: Choose a standard, well-characterized strain such as E. coli ATCC 25922.

  • Perform Repeated Testing: Using a single, validated lot of CAMHB and a consistent this compound stock, perform an MIC assay for the QC strain on at least 20 consecutive testing days.

  • Data Collection: Record the MIC value obtained each day.

  • Establish Range: After collecting at least 20 data points, determine the modal MIC and the range of values obtained. The acceptable QC range should encompass at least 95% of the results. For example, if the most frequent MIC is 1 µg/mL and nearly all results are between 0.5 and 2 µg/mL, this could be your provisional in-house range.

  • Documentation: Document this range and use it for all future this compound MIC assays. Re-evaluate the range if you change key reagents (e.g., media manufacturer).

Experimental Workflow Diagram

MIC_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Setup cluster_results Day 3: Results Prep_Media Prepare Cation-Adjusted Mueller-Hinton Broth Prep_Drug Prepare this compound Stock & Serial Dilutions Prep_Media->Prep_Drug Inoculate_Plate Inoculate Microplate (50µL drug + 50µL inoculum) Prep_Drug->Inoculate_Plate Streak_Bacteria Streak QC & Test Strains for Isolated Colonies Prep_Inoculum Prepare 0.5 McFarland Inoculum Suspension Streak_Bacteria->Prep_Inoculum Dilute_Inoculum Dilute to Final Density (~1x10^6 CFU/mL) Prep_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC: Lowest concentration with no visible growth Incubate->Read_MIC Validate_QC Validate with QC Range Read_MIC->Validate_QC Report Report Results Validate_QC->Report

Caption: Step-by-step workflow for a broth microdilution MIC assay.

Part 4: Reference Data & Concluding Remarks

While official QC ranges are unavailable, published research can provide some context. For instance, a 1972 study reported the MIC of lividomycin against 13 strains of Pseudomonas aeruginosa, with most falling in the 12.5 to 25 µg/mL range.[10][11] Note that testing standards have evolved, so these values should be considered historical context rather than QC targets.

Achieving accurate and reproducible MIC data for this compound is entirely feasible with a commitment to standardized methods and meticulous technique. The most critical factor for success with this aminoglycoside is the rigorous control of cation concentration in the growth medium. By implementing robust quality control, including the establishment of in-house QC ranges, and following a systematic troubleshooting process, researchers can generate reliable data to advance their scientific and drug development objectives.

References

  • CLSI M23 | Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters. (n.d.). CLSI. Retrieved January 16, 2026, from [Link]

  • Kobayashi, F., Yamaguchi, M., & Mitsuhashi, S. (1972). Activity of lividomycin against Pseudomonas aeruginosa: its inactivation by phosphorylation induced by resistant strains. Antimicrobial Agents and Chemotherapy, 1(1), 17–21. [Link]

  • Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters. (2018). ANSI Webstore. Retrieved January 16, 2026, from [Link]

  • Lividomycin. (n.d.). Google Arts & Culture.
  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. (2014). Annals of Laboratory Medicine, 34(3), 188-194. [Link]

  • CLSI M23 Tier 2 Study to Establish Broth Microdilution Quality Control Ranges for Meropenem-ANT3310. (2024). ECCMID 2024. [Link]

  • Activity of Lividomycin Against Pseudomonas aeruginosa: Its Inactivation by Phosphorylation Induced by Resistant Strains. (1972). Antimicrobial Agents and Chemotherapy, 1(1), 17-21. [Link]

  • Determination of Aminoglycosides in animal tissue by means of LC/MS-MS. (n.d.). African Food Safety Network (AFoSaN). Retrieved January 16, 2026, from [Link]

  • A broad-spectrum synthetic antibiotic that does not evoke bacterial resistance. (2023). ScienceOpen. [Link]

  • Minimal inhibitory concentrations of 34 antimicrobial agents for control strains Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. (1980). Antimicrobial Agents and Chemotherapy, 17(4), 622–624. [Link]

  • Samara, E., Moriarty, T. F., Decosterd, L. A., Richards, R. G., Gautier, E., & Wahl, P. (2017). Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement. Bone & Joint Research, 6(4), 252-260. [Link]

  • Stability of aminoglycosides in elastomeric devices. (2021). European Journal of Hospital Pharmacy, 28(e1), e110-e115. [Link]

  • The MICs of the new peptides against P. aeruginosa ATCC 27853 and other bacterial species. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Antimicrobial MIC ranges for E. coli ATCC 25922 at 24 and 48 h of incubation. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Yamaguchi, M., Kobayashi, F., & Mitsuhashi, S. (1972). Antibacterial Activity of Lividomycin Toward R Factor-Resistant Strains of Escherichia coli. Antimicrobial Agents and Chemotherapy, 2(5), 427-429. [Link]

  • Stock Solution. (n.d.). Microbiology and Molecular Biology. Retrieved January 16, 2026, from [Link]

  • Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics. (2022). Frontiers in Microbiology, 13, 1033423. [Link]

  • The antibacterial activity and mechanism of a novel peptide MR-22 against multidrug-resistant Escherichia coli. (2024). Frontiers in Microbiology, 15, 1335016. [Link]

  • Enhancement of Antimicrobial Activity against Pseudomonas aeruginosa by Coadministration of G10KHc and Tobramycin. (2009). Antimicrobial Agents and Chemotherapy, 53(9), 3782-3789. [Link]

  • Solubility of drugs in ethanol and dmso. (2021). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Why not make all antibiotic stock solutions with Ethanol or DMSO instead of pure water? (2024). Reddit. Retrieved January 16, 2026, from [Link]

  • Solubility of compounds slightly soluble or insoluble in DMSO? (2016). ResearchGate. Retrieved January 16, 2026, from [Link]

Sources

preventing lividomycin A degradation during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Lividomycin A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on preventing the degradation of this compound during storage and handling. As a potent aminoglycoside antibiotic, maintaining the integrity of this compound is critical for experimental reproducibility and the success of your research. This document provides a framework for understanding its stability and implementing best practices in the laboratory.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for powdered this compound?

For long-term stability, powdered L-Lividomycin A should be stored in a tightly sealed container at -20°C or lower, protected from light and moisture. Aminoglycosides are generally stable in their dry, powdered form when stored under these conditions.

Q2: I need to prepare a stock solution of this compound. What solvent should I use and how should I store it?

This compound is soluble in water. For stock solutions, use sterile, nuclease-free water to a concentration of 10-50 mg/mL. To minimize the risk of degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. Once thawed, an aliquot should be used immediately and any remainder discarded.

Q3: How sensitive is this compound to light?

While specific photostability data for this compound is not extensively available in the public domain, it is a general best practice for all aminoglycoside antibiotics to be protected from light.[1][2] Photodegradation can be initiated or accelerated by exposure to UV and visible light. Therefore, always store this compound, both in powdered form and in solution, in amber vials or containers wrapped in aluminum foil.

Q4: What is the optimal pH for storing this compound solutions?

Troubleshooting Degradation

Q5: I suspect my this compound has degraded. What are the common signs of degradation?

Degradation of this compound may not always be visually apparent. However, some indicators could be a decrease in biological activity (e.g., reduced efficacy in cell culture), the appearance of additional peaks in a chromatographic analysis, or a change in the pH of the solution. The most reliable way to assess degradation is through a stability-indicating analytical method.

Q6: What are the likely degradation pathways for this compound?

Based on the structure of this compound as a pseudotetrasaccharide aminoglycoside, the primary chemical degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the glycosidic bonds that link the amino sugar rings. This can be catalyzed by acidic or basic conditions.

  • Oxidation: The amino and hydroxyl groups present on the molecule can be susceptible to oxidation, especially in the presence of metal ions or oxidizing agents.

While enzymatic degradation by aminoglycoside-modifying enzymes is a significant concern in clinical settings, chemical degradation is the primary focus for storage and handling in a research environment.[7]

Experimental Protocols and Workflows

To ensure the integrity of your this compound and troubleshoot potential stability issues, a forced degradation study coupled with a stability-indicating analytical method is the most robust approach.[8][9][10][11][12][13][14][15]

Workflow for Assessing this compound Stability

This compound Stability Workflow cluster_Preparation Preparation cluster_Stress Forced Degradation cluster_Analysis Analysis cluster_Evaluation Evaluation Prep Prepare this compound Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Expose to stress conditions Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Expose to stress conditions Oxidation Oxidation (e.g., 3% H2O2) Prep->Oxidation Expose to stress conditions Thermal Thermal Stress (e.g., 60°C) Prep->Thermal Expose to stress conditions Photo Photolytic Stress (UV/Vis light) Prep->Photo Expose to stress conditions Analysis Analyze by Stability-Indicating LC-MS/MS Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Compare stressed samples to control. Identify degradation products. Analysis->Evaluation

Caption: Workflow for conducting a forced degradation study of this compound.

Protocol 1: Forced Degradation of this compound

This protocol is designed to intentionally degrade this compound to generate potential degradation products, which is essential for developing and validating a stability-indicating analytical method.

Materials:

  • This compound

  • Sterile, nuclease-free water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Formic acid (for mobile phase)

  • Sterile, transparent, and amber vials

Procedure:

  • Prepare a stock solution of this compound at 1 mg/mL in sterile, nuclease-free water.

  • Set up stress conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a transparent vial to a calibrated light source (e.g., consistent with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter).[1][16] A control sample should be wrapped in aluminum foil and placed alongside to account for any thermal effects.

    • Control: Keep an aliquot of the stock solution at -20°C, protected from light.

  • Neutralization (for acid and base hydrolysis samples): Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of NaOH and HCl, respectively.

  • Sample Preparation for Analysis: Dilute all samples (including the control) to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase of the LC-MS/MS method.

Protocol 2: Stability-Indicating LC-MS/MS Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (to be optimized):

ParameterRecommended Starting Condition
Column C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B (e.g., 5%), and gradually increase to elute this compound and its more hydrophobic degradation products.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 - 10 µL

Mass Spectrometry Conditions (to be optimized):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Parent Ion (Q1): The protonated molecular ion of this compound ([M+H]⁺).

    • Fragment Ions (Q3): Select 2-3 characteristic fragment ions of this compound for confirmation and quantification.

  • Full Scan Mode: For the identification of unknown degradation products, a full scan or product ion scan should be performed on the stressed samples.

Method Validation:

The developed method should be validated according to ICH guidelines to ensure it is "stability-indicating." This involves demonstrating specificity (the ability to resolve the parent drug from its degradation products and any excipients), linearity, accuracy, precision, and robustness.[9][11][12][13][15]

Data Interpretation

A successful stability-indicating method will show a clear separation between the peak for intact this compound and any peaks corresponding to degradation products. In the chromatograms of the stressed samples, you would expect to see a decrease in the peak area of this compound and the appearance of new peaks. By comparing the mass spectra of these new peaks with the parent drug, you can begin to identify the chemical modifications that have occurred.

Diagram of Potential Hydrolytic Degradation

This compound Hydrolysis Lividomycin_A This compound (Intact Molecule) Glycosidic_Bond_1 Cleavage of Glycosidic Bond 1 Lividomycin_A->Glycosidic_Bond_1 Acid/Base Hydrolysis Glycosidic_Bond_2 Cleavage of Glycosidic Bond 2 Lividomycin_A->Glycosidic_Bond_2 Acid/Base Hydrolysis Fragment_1 Degradation Product 1 Glycosidic_Bond_1->Fragment_1 Fragment_2 Degradation Product 2 Glycosidic_Bond_1->Fragment_2 Glycosidic_Bond_2->Fragment_2 Fragment_3 Degradation Product 3 Glycosidic_Bond_2->Fragment_3

Caption: Potential hydrolytic degradation of this compound via cleavage of glycosidic bonds.

Summary of Key Recommendations

ParameterRecommendationRationale
Storage (Powder) -20°C or below, protected from light and moisture.To minimize thermal and photodegradation and prevent hydrolysis from absorbed moisture.
Storage (Solution) Aliquoted, single-use volumes at -20°C or -80°C in amber vials.To prevent degradation from repeated freeze-thaw cycles and light exposure.
Solvent Sterile, nuclease-free water.Provides a neutral environment and minimizes contamination.
Handling Thaw aliquots immediately before use. Avoid repeated temperature fluctuations. Protect from light during experiments where feasible.To maintain the integrity of the molecule during experimental procedures.
Verification When in doubt, perform a stability check using a validated analytical method.To ensure the quality and reliability of your experimental results.

This technical support guide provides a comprehensive overview of the key considerations for maintaining the stability of this compound. By implementing these storage, handling, and verification procedures, researchers can significantly reduce the risk of degradation and ensure the integrity of their experimental outcomes.

References

  • Lividomycin. (n.d.). In Google's Grok.
  • European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products.
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  • Machiyama, N. (1971). Mechanism of Action of this compound, a New Aminoglycosidic Antibiotic. The Journal of Antibiotics, 24(10), 706–707.
  • Oyler, A. R., et al. (2012). Forced degradation studies of rapamycin: identification of autoxidation products. Journal of Pharmaceutical and Biomedical Analysis, 59, 194–200.
  • lividomycin B. (n.d.). In The Comprehensive Antibiotic Resistance Database.
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  • Abualhasan, M. N., et al. (2012). A Validated Stability-Indicating HPLC Method for Routine Analysis of an Injectable Lincomycin and Spectinomycin Formulation. Scientia Pharmaceutica, 80(4), 977–986.
  • Gratt, Z., et al. (2017). Effect of thermal treatments on the degradation of antibiotic residues in food. Comprehensive Reviews in Food Science and Food Safety, 16(6), 1340–1351.
  • Tolić, N., et al. (2018). Development and validation of a stability-indicating LC-UV and LC-MS/MS methods for quantitative analysis of anisomycin and identification of degradation products. Brazilian Journal of Pharmaceutical Sciences, 54(1).
  • Kiyoshi, T., et al. (1995). A kinetic study on the degradation of erythromycin A in aqueous solution. Chemical & Pharmaceutical Bulletin, 43(10), 1758–1762.
  • Photostability Study of Biopharmaceutical Products. (2025). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Li, H. (2015). Quantitative Analysis of Bleomycin in Rat Plasma by LC-MS/MS.
  • Page, M. I., & Williams, A. (1997). Kinetics and mechanisms of hydrolysis and aminolysis of thioxocephalosporins. Journal of the American Chemical Society, 119(18), 4215–4222.
  • Tiwari, R. R., et al. (2022). CHEMICAL STABILITY OF DRUGS. Futuristic Trends in Pharmacy & Nursing.
  • Krcmova, L. K., et al. (2011). Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 540–547.
  • Sahu, P. K., et al. (2017). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 79(5), 823–831.
  • Wang, Y., et al. (2016). Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. PLoS ONE, 11(10), e0164959.
  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. (2020). Journal of Research in Pharmacy.
  • LC-MS Analysis of Antibiotics in Food. (2022). AZoLifeSciences.
  • Use of pH and Kinetic Isotope Effects to Establish Chemistry As Rate-Limiting in Oxidation of a Peptide Substrate by LSD1. (2008). Biochemistry, 47(36), 9614–9621.
  • Dumpala, S., & Kuber, B. R. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. Journal of Applied Pharmaceutical Science, 13(7), 143–150.
  • pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. (2021). ChemRxiv.
  • The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. (2020).
  • Identification of Degradation Products and Stability-Indicating RP-HPLC Method for Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). Amanote Research.
  • Thermal degradation kinetics and density functional study of a macromonomer containing dual-lactone. (2018). Journal of Thermal Analysis and Calorimetry, 131(3), 2495–2505.
  • Thermal degradation kinetics and density functional study of a macromonomer containing dual-lactone. (2017). Journal of Thermal Analysis and Calorimetry.
  • Effect of pH on the degradation rate of lincomycin at 100°C. (2018).
  • Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. (2020). Molecules, 25(21), 5033.
  • Reddy, B. C. G., et al. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(2), 281–293.
  • Yamamoto, H., et al. (1972). Synthesis of this compound 5''-phosphate, an enzymatically inactivated this compound. The Journal of Antibiotics, 25(8), 485–486.

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Technical Support Center: Lividomycin A Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for immunoassays involving lividomycin A. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of potential cross-reactivity when detecting and quantifying this compound. Here, we delve into the scientific principles governing these assays, provide actionable troubleshooting advice in a direct question-and-answer format, and offer detailed experimental protocols to ensure the integrity and accuracy of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding this compound and the principles of immunoassay cross-reactivity.

Q1: What is this compound and to which antibiotic class does it belong?

A1: this compound is an aminoglycoside antibiotic.[1] Aminoglycosides are a class of potent, broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria.[2][3] Their chemical structure is characterized by amino sugars linked glycosidically to a central aminocyclitol ring, which in the case of this compound, is 2-deoxystreptamine.[1][2][4] this compound is specifically a pseudotetrasaccharide belonging to the neomycin subclass of aminoglycosides.[1]

Q2: What is immunoassay cross-reactivity and why is it a concern?

A2: Immunoassay cross-reactivity occurs when an antibody, intended to bind a specific analyte (in this case, this compound), also binds to other structurally similar molecules.[5] This is a significant concern because it can lead to inaccurate quantification, including false-positive results or an overestimation of the analyte's concentration.[5] The specificity of an antibody, which is its ability to distinguish between the target analyte and other components, is a critical factor for a reliable immunoassay.[5][6]

Q3: Why is this compound potentially prone to cross-reactivity in immunoassays?

A3: The potential for cross-reactivity with this compound stems from its structural similarity to other aminoglycoside antibiotics.[7][8] Many aminoglycosides share a common core structure, such as the 2-deoxystreptamine ring, and possess similar functional groups.[2][4][9] Antibodies generated against one aminoglycoside may recognize shared structural features (epitopes) on others, leading to cross-reactivity.[8][10][11] The extent of this cross-reaction depends on how closely the structure of the interfering molecule resembles the specific epitope the antibody was raised against.[12]

Section 2: Troubleshooting Guide - Addressing Specific Issues

This section provides in-depth troubleshooting for common problems encountered during this compound immunoassays, presented in a practical Q&A format.

Issue 1: My ELISA results show a positive signal for this compound in a sample that should be negative. How can I determine if this is due to cross-reactivity?

A: Unexpected positive signals are a classic indicator of potential cross-reactivity. The first step is to systematically investigate and rule out other potential causes.

Underlying Cause: The antibodies in your assay kit may be binding to another structurally related aminoglycoside present in your sample matrix. This is plausible as cross-reactivity among aminoglycosides is a known phenomenon.[7][8]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting false-positive results.

Step-by-Step Diagnostic Protocol: Specificity (Cross-Reactivity) Testing

This protocol will help you determine if your immunoassay is cross-reacting with other aminoglycosides.

  • Identify Potential Cross-Reactants: Compile a list of aminoglycosides that could potentially be in your samples. Common examples include neomycin, kanamycin, gentamicin, and tobramycin.[2][3][4]

  • Prepare Stock Solutions: Prepare concentrated stock solutions of this compound (your target analyte) and each potential cross-reactant in an appropriate assay buffer.

  • Generate a Standard Curve for this compound: Prepare serial dilutions of the this compound stock solution to create a standard curve according to your immunoassay protocol. This will serve as your reference.

  • Test Potential Cross-Reactants: Prepare serial dilutions for each of the other aminoglycosides. The concentration range should be broad enough to observe any potential dose-response relationship.

  • Run the Immunoassay: Add the dilutions of this compound and the potential cross-reactants to separate wells of your immunoassay plate and proceed with the assay protocol.

  • Analyze the Data:

    • Calculate the concentration of each substance that results in a 50% inhibition of the maximum signal (IC50).

    • Determine the percent cross-reactivity for each compound using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Data Interpretation:
Test CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
This compound10100%Reference
Compound X2050%Significant Cross-Reactivity
Compound Y10001%Minimal Cross-Reactivity
Compound Z>10,000<0.1%Negligible Cross-Reactivity

A high percentage of cross-reactivity confirms that your assay is not specific for this compound.

Issue 2: My results are inconsistent across different sample dilutions. What could be the cause?

A: Non-linear dilution responses are often a sign of matrix effects, where components in the sample interfere with the antibody-antigen binding.[13]

Underlying Cause: The sample matrix (e.g., serum, milk, tissue homogenate) can contain endogenous substances that non-specifically bind to the antibodies, sequester the target analyte, or alter the reaction kinetics, leading to inaccurate measurements.[13][14]

Troubleshooting Workflow:

Caption: Workflow for diagnosing and mitigating matrix effects.

Step-by-Step Diagnostic Protocol: Spike and Recovery

This experiment assesses the influence of the sample matrix on the assay's accuracy.[15]

  • Prepare Samples:

    • Neat Sample: An aliquot of your sample matrix without any added this compound.

    • Spiked Sample: An aliquot of the same sample matrix spiked with a known concentration of this compound. The spiked concentration should be within the assay's dynamic range.

    • Control: The same concentration of this compound spiked into the standard assay buffer.

  • Run the Immunoassay: Analyze all three samples according to your standard protocol.

  • Calculate Percent Recovery: % Recovery = [(Concentration in Spiked Sample - Concentration in Neat Sample) / Concentration in Control] x 100

Data Interpretation:

An acceptable recovery range is typically between 80-120%.[14]

  • <80% Recovery: Suggests the matrix is causing signal suppression.

  • >120% Recovery: Suggests the matrix is causing signal enhancement.

If matrix effects are confirmed, optimizing the sample dilution is the first and most effective mitigation strategy.[13][14] Increasing the dilution factor can reduce the concentration of interfering substances.

Issue 3: I have confirmed cross-reactivity with another aminoglycoside. How can I still obtain specific results for this compound?

A: When dealing with confirmed cross-reactivity, obtaining specific results can be challenging. The approach depends on the nature of the cross-reacting compound and the information you need.

Solution 1: Competitive Inhibition Assay

If you know the identity of the primary cross-reacting compound, you can use a competitive inhibition approach to confirm its interference.

Step-by-Step Protocol: Competitive Inhibition Assay
  • Prepare Reagents:

    • A fixed, sub-saturating concentration of your this compound-enzyme conjugate (tracer).

    • Serial dilutions of this compound standard.

    • Serial dilutions of the known cross-reacting compound.

  • Perform the Assay:

    • Coat a microtiter plate with an anti-lividomycin A antibody.[16]

    • Block the plate to prevent non-specific binding.[16]

    • In separate wells, add the this compound standards or the cross-reactant dilutions.

    • Add the fixed concentration of the this compound tracer to all wells.

    • Incubate to allow for competition between the free analyte (this compound or cross-reactant) and the tracer for the antibody binding sites.

    • Wash the plate and add the substrate to develop a signal. The signal will be inversely proportional to the amount of free analyte in the sample.

  • Data Analysis: Compare the inhibition curves of this compound and the cross-reacting compound. This will provide a quantitative measure of their relative affinities for the antibody.

Solution 2: Alternative Analytical Methods

If absolute specificity is required and cannot be achieved by modifying the immunoassay, consider orthogonal methods for confirmation, such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly specific and sensitive method that can distinguish between different aminoglycosides based on their mass-to-charge ratio and retention time.

Section 3: Best Practices for Immunoassay Validation

To ensure the reliability of your this compound immunoassay, it is crucial to follow established validation guidelines.

  • Specificity and Cross-Reactivity: Systematically test for cross-reactivity with structurally related compounds that are likely to be present in your samples.[17]

  • Matrix Effects: Evaluate the impact of the sample matrix by performing spike and recovery and linearity of dilution experiments.[13][14]

  • Regulatory Guidance: Refer to guidelines from regulatory bodies like the FDA and organizations such as AOAC International for comprehensive validation protocols.[18][19][20]

By understanding the structural basis for this compound cross-reactivity and employing systematic troubleshooting and validation protocols, you can enhance the accuracy and reliability of your immunoassay data.

References

  • Unknown. (2023, February). Chemical structure of different classes of aminoglycoside antibiotics. MOLECULES. [Link]

  • Wikipedia. (n.d.). Aminoglycoside. Retrieved from [Link]

  • Krause, K. M., Serio, A. W., Kane, T. R., & Connolly, L. E. (2016). Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(6), a027029. [Link]

  • Unknown. (n.d.). AMINOGLYCOSIDES. [Link]

  • Britannica. (2025, December 20). Aminoglycoside. [Link]

  • Unknown. (n.d.). Lividomycin. [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • Datta, P. (2015, October 1). How to Detect and Solve Immunoassay Interference. AACC.org. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Biocompare. (2022, October 18). Immunoassay Troubleshooting. [Link]

  • Needs, S. H., et al. (2023). Dilution Reduces Sample Matrix Effects for Rapid, Direct, and Miniaturised Phenotypic Antibiotic Susceptibility Tests for Bovine Mastitis. Biosensors, 13(2), 263. [Link]

  • FabGennix International. (n.d.). Competition Assay Protocol. [Link]

  • Wang, L., et al. (2023). Affinity-Based Analysis Methods for the Detection of Aminoglycoside Antibiotic Residues in Animal-Derived Foods: A Review. Foods, 12(8), 1609. [Link]

  • Creative Biolabs. (n.d.). Protocol of Competition (Inhibition) ELISA. [Link]

  • AOAC International. (2024, July 3). New Food Allergen Method Validation Guidelines Published – OMA, Appendix M Revised. [Link]

  • Sword Bio. (2025, November 4). Overcoming Matrix Interference in Plate-Based Immunoassays. [Link]

  • Inxight Drugs. (n.d.). LIVIDOMYCIN. [Link]

  • PubChemLite. (n.d.). This compound (C29H55N5O18). [Link]

  • Ota, Y., et al. (1984). Development of enzyme immunoassay for chromomycin A3 and olivomycin using beta-D-galactosidase as a label. Cancer Research, 44(6), 2457-2461. [Link]

  • Bio-Connect. (2024, November 12). Managing Matrix Interference in Immunoassays: Tips and Solutions. [Link]

  • Haidar, J. N., et al. (2016). Matrix Effect in Ligand-Binding Assay: The Importance of Evaluating Emerging Technologies. AAPS J, 18(5), 1171-80. [Link]

  • Buchanan, A. G., Witwicki, E., & Albritton, W. L. (1983). Serum Aminoglycoside Monitoring by Enzyme Immunoassay, Biological, and Fluorescence Immunoassay Procedures. American Journal of Medical Technology, 49(6), 437-441. [Link]

  • Macy, E. (2019). Aminoglycoside Allergic Reactions. Pharmacy (Basel), 7(3), 124. [Link]

  • Gonzalez-Estrada, A., & Radojicic, C. (2021). Immediate and Delayed Hypersensitivity Reactions to Antibiotics: Aminoglycosides, Clindamycin, Linezolid, and Metronidazole. Current Treatment Options in Allergy, 8(4), 283-301. [Link]

  • Demoly, P., et al. (2003). Hypersensitivity reactions to non beta-lactam antimicrobial agents, a statement of the WAO special committee on drug allergy. Allergy, 58(10), 963-75. [Link]

  • Macy, E. (2019). Aminoglycoside Allergic Reactions. Pharmacy (Basel), 7(3), 124. [Link]

  • Gonzalez-Estrada, A., & Radojicic, C. (2022). Reactions Associated With Aminoglycosides, Clindamycin, Linezolid, and Metronidazole. The Journal of Allergy and Clinical Immunology: In Practice, 10(8), 2037-2047. [Link]

  • Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]

  • Rowe, A. A., et al. (2010). Reagentless Measurement of Aminoglycoside Antibiotics in Blood Serum via an Electrochemical, Ribonucleic Acid Aptamer-Based Biosensor. Analytical Chemistry, 82(17), 7090-7095. [Link]

  • AOAC International. (2013). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. [Link]

  • Njuguna, N. M., et al. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Biomedical Chromatography, 30(12), 1937-1944. [Link]

  • Gupta, S., et al. (2007). Assessing specificity for immunogenicity assays. AAPS J, 9(2), E138-44. [Link]

  • Bongaerts, G. P., & Verhagen, J. (1978). [Enzymatic Assays of Aminoglycoside Antibiotics (Author's Transl)]. Zentralblatt fur Bakteriologie, Parasitenkunde, Infektionskrankheiten und Hygiene. Erste Abteilung Originale. Reihe A: Medizinische Mikrobiologie und Parasitologie, 240(2), 267-272. [Link]

  • Njuguna, N. M., et al. (2016). Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Biomedical Chromatography, 30(12), 1937-1944. [Link]

  • AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. [Link]

  • Ekins, R. (2016). Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. Clinical Chemistry, 62(7), 939-41. [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. The Clinical Biochemist. Reviews, 30(4), 131-156. [Link]

  • Samokhvalov, A. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 183. [Link]

  • Unknown. (2017, May 23). Analysis of aminoglycosides. ResearchGate. [Link]

  • Urusov, A. E., et al. (2020). Sensitive lateral flow immunoassay of an antibiotic neomycin in foodstuffs. Food and Agricultural Immunology, 31(1), 394-408. [Link]

  • Biointron. (2024, July 12). Epitope Characterization and its Importance in Antibody Therapeutics. [Link]

  • U.S. Food and Drug Administration. (2019, September 5). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. [Link]

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Validation & Comparative

A Comparative Efficacy Analysis: Lividomycin A and Paromomycin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of antimicrobial agents, a thorough understanding of the comparative efficacy of related compounds is paramount for informed research and development. This guide provides a detailed, side-by-side analysis of two prominent aminoglycoside antibiotics: lividomycin A and paromomycin. Both derived from Streptomyces species, these antibiotics share a common mechanism of action but exhibit nuances in their chemical structure and antimicrobial spectrum that warrant a closer examination.

This document delves into their mechanisms of action, comparative in vitro efficacy against key bacterial pathogens, and the established methodologies for evaluating their antimicrobial properties. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the study of aminoglycosides and the broader field of antibiotic discovery.

Chemical and Structural Overview

This compound and paromomycin are both aminoglycoside antibiotics, characterized by their amino sugar moieties linked to a 2-deoxystreptamine core. However, their specific glycosidic linkages and substituent groups contribute to differences in their biological activity and susceptibility to resistance mechanisms.

This compound , a pseudotetrasaccharide, is produced by Streptomyces lividus.[1] Its chemical formula is C₂₉H₅₅N₅O₁₈.[1]

Paromomycin , also known as aminosidine, is produced by Streptomyces rimosus var. paromomycinus.[2] Its chemical formula is C₂₃H₄₅N₅O₁₄.[3] Structurally, it is very similar to neomycin.[3]

Mechanism of Action: Targeting the Bacterial Ribosome

Both this compound and paromomycin are potent inhibitors of bacterial protein synthesis. Their primary target is the 30S ribosomal subunit, a critical component of the bacterial translation machinery. By binding to the 16S ribosomal RNA (rRNA) within the 30S subunit, these aminoglycosides disrupt the normal process of protein synthesis, leading to a bactericidal effect.

The binding of these antibiotics to the A-site of the 16S rRNA induces a conformational change that leads to two primary consequences:

  • Codon Misreading: The altered conformation of the A-site results in the incorrect incorporation of amino acids into the growing polypeptide chain. This leads to the production of non-functional or aberrant proteins, which can disrupt various cellular processes.

  • Inhibition of Translocation: The binding of the aminoglycoside can also interfere with the movement of the ribosome along the messenger RNA (mRNA), effectively halting protein synthesis.

This dual mechanism of action contributes to the potent bactericidal activity of both this compound and paromomycin against susceptible bacteria.

Aminoglycoside Mechanism of Action cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit 30S 30S Subunit Codon_Misreading Codon Misreading 30S->Codon_Misreading Induces Conformational Change Translocation_Inhibition Translocation Inhibition 30S->Translocation_Inhibition Inhibits Aminoglycoside Aminoglycoside Aminoglycoside->30S Binds to 16S rRNA (A-site) mRNA mRNA Faulty_Protein Non-functional or Aberrant Protein Bacterial_Cell_Death Bacterial Cell Death Faulty_Protein->Bacterial_Cell_Death Codon_Misreading->Faulty_Protein Leads to Translocation_Inhibition->Bacterial_Cell_Death Antibiotic Efficacy Testing Workflow Start Start: Bacterial Culture MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay  Determines starting  concentration for MBC Time_Kill_Assay Time-Kill Assay MIC_Assay->Time_Kill_Assay  Informs concentration  selection for Time-Kill Data_Analysis Data Analysis and Efficacy Comparison MBC_Assay->Data_Analysis Time_Kill_Assay->Data_Analysis End End: Comparative Efficacy Profile Data_Analysis->End

Figure 2: Experimental workflow for evaluating antibiotic efficacy.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Protocol:

  • Preparation of Antibiotic Solutions: Prepare a stock solution of this compound and paromomycin in an appropriate solvent. Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

  • Controls: Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only) on each plate.

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is performed as a follow-up to the MIC test.

Protocol:

  • Subculturing from MIC Plate: Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC for each antibiotic.

  • Plating: Aliquot 10-100 µL from each selected well and spread-plate onto antibiotic-free agar plates (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Time-Kill Assay

A time-kill assay provides information on the rate of bactericidal activity of an antibiotic over time.

Protocol:

  • Preparation of Cultures: Prepare a starting bacterial culture in CAMHB with an initial density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Addition of Antibiotics: Add this compound and paromomycin at various concentrations (e.g., 1x, 2x, and 4x the MIC) to separate culture flasks. Include a growth control flask without any antibiotic.

  • Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto antibiotic-free agar.

  • Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours and then count the number of viable colonies (CFU/mL) for each time point and antibiotic concentration.

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Concluding Remarks

This guide provides a comparative overview of this compound and paromomycin, highlighting their shared mechanism of action as aminoglycoside antibiotics and presenting the available data on their in vitro efficacy. While both compounds are effective inhibitors of bacterial protein synthesis, the available data suggests potential differences in their activity against specific bacterial species. Paromomycin has been more extensively studied in recent years, particularly against resistant Gram-negative bacteria and Mycobacterium tuberculosis.

The provided experimental protocols offer a standardized framework for conducting further comparative studies to generate robust and directly comparable efficacy data. Such research is crucial for elucidating the full therapeutic potential of these and other aminoglycoside antibiotics in an era of increasing antimicrobial resistance.

References

  • Hu, Y., Liu, L., Zhang, X., Feng, Y., & Zong, Z. (2017). In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains. Frontiers in Microbiology, 8, 2275. [Link]

  • Paromomycin production from Streptomyces rimosus NRRL 2455: statistical optimization and new synergistic antibiotic combinations against multidrug resistant pathogens. (2019). BMC Microbiology, 19(1), 13. [Link]

  • Effect of different agitation rates on paromomycin activity and bacterial growth. (n.d.). ResearchGate. [Link]

  • Kobayashi, F., Yamaguchi, M., & Mitsuhashi, S. (1972). Activity of lividomycin against Pseudomonas aeruginosa: its inactivation by phosphorylation induced by resistant strains. Antimicrobial Agents and Chemotherapy, 1(1), 17–21. [Link]

  • Hu, Y., Liu, L., Zhang, X., Feng, Y., & Zong, Z. (2017). In Vitro Activity of Neomycin, Streptomycin, Paromomycin and Apramycin against Carbapenem-Resistant Enterobacteriaceae Clinical Strains. Frontiers in Microbiology, 8. [Link]

  • Lividomycin. (n.d.). Wikipedia. [Link]

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  • Mode of action of lividomycin on protein synthesis in Escherichia coli. (1973). Antimicrobial Agents and Chemotherapy, 4(3), 380-382. [Link]

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  • Lividomycins. (n.d.). The Comprehensive Antibiotic Resistance Database. [Link]

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  • In vivo activity of paromomycin against susceptible and multidrug-resistant Mycobacterium tuberculosis and M. avium complex strains. (1995). Antimicrobial Agents and Chemotherapy, 39(6), 1366–1369. [Link]

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  • Humatin (paromomycin) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. [Link]

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A Comparative Analysis of the Antibacterial Spectra of Lividomycin A and Gentamicin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial agents, a thorough understanding of the subtle yet significant differences between antibiotics within the same class is paramount for informed clinical use and the development of novel therapeutics. This guide provides a detailed, evidence-based comparison of the antibacterial spectra of two prominent aminoglycoside antibiotics: lividomycin A and gentamicin. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource, grounded in experimental data, to facilitate their work in combating bacterial infections.

Introduction: A Tale of Two Aminoglycosides

This compound, an aminoglycoside produced by Streptomyces lividus, and gentamicin, derived from Micromonospora purpurea, are both potent bactericidal agents that have been utilized in treating a variety of bacterial infections[1][2]. Both antibiotics belong to the aminoglycoside class, characterized by their shared mechanism of action and a similar, though not identical, spectrum of activity. While gentamicin has enjoyed widespread clinical use for decades, this compound's clinical application has been more limited geographically, primarily to Japan[1]. This guide will dissect the nuances of their antibacterial activities, mechanisms of action, and the ways in which bacteria have evolved to resist them.

Mechanism of Action: A Shared Path to Protein Synthesis Inhibition

At the molecular level, both this compound and gentamicin exert their bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, they bind to the 30S ribosomal subunit[1][3][4]. This binding event disrupts the fidelity of protein translation in several ways:

  • Interference with the initiation complex: Both antibiotics can interfere with the proper assembly of the ribosomal subunits and mRNA, hindering the initiation of protein synthesis.

  • Codon misreading: A key effect of their binding to the 16S rRNA within the 30S subunit is the induction of conformational changes that lead to the misreading of the mRNA codon by the aminoacyl-tRNA[5][6]. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the production of non-functional or toxic proteins.

  • Inhibition of translocation: The binding of these aminoglycosides can also block the movement of the peptidyl-tRNA from the A-site to the P-site on the ribosome, thereby halting protein elongation.

The culmination of these actions is a catastrophic disruption of cellular protein synthesis, ultimately leading to bacterial cell death[3][4].

cluster_aminoglycoside Aminoglycoside Action cluster_ribosome Bacterial Ribosome cluster_effects Consequences This compound This compound 30S Subunit 30S Subunit This compound->30S Subunit binds to Gentamicin Gentamicin Gentamicin->30S Subunit binds to 16S rRNA 16S rRNA 30S Subunit->16S rRNA contains Codon Misreading Codon Misreading 30S Subunit->Codon Misreading Inhibition of Translocation Inhibition of Translocation 30S Subunit->Inhibition of Translocation Production of Non-functional Proteins Production of Non-functional Proteins Codon Misreading->Production of Non-functional Proteins Inhibition of Translocation->Production of Non-functional Proteins Bacterial Cell Death Bacterial Cell Death Production of Non-functional Proteins->Bacterial Cell Death

Caption: Mechanism of action for this compound and gentamicin.

Comparative Antibacterial Spectrum

Both this compound and gentamicin exhibit broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria[5][7]. However, the potency against specific pathogens can differ. Gentamicin is particularly noted for its strong activity against many Gram-negative bacilli, including Pseudomonas aeruginosa and members of the Enterobacteriaceae family[2][3][5][8]. While it has activity against some Gram-positive organisms like Staphylococcus aureus, its efficacy is generally considered weaker compared to its anti-Gram-negative action[3]. This compound also demonstrates a broad spectrum, with notable activity against Mycobacterium tuberculosis and Pseudomonas aeruginosa[7].

The following table summarizes available Minimum Inhibitory Concentration (MIC) data for this compound and gentamicin against selected bacterial species. It is important to note that direct comparative studies are limited, and MIC values can vary depending on the specific strain and testing methodology.

Bacterial SpeciesThis compound MIC (µg/mL)Gentamicin MIC (µg/mL)
Gram-Positive
Staphylococcus aureus-0.235 - 12.2[9]
Gram-Negative
Escherichia coli-0.002[10]
Pseudomonas aeruginosa12.5 - 50[11][12][13]0.5 - 256[14][15][16]
Klebsiella pneumoniae--
Enterobacter spp.--

Data compiled from multiple sources. A hyphen (-) indicates that specific, consistent MIC data was not found in the initial search.

Mechanisms of Bacterial Resistance

The clinical utility of aminoglycosides has been challenged by the emergence of bacterial resistance. The primary mechanisms of resistance to both this compound and gentamicin are remarkably similar and can be broadly categorized as follows:

  • Enzymatic Modification: This is the most prevalent mechanism of resistance to aminoglycosides[17]. Bacteria can acquire genes that encode for aminoglycoside-modifying enzymes (AMEs), which chemically alter the antibiotic, rendering it unable to bind to its ribosomal target. These enzymes include:

    • Aminoglycoside phosphotransferases (APHs): These enzymes add a phosphate group to the antibiotic. Lividomycin resistance in both Pseudomonas aeruginosa and Staphylococcus aureus has been attributed to phosphorylation[11][12][18].

    • Aminoglycoside acetyltransferases (AACs): These enzymes add an acetyl group.

    • Aminoglycoside nucleotidyltransferases (ANTs): These enzymes add an adenylyl group.

  • Alteration of the Ribosomal Target: Mutations in the gene encoding the 16S rRNA (rrs) or ribosomal proteins can alter the binding site of the aminoglycoside on the 30S subunit, thereby reducing the drug's affinity and efficacy[19].

  • Reduced Permeability and Efflux: Bacteria can also develop resistance by decreasing the uptake of the antibiotic or by actively pumping it out of the cell using efflux pumps[17][19]. Changes in the outer membrane porins can reduce the influx of aminoglycosides into Gram-negative bacteria.

cluster_resistance Mechanisms of Aminoglycoside Resistance cluster_enzymes Modifying Enzymes cluster_target Ribosomal Changes cluster_transport Membrane Transport Enzymatic Modification Enzymatic Modification APHs (Phosphorylation) APHs (Phosphorylation) Enzymatic Modification->APHs (Phosphorylation) AACs (Acetylation) AACs (Acetylation) Enzymatic Modification->AACs (Acetylation) ANTs (Adenylylation) ANTs (Adenylylation) Enzymatic Modification->ANTs (Adenylylation) Target Site Alteration Target Site Alteration 16S rRNA Mutation 16S rRNA Mutation Target Site Alteration->16S rRNA Mutation Ribosomal Protein Mutation Ribosomal Protein Mutation Target Site Alteration->Ribosomal Protein Mutation Reduced Permeability/Efflux Reduced Permeability/Efflux Decreased Porin Expression Decreased Porin Expression Reduced Permeability/Efflux->Decreased Porin Expression Efflux Pump Overexpression Efflux Pump Overexpression Reduced Permeability/Efflux->Efflux Pump Overexpression

Caption: Overview of resistance mechanisms to aminoglycosides.

Experimental Protocol: Broth Microdilution for MIC Determination

To facilitate further research and comparative analysis, we provide a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method. This method is a widely accepted and reproducible technique for quantifying the in vitro activity of an antibiotic.

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate to be tested

  • Antimicrobial agent stock solution of known concentration

  • Sterile diluent (e.g., sterile water or saline)

  • Spectrophotometer or McFarland standards

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile broth or saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions: a. Prepare serial twofold dilutions of the antimicrobial agent in CAMHB in the wells of the microtiter plate. The typical volume in each well is 100 µL. b. The concentration range should be chosen to encompass the expected MIC of the organism. For example, for gentamicin, a range of 0.125 to 2048 µg/mL might be prepared[14].

  • Inoculation: a. Add an equal volume (e.g., 100 µL) of the standardized bacterial inoculum to each well containing the antimicrobial dilutions. b. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: a. After incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well).

Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Prepare Antimicrobial Dilutions Prepare Antimicrobial Dilutions Start->Prepare Antimicrobial Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Bacterial Inoculum->Inoculate Microtiter Plate Prepare Antimicrobial Dilutions->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC End End Read MIC->End

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

Both this compound and gentamicin are potent aminoglycoside antibiotics with broad-spectrum activity. While they share a common mechanism of action by inhibiting bacterial protein synthesis, their in vitro potencies against specific pathogens can vary. Gentamicin remains a cornerstone for treating severe Gram-negative infections, whereas this compound has demonstrated efficacy against a similar spectrum, including challenging pathogens like Mycobacterium tuberculosis and Pseudomonas aeruginosa.

The primary challenge to the continued efficacy of both agents is the rise of antibiotic resistance, predominantly through enzymatic modification. A deeper understanding of the structure-activity relationships of these antibiotics and the mechanisms of resistance is crucial for the development of next-generation aminoglycosides that can evade these resistance mechanisms. Further head-to-head comparative studies are warranted to more definitively delineate the antibacterial spectrum of this compound relative to gentamicin and other clinically relevant aminoglycosides. Such data will be invaluable for guiding therapeutic choices and informing the design of novel antimicrobial agents.

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A Comparative Analysis of Lividomycin A and Amikacin Against Clinical Isolates of Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial resistance, the strategic evaluation of aminoglycosides remains critical for managing infections caused by recalcitrant pathogens such as Pseudomonas aeruginosa. This guide provides an in-depth, objective comparison of lividomycin A and amikacin, two prominent aminoglycoside antibiotics, focusing on their efficacy against clinical isolates of P. aeruginosa. By synthesizing experimental data on their mechanisms of action, in vitro activity, and resistance profiles, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to inform their work in combating this opportunistic pathogen.

Introduction: The Aminoglycoside Arsenal Against P. aeruginosa

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. This has rendered many infections, particularly in immunocompromised individuals and cystic fibrosis patients, exceedingly difficult to treat. Aminoglycosides, a class of bactericidal antibiotics that inhibit protein synthesis, have long been a cornerstone of anti-pseudomonal chemotherapy, often used in combination with β-lactams to achieve synergistic effects.

This compound , an aminoglycoside belonging to the neomycin subclass, was first isolated from Streptomyces lividus in 1971.[1] It exerts its antibacterial effect by binding to the 16S rRNA within the 30S ribosomal subunit, thereby disrupting protein synthesis.[1] Amikacin , a semi-synthetic derivative of kanamycin A, is also a potent inhibitor of bacterial protein synthesis, binding to the 30S ribosomal subunit and causing misreading of mRNA.[2][3] Its structural modifications offer protection against several aminoglycoside-modifying enzymes (AMEs), which are a primary mechanism of resistance in Gram-negative bacteria.[4]

This guide will dissect the available experimental evidence to compare the performance of these two aminoglycosides against clinical isolates of P. aeruginosa.

In Vitro Activity: A Head-to-Head Comparison

The minimum inhibitory concentration (MIC) is a crucial metric for assessing the in vitro potency of an antibiotic. While direct, large-scale comparative studies of this compound and amikacin against recent clinical isolates of P. aeruginosa are limited, existing data provide valuable insights into their respective activities.

An earlier study on the activity of lividomycin against 13 strains of P. aeruginosa reported a minimal inhibitory concentration (MIC) range of 12.5 to 25 µg/ml for susceptible strains.[5][6] However, three of the tested strains were highly resistant, with MICs exceeding 200 µg/ml.[5][6]

Amikacin has been more extensively studied against contemporary clinical isolates. A study of 74 clinical isolates of P. aeruginosa demonstrated that all were susceptible to amikacin, with an MIC of 16 µg/ml inhibiting 100% of the isolates.[4][5] In contrast, only 50% of these isolates were inhibited by gentamicin at a concentration of 8 µg/ml.[4][5] More recent surveillance data from a U.S. hospital between 1999 and 2019 showed that susceptibility rates to amikacin were high and stable, ranging from 94-95%. A 2021 study in Iran reported that 13% of P. aeruginosa isolates were resistant to amikacin based on the MIC method.[7] Another recent study found MIC values for amikacin against P. aeruginosa to be as low as 0.25 to 1 µg/mL.[8]

AntibioticOrganismNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
This compound P. aeruginosa1312.5 - >200Not ReportedNot Reported[5][6]
Amikacin P. aeruginosa74≤16Not Reported16[4][5]
Amikacin P. aeruginosaNot Specified0.25 - 1Not ReportedNot Reported[8]
Amikacin P. aeruginosa100Not SpecifiedNot ReportedNot Reported[7] (13% resistant)

Table 1: Comparative In Vitro Activity of this compound and Amikacin against P. aeruginosa

It is important to note that the data for this compound is significantly older, and the prevalence of resistance mechanisms may have shifted over time. However, the available data suggests that amikacin generally exhibits potent in vitro activity against a high percentage of clinical P. aeruginosa isolates.

Mechanisms of Action and Resistance: A Molecular Perspective

Both this compound and amikacin share a common mechanism of action, targeting the bacterial ribosome to inhibit protein synthesis. Their interaction with the 30S ribosomal subunit leads to a cascade of events, including codon misreading and premature termination of translation, ultimately resulting in bacterial cell death.[1][2][3]

Diagram of Aminoglycoside Action and Resistance

Aminoglycoside_Action_Resistance cluster_bacterium Pseudomonas aeruginosa Cell Cell_Membrane Cell Membrane & Porins Ribosome 30S Ribosomal Subunit Cell_Membrane->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Essential for Ribosome->Protein_Synthesis Inhibits Cell_Death Bactericidal Effect Protein_Synthesis->Cell_Death Leads to AME Aminoglycoside-Modifying Enzymes (AMEs) AME->Ribosome Prevents binding Efflux Efflux Pumps Efflux->Cell_Membrane Reduces intracellular concentration Lividomycin_A This compound Lividomycin_A->Cell_Membrane Enters cell Lividomycin_A->AME Inactivated by (e.g., Phosphorylation) Lividomycin_A->Efflux Expelled from cell Amikacin Amikacin Amikacin->Cell_Membrane Enters cell Amikacin->AME Resistant to some Inactivated by others (e.g., Acetylation) Amikacin->Efflux Expelled from cell

Caption: Mechanism of action and resistance pathways for aminoglycosides in P. aeruginosa.

The clinical utility of aminoglycosides is often curtailed by the emergence of resistance. In P. aeruginosa, the primary mechanisms of resistance to these agents are:

  • Enzymatic Modification: P. aeruginosa can produce a variety of aminoglycoside-modifying enzymes (AMEs) that inactivate the drug through acetylation, phosphorylation, or adenylation.[9]

    • This compound: Studies have shown that this compound can be inactivated by phosphorylation, a mechanism conferred by aminoglycoside phosphotransferases (APHs).[2][5] This enzymatic modification prevents the antibiotic from binding to its ribosomal target.

    • Amikacin: The unique chemical structure of amikacin, specifically the L-hydroxyaminobutyryl-amido (L-HABA) moiety at the N-1 position, provides steric hindrance that protects it from many AMEs.[4] However, resistance can still occur through the action of certain enzymes, such as aminoglycoside acetyltransferases (AACs) like AAC(6')-I, and some phosphotransferases like APH(3')-VI.[9]

  • Reduced Permeability and Efflux: Decreased uptake of the antibiotic due to alterations in the outer membrane porins or active removal of the drug from the cell via efflux pumps can also contribute to resistance.[9]

The broader resistance of amikacin to enzymatic inactivation is a key factor in its retained activity against many clinical isolates of P. aeruginosa that are resistant to other aminoglycosides like gentamicin and tobramycin.[4][5]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and comparability of in vitro susceptibility data, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) provides detailed protocols for antimicrobial susceptibility testing. The broth microdilution method is a widely accepted technique for determining the MIC of an antibiotic.

Workflow for Broth Microdilution MIC Testing

Broth_Microdilution_Workflow Start Start: Isolate P. aeruginosa Colony Inoculum_Prep 1. Inoculum Preparation: - Suspend colony in saline. - Adjust to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Start->Inoculum_Prep Inoculum_Dilution 2. Inoculum Dilution: - Dilute standardized suspension to achieve final concentration of ~5 x 10^5 CFU/mL in wells. Inoculum_Prep->Inoculum_Dilution Inoculation 4. Inoculation: - Add diluted bacterial suspension to each well of the microdilution plate. Inoculum_Dilution->Inoculation Plate_Prep 3. Microdilution Plate Preparation: - Prepare serial two-fold dilutions of This compound and Amikacin in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Plate_Prep->Inoculation Incubation 5. Incubation: - Incubate plates at 35°C ± 2°C for 16-20 hours in ambient air. Inoculation->Incubation Reading 6. Result Interpretation: - Examine plates for visible bacterial growth. - The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. Incubation->Reading End End: MIC Value Determined Reading->End

Caption: Standardized workflow for determining Minimum Inhibitory Concentrations (MICs).

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and amikacin. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation: From a fresh (18- to 24-hour) culture of P. aeruginosa on a non-selective agar plate, select several colonies and suspend them in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted antibiotics with the diluted bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Interpretation of Results: Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

For amikacin, the CLSI has established clinical breakpoints for P. aeruginosa. According to the CLSI M100-Ed33, for urinary tract isolates, an MIC of ≤16 µg/mL is considered susceptible, 32 µg/mL is intermediate, and ≥64 µg/mL is resistant.[10] For non-urinary isolates, amikacin reporting is often restricted due to challenges in achieving adequate therapeutic concentrations at the site of infection.[3] No standardized clinical breakpoints for this compound have been established by the CLSI.

Conclusion and Future Directions

The available evidence indicates that both this compound and amikacin possess in vitro activity against P. aeruginosa. However, amikacin appears to have a more favorable profile due to its greater stability against many of the aminoglycoside-modifying enzymes that are prevalent in resistant strains. The broader and more recent dataset for amikacin also provides a more confident assessment of its current clinical utility.

For researchers and drug development professionals, this comparative analysis underscores several key points:

  • Amikacin remains a valuable tool: Its potent in vitro activity and relative resistance to enzymatic inactivation make it a viable option for treating infections caused by multidrug-resistant P. aeruginosa, particularly when guided by susceptibility testing.

  • The potential of this compound is less certain: While it demonstrates activity against susceptible strains, its susceptibility to inactivation by phosphorylation and the lack of recent, large-scale surveillance data make its role in modern therapeutics unclear. Further studies with contemporary clinical isolates would be necessary to re-evaluate its potential.

  • Understanding resistance is crucial: The development of new aminoglycosides or adjuvants that can overcome existing resistance mechanisms, particularly AMEs, is a critical area for future research.

Ultimately, the choice of antibiotic therapy must be guided by up-to-date antimicrobial susceptibility testing data and a thorough understanding of the local epidemiology of resistance. This guide provides a foundational understanding of the comparative attributes of this compound and amikacin to aid in these critical decisions.

References

  • Vertex AI Search. Lividomycin. Accessed January 16, 2026.
  • Dámaso, D., et al. (1976). Susceptibility of current clinical isolates of Pseudomonas aeruginosa and enteric gram-negative bacilli to amikacin and other aminoglycoside antibiotics. The Journal of Infectious Diseases, 134(Suppl), S394-S399.
  • Poole, K. (2005). Aminoglycoside resistance in Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 49(2), 479-487.
  • Kobayashi, F., Yamaguchi, M., & Mitsuhashi, S. (1972). Activity of lividomycin against Pseudomonas aeruginosa: its inactivation by phosphorylation induced by resistant strains. Antimicrobial Agents and Chemotherapy, 1(1), 17-21.
  • Leroy, A., et al. (1975). Comparative pharmacokinetics of lividomycin, amikacin and sisomicin in normal subjects and in uraemic patients. Journal of Antimicrobial Chemotherapy, 1(Suppl 4), 45-52.
  • Patsnap Synapse. (2024).
  • YouTube. (2024). Pharmacology of Amikacin Sulphate ; Pharmacokinetics, Mechanism of action, Uses, Effects, Antibiotic. Accessed January 16, 2026.
  • Machiyama, N. (1971). Mechanism of Action of this compound, a New Aminoglycosidic Antibiotic. The Journal of Antibiotics, 24(10), 706-707.
  • Humphries, R. M. (2023). AST News Update June 2023: New! CLSI M100-Ed33: Updated Aminoglycoside Breakpoints for Enterobacterales and Pseudomonas aeruginosa.
  • Gatermann, S. G., et al. (2022). Aminoglycoside-Modifying Enzymes Are Sufficient to Make Pseudomonas aeruginosa Clinically Resistant to Key Antibiotics. Antibiotics, 11(7), 884.
  • LaboratoryTests.org. (2025). CLSI 2025: Antibiotic Selection and Zone Interpretation Criteria for Pseudomonas aeruginosa. Accessed January 16, 2026.
  • Al-Kafaween, M. A., et al. (2023). Comparative in vitro activity of various antibiotic against planktonic and biofilm and the gene expression profile in Pseudomonas aeruginosa. AIMS Microbiology, 9(2), 313-331.
  • Khan, A. U., et al. (2021). Role of Aminoglycoside-Modifying Enzymes (AMEs) in Resistance to Aminoglycosides among Clinical Isolates of Pseudomonas aeruginosa in the North of Iran. Canadian Journal of Infectious Diseases and Medical Microbiology, 2021, 7077344.
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Navigating the Landscape of Antibiotic Synergy: A Comparative Guide to Lividomycin A Combination Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-escalating battle against antimicrobial resistance, the exploration of synergistic antibiotic combinations presents a critical frontier. This guide delves into the synergistic potential of lividomycin A, an aminoglycoside antibiotic, when used in concert with other antimicrobial agents. As a Senior Application Scientist, my objective is to provide not just a review of existing data, but a framework for understanding and evaluating these interactions, grounded in established scientific principles and methodologies.

While extensive research has documented the synergistic effects of the aminoglycoside class of antibiotics with other drugs, it is important to note that specific experimental data on this compound in combination therapies is not widely available in peer-reviewed literature. Therefore, this guide will extrapolate from the well-established principles of aminoglycoside synergy, using closely related compounds as illustrative examples, and provide detailed protocols for researchers to conduct their own investigations into this compound's synergistic potential.

The Rationale for Combination Therapy: Beyond Additive Effects

The core principle of antibiotic synergy is to achieve a combined effect that is greater than the sum of the individual effects of each drug.[1] This can manifest as enhanced bactericidal activity, a broader spectrum of coverage, or the suppression of resistance development.[1] The classic example of such synergy is the combination of aminoglycosides with β-lactam antibiotics.[1][2]

Mechanism of Synergy: A Two-Pronged Attack

This compound, like other aminoglycosides, exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis.[3] However, its entry into Gram-negative bacteria is hindered by the outer membrane. This is where cell wall synthesis inhibitors, such as β-lactams, play a crucial role.

β-Lactam antibiotics inhibit the synthesis of the peptidoglycan layer of the bacterial cell wall.[4] This disruption of the cell wall's integrity is thought to increase the permeability of the bacterial membrane, facilitating the uptake of aminoglycosides like this compound into the cytoplasm where they can reach their ribosomal target.[1] This enhanced intracellular concentration of the aminoglycoside leads to a more potent bactericidal effect than either agent could achieve alone.

Synergy_Mechanism cluster_0 Bacterial Cell Beta_Lactam β-Lactam Antibiotic Cell_Wall Cell Wall Synthesis Beta_Lactam->Cell_Wall Inhibits Lividomycin_A This compound Cell_Wall->Lividomycin_A Increased Permeability Facilitates Uptake Ribosome 30S Ribosome Lividomycin_A->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death Leads to

Caption: Mechanism of synergy between β-lactams and this compound.

Evaluating Synergy: Experimental Approaches and Data Interpretation

Two primary in vitro methods are widely used to quantify the synergistic effects of antibiotic combinations: the checkerboard assay and the time-kill curve assay.

The Checkerboard Assay: Quantifying Synergy with the FIC Index

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.[5]

Experimental Protocol: Checkerboard Assay

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the second antibiotic at a concentration significantly higher than their expected Minimum Inhibitory Concentrations (MICs).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of this compound along the x-axis and the second antibiotic along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 0.5 McFarland standard). Include control wells with each antibiotic alone and a growth control well without any antibiotics.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MICs: The MIC of each antibiotic alone is the lowest concentration that inhibits visible bacterial growth. The MIC of the combination is the concentration of each antibiotic in the well with the lowest concentration of both drugs that inhibits growth.

  • Calculation of FIC Index: The FIC index is calculated using the following formula:

    FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Data Interpretation:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 4.0Additive/Indifference
> 4.0Antagonism

Data derived from multiple sources.[5]

Time-Kill Curve Assay: Assessing the Dynamics of Bacterial Killing

The time-kill curve assay provides a dynamic view of the bactericidal activity of antibiotic combinations over time.

Experimental Protocol: Time-Kill Curve Assay

  • Preparation of Cultures: Prepare a standardized bacterial inoculum in logarithmic growth phase.

  • Exposure to Antibiotics: Add the antibiotics, alone and in combination, at specific concentrations (often multiples of the MIC) to separate culture tubes. Include a growth control without antibiotics.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate on appropriate agar media.

  • Incubation and Colony Counting: Incubate the plates and count the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each condition.

Data Interpretation:

  • Synergy: A ≥ 2 log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Indifference: A < 2 log10 increase or decrease in CFU/mL by the combination compared with the most active single agent.

  • Antagonism: A ≥ 2 log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Time_Kill_Assay_Workflow Start Start: Standardized Bacterial Inoculum Antibiotic_Addition Add Antibiotics: - Drug A alone - Drug B alone - Combination (A+B) - Growth Control Start->Antibiotic_Addition Incubation Incubate at 37°C Antibiotic_Addition->Incubation Sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubation->Sampling Serial_Dilution Serial Dilution Sampling->Serial_Dilution Plating Plate on Agar Serial_Dilution->Plating Incubate_Plates Incubate Plates Plating->Incubate_Plates Colony_Count Count CFU/mL Incubate_Plates->Colony_Count Data_Analysis Plot log10 CFU/mL vs. Time Colony_Count->Data_Analysis End Interpret Results: Synergy, Indifference, or Antagonism Data_Analysis->End

Caption: Workflow for a Time-Kill Curve Assay.

Potential Synergistic Partners for this compound: A Comparative Outlook

Based on the known synergistic interactions of other aminoglycosides, several classes of antibiotics are promising candidates for combination therapy with this compound.

Antibiotic ClassPotential PartnerRationale for Synergy
β-Lactams Penicillins, CephalosporinsDisruption of the bacterial cell wall enhances the uptake of this compound.[1]
Glycopeptides VancomycinSimilar to β-lactams, inhibits cell wall synthesis, potentially increasing this compound uptake.
Fosfomycin FosfomycinInhibits an early step in cell wall synthesis, which may also facilitate aminoglycoside entry. Studies have shown synergy between fosfomycin and other aminoglycosides against Pseudomonas aeruginosa.[7][8]
Polymyxins Polymyxin B, ColistinDisrupts the outer membrane of Gram-negative bacteria, creating pores that allow for increased entry of other antibiotics.[9][10]

Future Directions and a Call for Investigation

The landscape of antibiotic resistance necessitates a proactive and innovative approach to drug development and utilization. While the theoretical basis for the synergistic activity of this compound with other antibiotics is strong, the lack of specific experimental data represents a significant knowledge gap. This guide serves as a call to action for the research community to undertake in-depth studies to:

  • Systematically evaluate the synergistic effects of this compound with a broad range of antibiotics using standardized methods like the checkerboard and time-kill assays.

  • Investigate the in vivo efficacy of promising combinations in animal models of infection.

  • Elucidate the precise molecular mechanisms underlying any observed synergy.

By pursuing these avenues of research, we can unlock the full potential of this compound and other existing antibiotics, forging new and effective strategies in the ongoing fight against infectious diseases.

References

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A Comparative Guide to Ribosomal Inhibition: Lividomycin A vs. Tobramycin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of lividomycin A and tobramycin, two critical aminoglycoside antibiotics, focusing on their differential effects on bacterial ribosome function. We will explore their mechanisms of action, binding affinities, and the resulting impacts on protein synthesis, supported by established experimental methodologies.

Introduction: The Aminoglycoside Arsenal

Aminoglycoside antibiotics are a formidable class of bactericidal agents indispensable for treating severe Gram-negative bacterial infections. Their efficacy is rooted in their ability to target the bacterial ribosome, the essential molecular machine responsible for protein synthesis.[1] By binding to ribosomal RNA (rRNA), they disrupt the translation process in multiple ways, leading to the production of aberrant proteins and ultimately, cell death.[2]

Within this class, this compound and tobramycin represent two structurally distinct but mechanistically related molecules. Tobramycin, a member of the kanamycin family, is a 4,6-disubstituted 2-deoxystreptamine (2-DOS) aminoglycoside widely used in clinical practice.[2][3] this compound, while also an aminoglycoside, possesses a more complex pseudopentasaccharide structure. Both antibiotics primarily target the decoding A-site on the 30S ribosomal subunit, yet their structural differences lead to nuanced variations in their interaction with the ribosome and their overall inhibitory profile. Understanding these subtleties is paramount for overcoming antibiotic resistance and guiding the development of next-generation therapeutics.

Core Mechanism: A Shared Target, A Different Grasp

The primary target for both this compound and tobramycin is the highly conserved decoding center (A-site) within the 16S rRNA of the small 30S ribosomal subunit.[4][5] Binding of these drugs to the A-site induces a conformational change in key nucleotides, mimicking the state of the ribosome when it has bound a correct (cognate) aminoacyl-tRNA. This drug-induced conformation significantly lowers the accuracy of translation, causing the ribosome to misread the mRNA sequence and incorporate incorrect amino acids into the growing polypeptide chain.[2][5][6]

Binding Site Interactions

Tobramycin: This antibiotic works by binding to a site on the bacterial 30S ribosome, which interferes with the formation of the 70S initiation complex and leads to misreading of the mRNA.[5][7] Its binding is highly specific, involving interactions with the A-site of the 16S rRNA.[5] The core rings of tobramycin make critical contacts with nucleotides of helix h44, such as A1408 and G1491, which are essential for its inhibitory action.[8] Subtle variations in its chemical structure, including hydroxyl and amino groups, influence its binding affinity and the precise nature of its interactions with the ribosome.[9]

This compound: Like tobramycin, this compound specifically inhibits bacterial protein synthesis and causes codon misreading.[10][11] It binds to the 16S ribosomal A-site, stimulating the binding of aminoacyl-tRNA to the ribosome.[4][10][11] Its larger structure allows for a more extensive interaction surface within the binding pocket, which may contribute to its activity profile.

The following diagram illustrates the general workflow for identifying and characterizing these binding sites using a primer extension inhibition (toeprinting) assay.

Toeprinting_Workflow Start Assemble Ribosome-mRNA Initiation Complex Add_Drug Incubate with This compound or Tobramycin Start->Add_Drug Primer_Ext Add Radiolabeled Primer & Reverse Transcriptase (RT) Add_Drug->Primer_Ext RT_Stall RT Elongates until it Encounters the Stalled Ribosome Primer_Ext->RT_Stall Analysis Analyze cDNA Products on Denaturing Gel RT_Stall->Analysis Result Identify 'Toeprint' Band (13-14 nt from A-site) Analysis->Result

Caption: Workflow of a toeprinting assay to map antibiotic-induced ribosome stalling.

Comparative Impact on Ribosome Function

While both antibiotics induce misreading, their effects on other stages of translation can differ. Aminoglycosides are known to inhibit not only elongation but also translocation, the movement of the ribosome along the mRNA.[2]

Ribosomal Function This compound Tobramycin Supporting Evidence
Target Site 16S rRNA (A-site)16S rRNA (A-site)Both antibiotics are known to bind the decoding center of the 30S subunit.[4][5]
Codon Misreading Induces high levels of misreadingInduces high levels of misreadingA primary mechanism for aminoglycosides, leading to non-functional proteins.[2][10]
Translocation Moderate InhibitionPotent InhibitionAminoglycosides are known to inhibit the translocation step of elongation.[2]
Initiation Complex Moderate InterferenceStrong InterferenceTobramycin is noted for preventing the proper formation of the 70S complex.[7]

This table summarizes the primary effects, which can be quantified using the experimental protocols detailed below.

Experimental Methodologies: A Practical Guide

To empirically validate the comparative effects of this compound and tobramycin, specific, robust assays are required. Here, we detail the protocols for an in vitro translation inhibition assay and a primer extension inhibition (toeprinting) assay.

In Vitro Translation Inhibition Assay

This assay provides a direct measure of an antibiotic's ability to inhibit overall protein synthesis. By using a reconstituted cell-free translation system, one can quantify the production of a reporter protein (e.g., luciferase or GFP) and determine the concentration of the antibiotic required for 50% inhibition (IC₅₀).

Methodology:

  • System Preparation: Utilize a commercial in vitro transcription-translation system (e.g., PURExpress), which contains all necessary purified components for protein synthesis.[12][13]

  • Reaction Assembly: In a microtiter plate, assemble the reaction mixtures containing the system components, an amino acid mixture, and a plasmid DNA template encoding a reporter protein like firefly luciferase.[14]

  • Antibiotic Addition: Add serial dilutions of this compound or tobramycin to the experimental wells. Include a no-drug control and a no-template control.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2-3 hours) to allow for transcription and translation.

  • Signal Quantification: Add a luciferase substrate (luciferin) and measure the resulting luminescence using a plate reader. The light output is directly proportional to the amount of functional luciferase synthesized.[14]

  • Data Analysis: Plot the percentage of translation inhibition against the log of the antibiotic concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value for each drug. A lower IC₅₀ indicates higher potency.

Primer Extension Inhibition (Toeprinting) Assay

Toeprinting is a powerful technique used to precisely map the position of a stalled ribosome on an mRNA template, thereby identifying the site of antibiotic action.[15]

Methodology:

  • Complex Formation: Assemble translation initiation complexes by incubating 70S ribosomes, a specific mRNA template, and initiator tRNA (tRNAfMet) in a suitable buffer.

  • Antibiotic Binding: Add this compound or tobramycin to the reaction and incubate to allow the drug to bind to the ribosome and stall it at a specific codon.

  • Primer Annealing: Add a 32P-radiolabeled DNA primer that is complementary to a sequence downstream of the expected stalling site on the mRNA.

  • Primer Extension: Initiate reverse transcription by adding reverse transcriptase (RT) and dNTPs. The RT will synthesize a cDNA copy of the mRNA until it is physically blocked by the stalled ribosome.

  • Analysis: Terminate the reactions and analyze the cDNA products on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder generated from the same template. The "toeprint" will appear as a distinct band that is 13-14 nucleotides downstream of the first base of the A-site codon where the ribosome is stalled.[13]

The logical flow for a comprehensive comparative study using these two orthogonal assays is depicted below.

Comparative_Analysis_Logic Topic Comparative Analysis: This compound vs. Tobramycin Assay1 In Vitro Translation Assay Topic->Assay1 Assay2 Toeprinting Assay Topic->Assay2 Metric1 Determine IC50 Values (Overall Potency) Assay1->Metric1 Metric2 Map Ribosome Stall Sites (Mechanism of Action) Assay2->Metric2 Comparison Synthesize Data: Compare Potency & Mechanism Metric1->Comparison Metric2->Comparison Conclusion Elucidate Differential Effects on Ribosome Function Comparison->Conclusion

Caption: Logical framework for comparing antibiotic effects on ribosome function.

Conclusion and Future Directions

Both this compound and tobramycin are potent inhibitors of bacterial protein synthesis that function by targeting the ribosomal A-site and inducing translational misreading. However, their distinct chemical structures result in different binding interactions and varied impacts on the dynamics of the translation process. Tobramycin appears to be a particularly strong inhibitor of translation initiation, while both drugs potently disrupt elongation.

A rigorous comparative analysis, employing quantitative in vitro translation assays and high-resolution toeprinting, is essential for fully delineating their mechanisms. Such studies not only deepen our fundamental understanding of antibiotic-ribosome interactions but also provide the critical data needed to design novel aminoglycosides that can evade resistance mechanisms and exhibit improved therapeutic profiles.

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Lividomycin A in the Face of Resistance: A Comparative Guide to Its Efficacy Against Aminoglycoside-Resistant Strains

Author: BenchChem Technical Support Team. Date: January 2026

In the ongoing battle against antimicrobial resistance, the reassessment of established antibiotics against contemporary resistant pathogens is a critical endeavor for researchers and drug development professionals. This guide provides an in-depth validation of Lividomycin A's activity against clinically relevant aminoglycoside-resistant bacterial strains. Through a comparative analysis with other aminoglycosides, supported by experimental data and detailed protocols, we aim to offer a clear perspective on its potential utility in the current landscape of infectious diseases.

The Aminoglycoside Challenge: Understanding the Mechanisms of Resistance

Aminoglycoside antibiotics, including this compound, exert their bactericidal effects by targeting the bacterial ribosome, specifically binding to the 16S rRNA within the 30S ribosomal subunit.[1] This interaction disrupts protein synthesis, leading to mistranslation of mRNA and ultimately, cell death.[2] However, the clinical efficacy of this class of antibiotics is significantly challenged by the evolution of sophisticated bacterial resistance mechanisms.

The most prevalent form of resistance is the enzymatic modification of the aminoglycoside molecule by Aminoglycoside-Modifying Enzymes (AMEs) .[3] These enzymes, often encoded on mobile genetic elements like plasmids, can be broadly categorized into three main classes:

  • Aminoglycoside Acetyltransferases (AACs): Catalyze the transfer of an acetyl group to an amino group on the antibiotic.[4]

  • Aminoglycoside Phosphotransferases (APHs): Mediate the transfer of a phosphate group to a hydroxyl group.[5]

  • Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotide (usually adenyl) group to a hydroxyl group.[6]

These modifications structurally alter the antibiotic, diminishing its ability to bind to the ribosomal target.[7] Other resistance mechanisms include alterations of the ribosomal binding site through mutation and reduced intracellular drug accumulation via decreased permeability or active efflux pumps.[6]

cluster_0 Bacterial Cell cluster_1 Ribosome (30S Subunit) ribosome 16S rRNA A-site protein_synthesis Protein Synthesis enzyme Aminoglycoside- Modifying Enzyme (AME) lividomycin_mod Modified This compound enzyme->lividomycin_mod Inactivates to lividomycin_in This compound lividomycin_in->ribosome Binds to lividomycin_in->enzyme Targeted by disrupted_synthesis Disrupted Protein Synthesis & Cell Death lividomycin_in->disrupted_synthesis Causes lividomycin_mod->ribosome Poor Binding

Caption: Mechanism of this compound action and enzymatic resistance.

Comparative Efficacy: this compound vs. Other Aminoglycosides

To validate the activity of this compound, a critical assessment of its performance against resistant strains in comparison to other aminoglycosides is necessary. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, serves as the standard metric for this evaluation.[8]

A seminal study evaluated the susceptibility of 319 clinical isolates, all known to be resistant to at least one aminoglycoside, against a panel of ten different aminoglycosides. The results, summarized in the table below, highlight the comparative efficacy of these agents.

Antibiotic% of 319 Resistant Isolates Found Susceptible
Amikacin 83.7%
Tobramycin41.4%
Butirosin A33.2%
Dideoxykanamycin B32.6%
Gentamicin C27.3%
This compound 17.6%
Neomycin B10.7%
Paromomycin10.3%
Kanamycin A10.0%
Ribostamycin7.2%

Data sourced from "Amikacin, an aminoglycoside with marked activity against antibiotic-resistant clinical isolates" published in The Journal of Infectious Diseases.

This data unequivocally demonstrates that amikacin possesses significantly broader activity against this collection of aminoglycoside-resistant strains compared to this compound. The structural design of amikacin, which includes an L-(-)-γ-amino-α-hydroxybutyryl side chain, provides steric hindrance that protects it from modification by many AMEs.[9]

Further studies have corroborated the challenges this compound faces against resistant pathogens. For instance, in a study of Pseudomonas aeruginosa strains, while susceptible isolates had MICs of 12.5 to 25 µg/ml for lividomycin, highly resistant strains exhibited MICs greater than 200 µg/ml.[10] This resistance was attributed to enzymatic inactivation, specifically phosphorylation of the lividomycin molecule.[10] In contrast, studies on carbapenem-resistant Klebsiella pneumoniae have shown that amikacin often retains activity against a higher percentage of isolates compared to gentamicin and tobramycin.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of MIC values is a cornerstone of antibiotic susceptibility testing. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and reproducible technique.[12]

Causality Behind Experimental Choices:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The concentration of divalent cations, such as Ca²⁺ and Mg²⁺, in the testing medium is critical, particularly for testing P. aeruginosa.[13] These cations can interfere with the interaction between the positively charged aminoglycoside molecules and the negatively charged bacterial outer membrane, leading to falsely elevated MIC values.[14] Therefore, adjusting the cation concentration to a physiological level is essential for accurate results.[15]

  • Standardized Inoculum: A standardized bacterial inoculum, typically adjusted to a 0.5 McFarland standard, ensures that the number of bacterial cells is consistent across all tests. This is crucial for the reproducibility and comparability of MIC results between different laboratories and experiments.

  • Incubation Conditions: Standardized incubation time and temperature are vital for consistent bacterial growth and reliable MIC determination.

prep_antibiotic 1. Prepare Serial Dilutions of Antibiotics in a 96-well plate prep_inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate 3. Inoculate each well with the bacterial suspension prep_inoculum->inoculate controls 4. Include Growth and Sterility Controls inoculate->controls incubate 5. Incubate at 35°C for 16-20 hours controls->incubate read_mic 6. Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:
  • Preparation of Antibiotic Dilutions:

    • Aseptically prepare serial two-fold dilutions of this compound, amikacin, and other comparator antibiotics in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate. The final concentration range should typically span from 0.25 to 256 µg/mL or higher for resistant strains.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar bacterial colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 100 µL of the final bacterial inoculum, resulting in a total volume of 200 µL per well.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates in ambient air at 35 ± 2°C for 16-20 hours.

  • MIC Determination and Interpretation:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[16]

    • The interpretation of the MIC value (susceptible, intermediate, or resistant) is determined by comparing it to established clinical breakpoints provided by organizations like the CLSI.[17] An organism is considered susceptible if the MIC is at or below the breakpoint, indicating a high likelihood of therapeutic success at standard doses.[18]

Conclusion and Future Perspectives

The validation of this compound against contemporary aminoglycoside-resistant strains reveals its limited efficacy, particularly when compared to structurally enhanced aminoglycosides like amikacin. The prevalence of AMEs that can readily inactivate this compound poses a significant challenge to its clinical utility for treating infections caused by such resistant pathogens.

For researchers and drug development professionals, this comparative guide underscores the importance of:

  • Understanding Resistance Mechanisms: A thorough understanding of the prevalent resistance mechanisms in target pathogens is crucial for guiding the development of new antibiotics or inhibitors of resistance enzymes.[19]

  • Comparative In Vitro Testing: Rigorous head-to-head comparisons using standardized methodologies are essential to accurately position a drug candidate within the existing therapeutic landscape.

  • Structural-Activity Relationship: The superior performance of amikacin highlights the success of rational drug design in overcoming specific resistance mechanisms. Future efforts in aminoglycoside development should continue to explore structural modifications that can evade enzymatic inactivation.

While this compound may still have a role in specific, niche applications against susceptible organisms, its utility against the broader challenge of aminoglycoside-resistant strains is demonstrably limited. The focus for addressing these challenging infections should be on agents like amikacin and the development of novel compounds that can circumvent prevalent resistance mechanisms.

References

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  • Price, K. E., Godfrey, J. C., & Kawaguchi, H. (1974). Amikacin, an aminoglycoside with marked activity against antibiotic-resistant clinical isolates. The Journal of Infectious Diseases, 129(Supplement), S138-S147. [Link]

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  • Yamaguchi, M., Eda, J., Kobayashi, F., & Mitsuhashi, S. (1973). Mode of Action of Lividomycin on Protein Synthesis in Escherichia coli. Antimicrobial Agents and Chemotherapy, 4(3), 380–382. [Link]

  • Tang, X., et al. (2013). Aminoglycoside Resistance in Clinical Klebsiella pneumoniae Isolates. Journal of Pure and Applied Microbiology, 7(4), 2993-3000. [Link]

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  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Fass, R. J., & Barnishan, J. (1981). Microdilution aminoglycoside susceptibility testing of Pseudomonas aeruginosa and Escherichia coli with a cation-supplemented inoculum. Journal of Clinical Microbiology, 14(1), 1-5. [Link]

  • Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

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  • Reller, L. B., et al. (1999). Revision of standards for adjusting the cation content of Mueller-Hinton broth for testing susceptibility of Pseudomonas aeruginosa to aminoglycosides. Journal of Clinical Microbiology, 37(8), 2651–2654. [Link]

  • Shakya, T., et al. (2011). Effects of Altering Aminoglycoside Structures on Bacterial Resistance Enzyme Activities. Antimicrobial Agents and Chemotherapy, 55(11), 5130–5137. [Link]

  • Shcherbakov, D., et al. (2015). Aminoglycoside-modifying enzymes determine the innate susceptibility to aminoglycoside antibiotics in rapidly growing mycobacteria. Journal of Antimicrobial Chemotherapy, 70(5), 1408–1416. [Link]

  • Fass, R. J., & Barnishan, J. (1981). Microdilution aminoglycoside susceptibility testing of Pseudomonas aeruginosa and Escherichia coli with a cation-supplemented inoculum. Journal of Clinical Microbiology, 14(1), 1-5. [Link]

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  • Bryan, L. E., & Van Den Elzen, H. M. (1977). Role of ionic strength in salt antagonism of aminoglycoside action on Escherichia coli and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 12(2), 163–168. [Link]

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  • Kumar, S., et al. (2019). Antibiotic resistance and inhibition mechanism of novel aminoglycoside phosphotransferase APH(5) from B. subtilis subsp. subtilis strain RK. Scientific Reports, 9, 11624. [Link]

  • Gordon, R. C., Regamey, C., & Kirby, W. M. M. (1972). Effects of Divalent Cations on Binding of Aminoglycoside Antibiotics to Human Serum Proteins and to Bacteria. Antimicrobial Agents and Chemotherapy, 2(3), 214–221. [Link]

  • ResearchGate. (n.d.). MICs of diverse aminoglycosides against E. coli with and without... Retrieved from [Link]

  • Castanheira, M., et al. (2018). Activity of plazomicin compared with other aminoglycosides against isolates from European and adjacent countries, including Enterobacteriaceae molecularly characterized for aminoglycoside-modifying enzymes and other resistance mechanisms. Journal of Antimicrobial Chemotherapy, 73(12), 3344–3352. [Link]

  • ResearchGate. (n.d.). The structures of several aminoglycoside antibiotics are shown,... Retrieved from [Link]

  • Mingeot-Leclercq, M. P., Glupczynski, Y., & Tulkens, P. M. (1999). Aminoglycosides: Activity and Resistance. Antimicrobial Agents and Chemotherapy, 43(4), 727–737. [Link]

  • Krause, K. M., et al. (2016). Aminoglycosides: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(6), a027029. [Link]

  • Leroy, A., et al. (1979). Comparative pharmacokinetics of lividomycin, amikacin and sisomicin in normal subjects and in uraemic patients. Journal of Antimicrobial Chemotherapy, 5(2), 173-181. [Link]

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comparing the ototoxic potential of lividomycin A to other aminoglycosides

Author: BenchChem Technical Support Team. Date: January 2026

< A Comparison Guide to the Ototoxic Potential of Lividomycin A and Other Aminoglycosides

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the ototoxic potential of this compound relative to other clinically significant aminoglycoside antibiotics. The information herein is synthesized from experimental data to support researchers and drug development professionals in making informed decisions.

Introduction: The Double-Edged Sword of Aminoglycosides

Aminoglycosides are potent, broad-spectrum antibiotics, indispensable in the treatment of severe Gram-negative bacterial infections.[1] Their efficacy, however, is shadowed by the risk of severe, irreversible side effects, most notably ototoxicity (damage to the inner ear) and nephrotoxicity (damage to the kidneys).[2] While kidney damage is often reversible, the destruction of sensory hair cells in the cochlea and vestibular system is permanent, leading to hearing loss, tinnitus, and balance disorders.[2][3]

The clinical challenge lies in balancing the life-saving antimicrobial activity of these drugs against their potential for causing permanent disability. Consequently, there is a significant ongoing effort in the scientific community to identify or develop aminoglycosides with a wider therapeutic window—retaining potent antibacterial action while minimizing ototoxic effects. This guide focuses on this compound, an aminoglycoside that has demonstrated a comparatively lower ototoxic profile in preclinical studies, and contextualizes its potential by comparing it with more commonly used aminoglycosides such as gentamicin, kanamycin, amikacin, and tobramycin.

Unraveling the Mechanism of Aminoglycoside Ototoxicity

Understanding the cellular and molecular cascade leading to hair cell death is fundamental to appreciating the differences among various aminoglycosides. The ototoxic process is multifactorial but is widely accepted to be initiated by the entry of the drug into the sensory hair cells of the inner ear.

Key Mechanistic Steps:

  • Entry into Hair Cells: Aminoglycosides primarily enter the inner ear's endolymph from the bloodstream and are then taken up by sensory hair cells.[4][5] The primary route of entry is believed to be the mechanoelectrical transduction (MET) channels located on the stereocilia of the hair cells.[6][7][8] Other potential pathways, such as endocytosis and various ion channels (e.g., TRPV1, TRPA1), may also contribute.[6][9]

  • Generation of Reactive Oxygen Species (ROS): Once inside the cell, a key event is the formation of a complex between the aminoglycoside and iron.[10] This complex catalyzes the production of ROS, also known as free radicals.[2][10][11] This surge in ROS overwhelms the cell's natural antioxidant defenses, leading to oxidative stress.[1][11]

  • Mitochondrial Disruption: Aminoglycosides can bind to the small subunit of mitochondrial ribosomes, impairing protein synthesis and ATP production.[2] This disruption, combined with oxidative stress, compromises mitochondrial integrity, leading to the release of pro-apoptotic factors like cytochrome c.[2][4]

  • Activation of Apoptotic Pathways: The release of cytochrome c and the accumulation of cellular damage activate intrinsic apoptotic (programmed cell death) pathways, primarily involving a cascade of enzymes called caspases.[2][11] This ultimately leads to the systematic dismantling and death of the hair cell.

The severity of ototoxicity can vary between aminoglycosides, with some being more cochleotoxic (damaging to hearing) and others more vestibulotoxic (damaging to balance).[3][12] For instance, amikacin and kanamycin are known to be preferentially cochleotoxic, while gentamicin and streptomycin are primarily vestibulotoxic.[3][4]

Aminoglycoside Ototoxicity Pathway cluster_0 Extracellular (Endolymph) cluster_1 Inner Hair Cell Cytoplasm AG Aminoglycoside (e.g., this compound) MET MET Channel Entry AG->MET Uptake ROS Reactive Oxygen Species (ROS) Generation MET->ROS Initiates Mito Mitochondrial Dysfunction ROS->Mito Damages Apoptosis Apoptosis (Hair Cell Death) ROS->Apoptosis Induces Caspase Caspase Activation Mito->Caspase Releases Cytochrome C Caspase->Apoptosis Executes

Caption: Generalized signaling pathway of aminoglycoside-induced hair cell apoptosis.

Methodologies for Assessing Ototoxicity

To objectively compare the ototoxic potential of different aminoglycosides, rigorous and standardized experimental models and endpoints are essential. In vivo animal models, particularly guinea pigs and rats, are frequently used as their cochlear anatomy and physiology share similarities with humans.[13]

Experimental Workflow Overview

The general workflow for an in vivo ototoxicity study involves animal model selection, a defined drug administration regimen, and subsequent functional and morphological evaluation of the inner ear.

Ototoxicity Assessment Workflow start Start: In Vivo Model Selection (e.g., Guinea Pig, Rat) admin Drug Administration (Systemic Injection: IM, SC, IP) start->admin functional Functional Assessment (Auditory Brainstem Response) admin->functional Post-Treatment tissue Tissue Collection (Cochlear Dissection) functional->tissue morphological Morphological Assessment counting Hair Cell Counting (Microscopy) morphological->counting tissue->morphological end End: Comparative Data Analysis counting->end

Caption: Standard experimental workflow for in vivo ototoxicity assessment.

Protocol 1: Auditory Brainstem Response (ABR) Testing

Rationale: ABR is an objective, non-invasive electrophysiological measure that assesses the integrity of the auditory pathway from the cochlea to the brainstem.[14] It is considered a gold standard for determining hearing thresholds in preclinical models. An increase in the ABR threshold (the lowest sound level at which a response can be detected) indicates hearing loss.

Step-by-Step Methodology:

  • Animal Anesthetization: Anesthetize the animal (e.g., with a ketamine/xylazine cocktail) to ensure it remains still and to reduce myogenic artifacts.

  • Electrode Placement: Place subdermal needle electrodes at standard locations: vertex (active), ipsilateral mastoid or earlobe (reference), and contralateral mastoid or low forehead (ground).[14] Ensure impedance is low (<5 kOhms) and balanced between electrodes.[15]

  • Stimulus Delivery: Deliver acoustic stimuli (e.g., clicks for broad-spectrum assessment or frequency-specific tone bursts from 500 Hz to 4000 Hz) via insert earphones.

  • Threshold Search: Begin stimulus presentation at a high intensity level (e.g., 80-90 dB nHL).[15] Decrease the intensity in 10-20 dB steps until the characteristic ABR waveforms (Waves I-V) are no longer identifiable.

  • Fine-Tuning Threshold: Increase the intensity in smaller (5 dB) steps to precisely identify the lowest level at which a replicable Wave V is present. This is the ABR threshold.

  • Data Recording and Analysis: Record and average the neural responses (typically 500-1000 sweeps per intensity level). Compare post-treatment thresholds to pre-treatment baseline measurements to determine the threshold shift.

Protocol 2: Cochlear Hair Cell Counting

Rationale: The primary pathological hallmark of aminoglycoside ototoxicity is the destruction of outer hair cells (OHCs), followed by inner hair cells (IHCs) at higher doses or longer exposures.[6][16] Direct quantification of surviving hair cells provides a direct morphological correlate to the functional data obtained from ABR.

Step-by-Step Methodology:

  • Euthanasia and Tissue Fixation: Following the final ABR measurement, humanely euthanize the animal and perfuse the cochleae with a fixative (e.g., 4% paraformaldehyde).

  • Cochlear Dissection: Carefully dissect the cochleae from the temporal bone under a microscope. Create a small opening at the apex and gently perfuse the scalae with fixative.

  • Decalcification (if needed): If bone-free whole-mount preparations are desired, decalcify the cochleae in EDTA for several days.

  • Organ of Corti Dissection: Finely dissect the organ of Corti from the modiolus, separating it into apical, middle, and basal turns.

  • Staining and Visualization:

    • For fluorescence microscopy , stain the tissue with a fluorescent phalloidin conjugate (e.g., FITC-phalloidin) to label the F-actin in stereocilia, clearly outlining the hair cells.[17] A nuclear counterstain like DAPI can also be used.

    • For scanning electron microscopy (SEM) , post-fix the tissue in osmium tetroxide, dehydrate through an ethanol series, critical-point dry, and sputter-coat with gold-palladium for detailed surface imaging.[18]

  • Quantification:

    • Under the microscope, count the number of present and missing OHCs and IHCs in defined lengths of the cochlear spiral (cochleogram).[18]

    • Express data as the percentage of missing hair cells relative to control (untreated) animals.

Comparative Ototoxicity: this compound in Context

Experimental data, primarily from in vivo animal models, allows for a comparative ranking of ototoxicity among aminoglycosides.

This compound Profile

Early and subsequent studies have indicated that this compound possesses a relatively low ototoxic potential compared to other members of its class. A notable study demonstrated that even prolonged administration of high doses of this compound was required to induce cochlear damage in guinea pigs. This damage was often restricted to the OHCs in the basal (high-frequency) turn of the cochlea, suggesting a milder and more localized effect.

Comparative Data Summary

The table below synthesizes findings from various preclinical studies to provide a relative comparison. It is important to note that direct cross-study comparisons can be challenging due to variations in animal models, dosing regimens, and endpoint measurements.[19][20] However, a general hierarchy of ototoxic potential can be established.

AminoglycosideRelative Ototoxicity (Cochlear)Typical Experimental Observations & NotesKey References
Neomycin Very HighConsidered one of the most cochleotoxic aminoglycosides; use is generally restricted to topical applications. Causes extensive OHC and IHC loss.[3][4][21]
Kanamycin HighPreferentially cochleotoxic, causing profound hair cell damage and high-frequency hearing loss.[3][12] Often used to create reliable animal models of deafness.[19][20][3][4][12][19]
Gentamicin Moderate-HighAffects both cochlear and vestibular systems, though often considered primarily vestibulotoxic.[3] Causes significant OHC loss.[22][23][3][4][21][22]
Amikacin ModerateA derivative of kanamycin, but considered less ototoxic than gentamicin.[3][4] Primarily affects the auditory system.[3][22][24][3][4][22][24]
Tobramycin ModerateOtotoxicity is similar to amikacin, resulting in high-frequency hearing loss.[3] Vestibular toxicity is less common.[3][22][3][4][22][24]
This compound Low Studies report a lower propensity for causing cochlear damage compared to kanamycin and others. Higher doses and longer durations are needed to induce OHC loss, which is often confined to the basal turn.[13]
Netilmicin LowGenerally considered one of the least ototoxic aminoglycosides in clinical use.[4][21][24][4][21][24]

Discussion and Future Directions

The available preclinical evidence consistently places this compound on the lower end of the ototoxicity spectrum for aminoglycosides. Its reduced potential for damaging inner ear hair cells, particularly when compared to highly ototoxic agents like kanamycin and neomycin, makes it an interesting candidate for further investigation. The molecular basis for this lower toxicity is not fully elucidated but may relate to differences in its affinity for the MET channel, its interaction with mitochondrial ribosomes, or its propensity to form ROS-generating iron complexes.[2][13]

For drug development professionals, these findings suggest two potential avenues:

  • Re-evaluation of this compound: Exploring specific clinical niches where its antibacterial spectrum is needed and where its lower ototoxicity could provide a significant safety advantage over conventional aminoglycosides.

  • Scaffold for Drug Discovery: Using the chemical structure of this compound as a starting point for semi-synthetic modifications. The goal would be to design novel aminoglycoside derivatives that retain or enhance antibacterial potency while further reducing or eliminating interactions with the cellular targets responsible for ototoxicity.[4]

References
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  • Steyger, P. S., et al. (2021). Mechanisms of Aminoglycoside- and Cisplatin-Induced Ototoxicity. ASHA Journals. Available at: [Link]

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  • Alharazneh, A., et al. (2011). Functional Hair Cell Mechanotransducer Channels Are Required for Aminoglycoside Ototoxicity. PLOS ONE. Available at: [Link]

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  • Wong, A. C., & Ryan, A. F. (2015). Identifying Targets to Prevent Aminoglycoside Ototoxicity. Hearing Research. Available at: [Link]

  • Wnorowski, A., et al. (2025). Experimental and Clinical Approaches to Preventing Aminoglycoside-Induced Ototoxicity: A Scoping Review. Antioxidants. Available at: [Link]

  • Murillo-Cuesta, S., et al. (2010). Comparison of different aminoglycoside antibiotic treatments to refine ototoxicity studies in adult mice. Laboratory Animals. Available at: [Link]

  • Wnorowski, A., et al. (2025). Experimental and Clinical Approaches to Preventing Aminoglycoside-Induced Ototoxicity: A Scoping Review. ResearchGate. Available at: [Link]

  • Murillo-Cuesta, S., et al. (2010). Comparison of different aminoglycoside antibiotic treatments to refine ototoxicity studies in adult mice. PubMed. Available at: [Link]

  • Zheng, J. L., & Gao, W. Q. (2015). NaHS Protects Cochlear Hair Cells from Gentamicin-Induced Ototoxicity by Inhibiting the Mitochondrial Apoptosis Pathway. PLOS ONE. Available at: [Link]

  • Konrad-Martin, D., & Poling, G. L. (n.d.). Objective Measures of Ototoxicity.
  • Esterberg, R., et al. (2016). Multiple mechanisms of aminoglycoside ototoxicity are distinguished by subcellular localization of action. Journal of Neuroscience. Available at: [Link]

  • Noack, V., et al. (2017). Screening Mammalian Cochlear Hair Cells to Identify Critical Processes in Aminoglycoside-Mediated Damage. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Tille, J., & Sharma, D. (2023). Auditory Brainstem Response. StatPearls. Available at: [Link]

  • Vermont Department of Health. (n.d.). Vermont Protocol for Infant Auditory Brainstem Response (ABR).
  • Alharazneh, A., et al. (2011). Functional Hair Cell Mechanotransducer Channels Are Required for Aminoglycoside Ototoxicity. Semantic Scholar. Available at: [Link]

  • Natus Medical Incorporated. (n.d.).
  • Jacobson, G. (2011). Good Practices in Auditory Brainstem Response, Part 1. Audiology Online. Available at: [Link]

  • Zhang, Y., et al. (2022). CDK2 regulates aminoglycoside-induced hair cell death through modulating c-Jun activity: Inhibiting CDK2 to preserve hearing. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Coffin, A. B., et al. (2013). In vitro and in vivo models of drug ototoxicity: studying the mechanisms of a clinical problem. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • ResearchGate. (n.d.). Comparative Information on Toxicity of Aminoglycoside. Available at: [Link]

  • Ficarella, R., et al. (2023). Aminoglycosides-Related Ototoxicity: Mechanisms, Risk Factors, and Prevention in Pediatric Patients. International Journal of Molecular Sciences. Available at: [Link]

  • Huth, M. E., et al. (2023). An in vivo Biomarker to Characterize Ototoxic Compounds and Novel Protective Therapeutics. bioRxiv. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Lividomycin A

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of all laboratory materials, including the terminal phase of a compound's lifecycle: its disposal. Lividomycin A, an aminoglycoside antibiotic, requires meticulous handling not only during its application in research but also in its final disposition to ensure personnel safety and environmental protection. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory principles.

The core principle underpinning these procedures is the classification of antibiotics as chemical waste, necessitating a more stringent disposal pathway than standard laboratory or biohazardous waste. The improper disposal of antibiotics, such as discharging them into the sewer system, contributes to the escalating crisis of antimicrobial resistance (AMR) in the environment.

Understanding the Compound: this compound Profile

Before delving into the disposal protocols, it is crucial to understand the key characteristics of this compound that inform its handling and disposal requirements.

PropertyValueImplication for Disposal
Chemical Class Aminoglycoside AntibioticPossesses biological activity that must be neutralized before disposal. Potential for cross-resistance with other aminoglycosides.
CAS Number 36441-41-5Unique identifier for tracking and regulatory purposes.
Molecular Formula C29H55N5O18A large, complex molecule that may not be readily biodegradable.
Physical State Typically a solid (sulfate salt)Spills of the solid form require careful handling to prevent aerosolization.
Stability Aminoglycosides generally exhibit good thermal stability.[1]Standard autoclaving may not be sufficient for complete degradation.

Core Disposal Directive: A Step-by-Step Protocol

The following protocol outlines the recommended procedure for the disposal of this compound in a laboratory setting. This process is designed to be a self-validating system, ensuring that each step contributes to the safe and compliant management of this chemical waste.

Step 1: Segregation and Labeling

The first and most critical step is the proper segregation of this compound waste.

  • Designate a specific, clearly labeled waste container for all this compound waste. This includes:

    • Unused or expired pure this compound powder.

    • Contaminated labware (e.g., pipette tips, tubes, flasks).

    • Solutions containing this compound.

    • Personal Protective Equipment (PPE) that is grossly contaminated.

  • The label should include:

    • The words "Hazardous Waste"

    • "this compound"

    • The date the waste was first added to the container.

    • An appropriate hazard pictogram if known (based on similar compounds, a "Health Hazard" pictogram may be appropriate due to sensitization risks).

The rationale for immediate segregation is to prevent the accidental mixing of this compound with other waste streams, which could lead to unforeseen chemical reactions or complicate the final disposal process.

Step 2: Decontamination of Labware and Surfaces

For labware that will be reused and for cleaning up minor spills, a chemical inactivation step is recommended.

  • Prepare a fresh 10% bleach solution (sodium hypochlorite).

  • Immerse contaminated glassware or equipment in the bleach solution for at least 30 minutes. For surfaces, wipe down thoroughly and allow for a 30-minute contact time.

  • Rinse thoroughly with water after decontamination.

  • Dispose of the used bleach solution in accordance with your institution's guidelines for halogenated waste.

Note on Causality: While the specific reactivity of this compound with sodium hypochlorite is not extensively documented, bleach is a broad-spectrum oxidizing agent effective at degrading many organic molecules, including other antibiotics. This step aims to reduce the antimicrobial activity of any residual this compound.

Step 3: Preparing for Final Disposal

All single-use items and waste generated from the use of this compound must be collected for disposal by a licensed hazardous waste management company.

  • Solid Waste:

    • Place all contaminated solid waste (e.g., gloves, weigh boats, pipette tips) into the designated hazardous waste container.

    • For unused this compound powder, it should be disposed of in its original container, which is then placed within the larger hazardous waste container.

  • Liquid Waste:

    • Collect all aqueous solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 4: Final Disposal Pathway

The ultimate disposal of this compound waste must be conducted by a certified hazardous waste disposal facility.

  • Contact your institution's EHS department to arrange for the pickup of your this compound hazardous waste.

  • Ensure all containers are properly sealed and labeled before pickup.

  • Maintain a record of the waste generated and its disposal date.

The preferred method of destruction for pharmaceutical waste of this nature is high-temperature incineration by a licensed facility. This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

LividomycinA_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated segregate Segregate into a Labeled Hazardous Waste Container start->segregate decontaminate_labware Decontaminate Reusable Labware (e.g., 10% Bleach Solution) segregate->decontaminate_labware For reusable items collect_solids Collect Solid Waste (Pure compound, contaminated PPE, etc.) segregate->collect_solids For disposable solids collect_liquids Collect Liquid Waste (Aqueous solutions) segregate->collect_liquids For liquid waste ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) decontaminate_labware->ehs_pickup Dispose of decontamination solution as per institutional guidelines collect_solids->ehs_pickup collect_liquids->ehs_pickup incineration High-Temperature Incineration by a Licensed Facility ehs_pickup->incineration end Disposal Complete incineration->end

Caption: Decision workflow for the proper disposal of this compound waste.

Regulatory Context and Trustworthiness

  • General principles for handling antibiotic waste: The scientific community widely recognizes the need to treat antibiotics as hazardous chemical waste to mitigate environmental contamination and the development of antimicrobial resistance.[2]

  • Safety data for related compounds: The SDS for neomycin, another aminoglycoside, indicates potential for respiratory and skin sensitization, reinforcing the need for careful handling and containment.[2]

  • U.S. Environmental Protection Agency (EPA) regulations: Under the Resource Conservation and Recovery Act (RCRA), pharmaceutical waste may be classified as hazardous. While this compound is not explicitly on the P or U lists of acute hazardous wastes, its biological activity warrants management as a hazardous waste.[3][4][5][6][7]

By adhering to these principles, laboratories can ensure a high degree of confidence in their disposal practices, protecting both their personnel and the environment.

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following a structured protocol of segregation, decontamination where appropriate, and disposal through a certified hazardous waste management service, researchers can ensure they are not contributing to the environmental burden of antimicrobial agents. This proactive approach to waste management is integral to the practice of sound science.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • WM Solutions. (n.d.). Discarded Commercial Chemical Products The P and U lists designate as hazardous pure or. Retrieved from [Link]

  • Lion Technology. (2020, June 8). P or U? RCRA Waste Codes for Chemical Products. Retrieved from [Link]

  • Unknown. (n.d.). P-Listed And U-Listed Chemicals.docx. Retrieved from [Link]

  • Samara, E., Moriarty, T. F., Decosterd, L. A., Richards, R. G., Gautier, E., & Wahl, P. (n.d.). Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement. National Institutes of Health. Retrieved from [Link]

  • Snape, T. J., Astles, A. M., & Davies, J. (2010, October 9). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminoglycoside. Retrieved from [Link]

Sources

Navigating the Handling of Lividomycin A: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

Lividomycin A, an aminoglycoside antibiotic, is a valuable tool in research and development. However, its handling necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Risks: The "Why" Behind the Precautions

The primary concerns when handling this compound are:

  • Respiratory and Skin Sensitization: Aminoglycosides are known sensitizers. Inhalation of airborne powder can lead to allergic reactions or asthma-like symptoms.[1][2][3] Skin contact may cause allergic skin reactions.[1][2][3]

  • Toxicity: Prolonged or repeated exposure to aminoglycosides may have toxic effects on the kidneys and inner ear.[4] Some aminoglycosides are also classified as reproductive toxicants.[3][4]

Therefore, the primary goal of the PPE and handling procedures outlined below is to minimize the risk of inhalation, skin contact, and ingestion.

Core Personal Protective Equipment (PPE) for this compound

A multi-layered approach to PPE is crucial when handling this compound, particularly in its powdered form.

PPE ComponentSpecificationRationale
Gloves Nitrile, powder-free, double-glovedNitrile provides good chemical resistance. The absence of powder prevents aerosolization of the compound. Double-gloving provides an extra layer of protection and allows for safe removal of the outer, potentially contaminated glove.
Lab Coat/Gown Disposable, long-sleeved, with knit cuffsA disposable gown prevents contamination of personal clothing. Long sleeves and knit cuffs ensure full coverage and a snug fit at the wrist to prevent skin exposure.
Eye Protection Safety goggles or a face shieldProtects the eyes from airborne powder and potential splashes of solutions. A face shield offers broader protection for the entire face.
Respiratory Protection NIOSH-approved N95 or higher respiratorEssential when handling powdered this compound outside of a containment hood to prevent inhalation of fine particles.[1][2][3]

Operational Plan: From Receipt to Use

A systematic workflow is essential to maintain a safe working environment.

This compound Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Receipt_Storage Receipt and Storage Designated_Area Designated Handling Area Receipt_Storage->Designated_Area Inspect container PPE_Donning Donning PPE Designated_Area->PPE_Donning Weighing Weighing (in containment) PPE_Donning->Weighing Solution_Prep Solution Preparation Weighing->Solution_Prep Decontamination Decontamination of Surfaces Solution_Prep->Decontamination PPE_Doffing Doffing PPE Decontamination->PPE_Doffing Waste_Disposal Waste Disposal PPE_Doffing->Waste_Disposal

Caption: A logical workflow for the safe handling of this compound.

Receipt and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed.

Designated Handling Area
  • All handling of powdered this compound should be performed in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the risk of inhalation.

  • The work surface should be covered with absorbent, disposable bench paper.

Step-by-Step Handling Protocol
  • Donning PPE: Before entering the designated handling area, don the required PPE in the following order: gown, respirator, eye protection, and inner gloves, followed by outer gloves.

  • Weighing:

    • Perform all weighing of powdered this compound within a chemical fume hood or powder containment hood.

    • Use a dedicated set of weighing tools (spatula, weigh boats).

    • Handle the container and tools carefully to avoid generating dust.

  • Solution Preparation:

    • When preparing solutions, add the powder to the solvent slowly to avoid splashing.

    • Keep the container covered as much as possible during this process.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination of Surfaces and Equipment
  • All surfaces and equipment that have come into contact with this compound should be decontaminated.

  • A solution of 70% ethanol or a suitable laboratory disinfectant can be used to wipe down surfaces.

  • For spills, cover the spill with absorbent material, then saturate with the disinfectant solution and allow for sufficient contact time before cleaning from the outside in.

Waste Disposal

All waste contaminated with this compound is considered chemical waste and must be disposed of according to institutional and local regulations.

This compound Waste Disposal Lividomycin_Waste This compound Contaminated Waste Solid_Waste Solid Waste (Gloves, Gown, Weigh Boats, etc.) Lividomycin_Waste->Solid_Waste Liquid_Waste Liquid Waste (Stock solutions, contaminated media) Lividomycin_Waste->Liquid_Waste Sharps_Waste Sharps Waste (Needles, serological pipettes) Lividomycin_Waste->Sharps_Waste Solid_Waste_Container Designated Solid Chemical Waste Container Solid_Waste->Solid_Waste_Container Liquid_Waste_Container Designated Liquid Chemical Waste Container Liquid_Waste->Liquid_Waste_Container Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container

Caption: Segregation of this compound contaminated waste streams.

  • Solid Waste: Place all contaminated solid waste, including gloves, gowns, weigh boats, and absorbent paper, in a clearly labeled, sealed plastic bag and then into a designated solid chemical waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container. Do not pour antibiotic waste down the drain.

  • Sharps Waste: Dispose of any contaminated sharps, such as needles or serological pipettes, in a designated, puncture-resistant sharps container.

Doffing PPE

The removal of PPE should be done carefully to avoid self-contamination. A general procedure is as follows:

  • Remove the outer pair of gloves.

  • Remove the gown by rolling it outwards and away from the body.

  • Remove eye protection and respirator.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water.

Emergency Procedures

In the event of an accidental exposure, follow these immediate steps:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move to fresh air immediately.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the substance.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Gentamicin C1a. Retrieved from [Link]

  • Organon. (2023, September 30). SAFETY DATA SHEET Gentamicin (8%) Injection Formulation. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.